molecular formula C5H3ClO3 B105355 5-Chlorofuran-2-carboxylic acid CAS No. 618-30-4

5-Chlorofuran-2-carboxylic acid

Cat. No.: B105355
CAS No.: 618-30-4
M. Wt: 146.53 g/mol
InChI Key: NNTBDUTXMIMRKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorofuran-2-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H3ClO3 and its molecular weight is 146.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.02 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 35572. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chlorofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTBDUTXMIMRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284096
Record name 5-chlorofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618-30-4
Record name 618-30-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chlorofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorofuran-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Chloro-2-furoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82CK397B66
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chlorofuran-2-carboxylic acid (CAS 618-30-4): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chlorofuran-2-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis protocols, reactivity, and its significant role in the synthesis of advanced pharmaceutical compounds.

Core Molecular Characteristics

This compound, also known as 5-chloro-2-furoic acid, is a halogenated derivative of furan-2-carboxylic acid. The introduction of a chlorine atom at the 5-position of the furan ring significantly influences the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical and Computed Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are crucial for its handling, reaction setup, and purification.

PropertyValueSource(s)
CAS Number 618-30-4
Molecular Formula C₅H₃ClO₃
Molecular Weight 146.53 g/mol [1]
Appearance White monoclinic needle-shaped crystal[2]
Melting Point 179-180 °C[3]
Boiling Point 246.8 ± 20.0 °C (Predicted)[3]
Density 1.515 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in ethanol, ether, DMSO, and slightly soluble in methanol.[2][3]
InChI Key NNTBDUTXMIMRKK-UHFFFAOYSA-N[1]

Synthesis Methodologies

The synthesis of this compound can be approached through several routes. Here, we detail two common and effective laboratory-scale preparations.

Method 1: Oxidation of 5-Chloro-2-furfuraldehyde

This method involves the oxidation of the corresponding aldehyde, 5-chloro-2-furfuraldehyde, to the carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a robust and effective choice.[2]

Experimental Protocol:

  • In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF.

  • While stirring, slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, maintaining the temperature at 10°C.

  • Continue stirring for 1 hour, then allow the reaction to gradually warm to room temperature.

  • Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Cool the concentrated filtrate to room temperature and adjust the pH to 2 with 10% hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and purify by recrystallization from anhydrous ethanol to yield this compound.[2]

Method 2: Hydrolysis of 5-Chloro-2-furancarboxylic acid ethyl ester

A reliable and well-documented method involves the basic hydrolysis of the corresponding ethyl ester. This procedure is often preferred for its clean conversion and straightforward work-up.[1]

Experimental Protocol:

  • Dissolve 8 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

  • Add 50 mL of 1N aqueous sodium hydroxide to the solution.

  • Stir the mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 1N hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to obtain pure 5-chloro-2-furancarboxylic acid (yield: 5.3 g).[1]

Synthesis Workflow Diagram:

Synthesis_Workflow cluster_method2 Method 2: Ester Hydrolysis start 5-Chloro-2-furancarboxylic acid ethyl ester reagents 1. NaOH, Ethanol/H₂O 2. HCl (aq) start->reagents Hydrolysis & Acidification product 5-Chlorofuran-2-carboxylic acid reagents->product Reaction_Pathway reactant1 This compound reagents Coupling Agents (e.g., HATU, EDCI) reactant1->reagents reactant2 3,7-Diazabicyclo[3.3.0]octane reactant2->reagents product TC-6683 (AZD1446) α4β2 nAChR Agonist reagents->product Amide Bond Formation

References

Physicochemical properties of 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Chlorofuran-2-carboxylic Acid

Introduction

This compound is a halogenated heterocyclic compound belonging to the furan family of organic molecules. Possessing both a carboxylic acid functional group and a chlorine atom on the aromatic furan ring, it serves as a versatile and valuable intermediate in various fields, particularly in organic synthesis and drug development.[1][2] Its structural features allow for a range of chemical transformations, making it a key building block for more complex molecular architectures.[2] This guide provides a comprehensive overview of its core physicochemical properties, experimental methodologies for their determination, and insights into its synthesis and application, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Compound Identification and Structure

Accurate identification is the foundation of all chemical research. This compound is a white, crystalline solid under standard conditions.[1] Its molecular structure consists of a five-membered furan ring, substituted with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position.

IdentifierValueSource
IUPAC Name This compoundPubChem[3]
CAS Number 618-30-4ChemicalBook[4], PubChem[3]
Molecular Formula C₅H₃ClO₃PubChem[3], ChemScene[5]
Molecular Weight 146.53 g/mol PubChem[3], ChemScene[5]
Synonyms 5-Chloropyromucic acidChemScene[5]
InChI InChI=1S/C5H3ClO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)PubChem[3]
InChIKey NNTBDUTXMIMRKK-UHFFFAOYSA-NPubChem[3]
SMILES C1=C(OC(=C1)Cl)C(=O)OChemScene[5], PubChemLite[6]

Core Physicochemical Properties

The utility of a chemical compound is largely dictated by its physical and chemical properties. These parameters influence its reactivity, solubility, and suitability for various applications.

PropertyValueNotesSource
Appearance White monoclinic needle-shaped crystalA common crystalline form for this type of molecule.Guidechem[1]
Melting Point 178-180 °CA sharp melting point indicates high purity.ChemicalBook[4][7]
Boiling Point 246.8 ± 20.0 °CPredicted value. Subject to decomposition at high temperatures.ChemicalBook[4]
Density 1.515 ± 0.06 g/cm³Predicted value.ChemicalBook[4]
pKa 2.84 ± 0.10The electron-withdrawing nature of the furan ring and chlorine atom increases acidity compared to simple aliphatic carboxylic acids.ChemicalBook[4]
Solubility Soluble in ethanol and ether. Slightly soluble in DMSO and Methanol.The polar carboxylic acid group allows for solubility in polar organic solvents.Guidechem[1], ChemicalBook[4]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°CRecommended to prevent potential degradation over time.ChemicalBook[4]

Synthesis and Reactivity Overview

Understanding the synthesis of this compound is crucial for its practical application. It is typically prepared from 5-chloro-2-furfuraldehyde via oxidation.[1] Another common route involves the hydrolysis of its corresponding ester, 5-chloro-2-furancarboxylic acid ethyl ester.[8]

G cluster_synthesis Synthesis Pathways A 5-Chloro-2-furfuraldehyde B This compound A->B Oxidation (e.g., KMnO4, NaOCl) C 5-Chloro-2-furancarboxylic acid ethyl ester C->B Ester Hydrolysis (e.g., NaOH, H2O) G prep 1. Prepare Analyte Solution (Dissolve known mass of acid in H2O/co-solvent) setup 2. Calibrate pH Meter & Assemble Titration Setup prep->setup titrate 3. Titrate with Standardized NaOH (Add titrant in small, precise increments) setup->titrate record 4. Record Data (pH vs. Volume of NaOH added) titrate->record plot 5. Plot Titration Curve (pH on y-axis, Volume on x-axis) record->plot analyze 6. Determine Equivalence & Half-Equivalence Points plot->analyze result 7. pKa = pH at Half-Equivalence Point analyze->result G cluster_properties Structural Features & Properties cluster_applications Resulting Applications A This compound (C₅H₃ClO₃) B Carboxylic Acid Group (-COOH) A->B provides C Chlorinated Furan Ring A->C provides D High Reactivity for Amidation/Esterification B->D E Bioisostere for Phenyl Ring (Modulates biological activity) C->E F Site for Cross-Coupling Reactions C->F G Pharmaceutical Intermediates (e.g., Nicotinic Agonists) D->G E->G F->G

References

An In-depth Technical Guide to 5-Chlorofuran-2-carboxylic acid: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorofuran-2-carboxylic acid is a halogenated derivative of the furan series, a class of heterocyclic organic compounds that are pivotal scaffolds in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid function and a chlorine atom on the furan ring, makes it a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of its molecular characteristics, physicochemical properties, and detailed, field-proven protocols for its synthesis, aimed at equipping researchers with the knowledge to effectively utilize this compound in their work.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and formula.

  • Molecular Formula: C₅H₃ClO₃[2]

  • IUPAC Name: this compound[3]

  • CAS Number: 618-30-4[2]

  • Molecular Weight: 146.53 g/mol [2]

  • Synonyms: 5-Chloro-2-furoic acid, 5-Chloropyromucic acid[2]

The structure consists of a five-membered furan ring containing an oxygen atom. A carboxylic acid group is attached at the C2 position, and a chlorine atom is substituted at the C5 position.

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties is essential for the handling, characterization, and application of this compound.

PropertyValueSource
Physical State White monoclinic needle-shaped crystal[1]
Melting Point 179-180 °C[4]
Boiling Point 246.8±20.0 °C (Predicted)[4]
Solubility Soluble in ethanol and ether[1]
pKa 2.84±0.10 (Predicted)[4]
Spectroscopic Data (Predicted and Analog-Based)

¹H NMR Spectroscopy:

  • Furan Protons (2H): Two doublets are expected in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at the C3 and C4 positions of the furan ring. The coupling constant between these two protons would be characteristic of their cis relationship on the furan ring.

  • Carboxylic Acid Proton (1H): A broad singlet is anticipated in the downfield region (δ 10-13 ppm), characteristic of a carboxylic acid proton. This peak would disappear upon D₂O exchange.

¹³C NMR Spectroscopy:

  • Carboxyl Carbon (C=O): A signal is expected in the range of δ 160-185 ppm.

  • Furan Carbons: Four distinct signals are expected for the carbon atoms of the furan ring. The carbon bearing the chlorine (C5) and the carbon bearing the carboxylic acid (C2) would be the most deshielded. The other two furan carbons (C3 and C4) would appear at higher field strengths.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[5]

  • C=O Stretch: A strong, sharp absorption band should appear between 1700-1725 cm⁻¹.[5]

  • C-O Stretch: A medium to strong band is expected in the 1210-1320 cm⁻¹ region.

  • C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Mass Spectrometry:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 146 and an M+2 peak at m/z 148 with an approximate ratio of 3:1, which is characteristic of the presence of a single chlorine atom.

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).

Synthesis of this compound

Two primary synthetic routes are commonly employed for the preparation of this compound: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of 5-chloro-2-furoic acid ethyl ester.

Method 1: Oxidation of 5-chloro-2-furfuraldehyde

This method involves the direct oxidation of the aldehyde functional group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 5-chloro-2-furfuraldehyde in an appropriate solvent (e.g., water/DMF). B Cool the reaction mixture in an ice bath (0-10 °C). A->B C Slowly add a solution of Potassium Permanganate (KMnO₄). B->C D Stir at room temperature, then heat to complete the reaction. C->D E Filter the reaction mixture to remove MnO₂. D->E F Acidify the filtrate with HCl to pH ~2. E->F G Extract the product with an organic solvent (e.g., ethyl acetate). F->G H Dry and concentrate the organic phase to obtain the crude product. G->H I Recrystallize the crude product from a suitable solvent (e.g., ethanol/water). H->I G cluster_0 Reaction Setup cluster_1 Hydrolysis (Saponification) cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 5-chloro-2-furancarboxylic acid ethyl ester in ethanol. B Add an aqueous solution of Sodium Hydroxide (NaOH). A->B C Stir the mixture at room temperature until the reaction is complete. B->C D Concentrate the reaction mixture under reduced pressure. C->D E Dissolve the residue in water and wash with diethyl ether. D->E F Acidify the aqueous layer with HCl to pH ~2. E->F G Extract the product with ethyl acetate. F->G H Wash, dry, and concentrate the organic phase. G->H I Collect the precipitated product by filtration. H->I

References

A Technical Guide to the Spectroscopic Characterization of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic properties of 5-Chlorofuran-2-carboxylic acid, a valuable heterocyclic compound. As a key building block in medicinal chemistry and materials science, a thorough understanding of its structural features through modern spectroscopic techniques is paramount for its effective application and quality control.[1] This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this molecule.

Introduction to this compound

This compound (also known as 5-chloro-2-furoic acid) is a solid, crystalline compound with the molecular formula C₅H₃ClO₃ and a molecular weight of 146.53 g/mol .[2][3][4] Its structure consists of a furan ring substituted with a carboxylic acid group at the 2-position and a chlorine atom at the 5-position. This substitution pattern significantly influences the electronic environment of the furan ring and, consequently, its spectroscopic behavior. The compound is often synthesized via the oxidation of 5-chloro-2-furfuraldehyde.[1]

Due to its reactive nature, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including nicotinic acetylcholine receptor agonists for the potential treatment of cognitive disorders.[1] Accurate spectroscopic data is therefore crucial for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural elucidation.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is critical for accurate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals with the analyte.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak is often used for calibration.

  • Data Acquisition: Transfer the solution to a clean, dry 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance signal-to-noise.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals: one for the carboxylic acid proton and two for the furan ring protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~13.0Singlet (broad)1H-COOH
~7.3Doublet1HH-3
~6.5Doublet1HH-4

Interpretation:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum, often around 10-13 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

  • Furan Ring Protons (H-3 and H-4): The two protons on the furan ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. The proton at the 3-position (H-3) is adjacent to the electron-withdrawing carboxylic acid group and is therefore expected to be more deshielded (appear at a higher chemical shift) than the proton at the 4-position (H-4). The coupling constant between these two protons (³JHH) is typically in the range of 3-4 Hz for furan systems.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to exhibit five signals, one for each of the five carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
~160C=O
~150C-2
~145C-5
~120C-3
~110C-4

Interpretation:

  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded, typically appearing in the 160-185 ppm range.[5][6]

  • Furan Ring Carbons:

    • C-2 and C-5: These carbons are attached to electronegative atoms (oxygen and chlorine/oxygen, respectively) and are therefore more deshielded than C-3 and C-4. C-2, being directly attached to the carboxylic acid group, is expected to be significantly deshielded. C-5, bonded to both the ring oxygen and chlorine, will also be in the downfield region.

    • C-3 and C-4: These carbons are expected to appear at higher field (lower ppm values) compared to C-2 and C-5. The specific assignments can be confirmed using advanced NMR techniques such as HSQC and HMBC experiments.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

Methodology:

  • Sample Preparation: For a solid sample like this compound, the spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then automatically subtracted from the sample spectrum.

Predicted IR Data and Interpretation

The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the furan ring.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3100C-H stretchFuran Ring
~1700C=O stretchCarboxylic Acid
~1600, ~1500C=C stretchFuran Ring
~1420C-O-H bendCarboxylic Acid
~1300C-O stretchCarboxylic Acid/Furan
~1020C-O-C stretchFuran Ring
~800C-Cl stretchChloroalkane

Interpretation:

  • O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is a very broad and strong absorption band for the O-H stretch, typically appearing between 3300 and 2500 cm⁻¹.[7] This broadness is due to strong intermolecular hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹. Conjugation with the furan ring may shift this absorption to a slightly lower wavenumber.

  • Furan Ring Vibrations: The furan ring will exhibit characteristic C-H stretching vibrations just above 3000 cm⁻¹, and C=C stretching absorptions in the 1600-1500 cm⁻¹ region. The C-O-C stretching of the furan ether linkage will also be present at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Methodology:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a relatively non-volatile compound like this compound, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: In ESI, the sample is ionized by applying a high voltage to a liquid solution, typically resulting in the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. Electron ionization (EI) can also be used, which typically leads to more extensive fragmentation.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several fragment ions. The presence of chlorine will be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

Predicted Key m/z Values:

  • [M]⁺˙ or [M-H]⁻: The molecular ion peak is expected at an m/z corresponding to the molecular weight (146.53 for C₅H₃³⁵ClO₃). In negative ion mode, a peak at m/z 145 would be observed.

  • [M-OH]⁺: Loss of a hydroxyl radical (17 Da) from the carboxylic acid group.

  • [M-COOH]⁺: Loss of the entire carboxylic acid group (45 Da).[8]

  • [M-Cl]⁺: Loss of a chlorine atom (35/37 Da).

  • [M-CO]⁺: Decarbonylation is a common fragmentation pathway for furan rings.

Below is a conceptual representation of the fragmentation of this compound.

G M This compound (m/z = 146/148) F1 Loss of OH (m/z = 129/131) M->F1 -OH F2 Loss of COOH (m/z = 101/103) M->F2 -COOH F3 Loss of Cl (m/z = 111) M->F3 -Cl F4 Loss of CO (m/z = 118/120) M->F4 -CO

Caption: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive suite of tools for the structural elucidation and characterization of this compound. By understanding the predicted spectral features and the underlying principles of these techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts. The data and protocols presented in this guide serve as a valuable resource for scientists working with this and related heterocyclic compounds.

References

An In-depth Technical Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Strategic Importance and Synthetic Overview

5-Chlorofuran-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid furan core, substituted with both an electron-withdrawing carboxylic acid and a halogen, provides a versatile scaffold for generating complex molecular architectures. It is a key intermediate in the synthesis of various pharmaceuticals, including novel nicotinic acetylcholine receptor agonists for treating cognitive disorders.[1] This guide provides an in-depth exploration of the most reliable and field-proven synthetic pathways to this valuable compound, designed for researchers, chemists, and process development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, ensuring a robust understanding that facilitates not just replication, but innovation.

Core Synthesis Pathways: A Comparative Analysis

The synthesis of this compound is predominantly achieved through two classical and highly reliable routes: the oxidation of a precursor aldehyde and the saponification of a corresponding ester. A third, increasingly relevant pathway leverages biomass-derived platform molecules, offering a more sustainable approach.

Pathway Starting Material Key Transformation Typical Yield Key Advantages Primary Considerations
Pathway 1: Oxidation 5-Chloro-2-furfuraldehydeAldehyde OxidationUp to 98%High yield, readily available starting material.Use of strong oxidants, potential for over-oxidation.
Pathway 2: Saponification Ethyl 5-chloro-2-furoateEster Hydrolysis~82% (calculated)Clean reaction, straightforward workup.Requires prior synthesis of the ester precursor.
Pathway 3: Biomass-Derived Approach 5-(Chloromethyl)furfural (CMF)Multi-step synthesis~70-80% (overall)Utilizes renewable feedstock, versatile intermediates.Multi-step process, requires handling of acid chlorides.

Pathway 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct and high-yielding approach. The core principle is the selective oxidation of the aldehyde functional group at the C2 position of the furan ring to a carboxylic acid, without compromising the integrity of the chlorinated furan ring.

Mechanistic Insight

The choice of oxidant is critical. Strong oxidants like potassium permanganate (KMnO₄) in a neutral or alkaline medium are highly effective. The reaction proceeds via the formation of a manganese ester intermediate after the nucleophilic attack of the hydrated aldehyde by the permanganate ion. This intermediate then collapses, transferring a hydride from the carbonyl carbon to the manganese, leading to the formation of the carboxylate and a reduced manganese species (MnO₂). Subsequent acidification protonates the carboxylate to yield the final product. The use of an alkaline or neutral medium is crucial to prevent acid-catalyzed polymerization of the furan ring, a common side reaction.[1]

Visualizing the Oxidation Pathway

G Start 5-Chloro-2-furfuraldehyde Oxidant Oxidizing Agent (e.g., KMnO4, NaClO) Start->Oxidant Oxidation Intermediate Carboxylate Salt Intermediate Oxidant->Intermediate Acidification Acidification (e.g., HCl, H2SO4) Intermediate->Acidification Workup Product This compound Acidification->Product

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Validated Experimental Protocol: Potassium Permanganate Oxidation

This protocol provides a robust and reproducible method for obtaining high yields of the target compound.[1]

1. Reaction Setup:

  • In a 50 mL, four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add water and DMF. Stir to create a homogenous solution.

  • Cool the flask to 10°C using an ice bath. The use of DMF as a co-solvent aids in the solubility of the organic starting material.

2. Reagent Addition:

  • Slowly and simultaneously add potassium permanganate and 5-chloro-2-furfuraldehyde to the cooled solution under vigorous stirring.

  • Causality: The slow, controlled addition is critical to manage the exothermic nature of the oxidation and prevent temperature spikes that could lead to side reactions or degradation of the furan ring. Maintaining the temperature at 10°C during this phase is key for selectivity.

3. Reaction Progression:

  • Stir the reaction mixture for 1 hour at 10°C.

  • Gradually allow the mixture to warm to room temperature.

  • Transfer the flask to an oil bath and heat to 120°C for 3 hours.

  • Self-Validation: Monitor the reaction completion by Thin-Layer Chromatography (TLC) until the starting aldehyde spot is no longer detected.

4. Workup and Purification:

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Cool the concentrated solution and adjust the pH to ~2 with 10% hydrochloric acid. The product will precipitate as a white solid.

  • Causality: Acidification is necessary to protonate the carboxylate salt formed in situ, rendering the final product insoluble in the aqueous medium.

  • Extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate to yield the crude product.

  • Recrystallize from anhydrous ethanol to obtain pure this compound.[1]

Pathway 2: Saponification of Ethyl 5-Chloro-2-furoate

This pathway is an excellent alternative, particularly if the corresponding ethyl ester is readily available or has been synthesized in a prior step. Saponification is a classical, high-fidelity transformation known for its reliability and clean reaction profiles.

Mechanistic Insight

Saponification is a base-catalyzed hydrolysis of an ester. The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The ethoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion by forming the sodium carboxylate salt and ethanol. The final product is obtained upon acidic workup.

Visualizing the Saponification Pathway

G Start Ethyl 5-chloro-2-furoate Base Base Hydrolysis (e.g., NaOH in Ethanol/Water) Start->Base Saponification Intermediate Sodium 5-chloro-2-furoate (Carboxylate Salt) Base->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Protonation Product This compound Acidification->Product

Caption: Saponification of Ethyl 5-chloro-2-furoate.

Validated Experimental Protocol: Base-Mediated Hydrolysis

This protocol is adapted from a patented synthesis, ensuring its industrial relevance and scalability.[2]

1. Reaction Setup:

  • Dissolve 8.0 g of 5-Chloro-2-furancarboxylic acid ethyl ester in 50 mL of ethanol in a round-bottom flask.

  • Add 50 mL of 1N aqueous sodium hydroxide solution.

  • Causality: The ethanol/water solvent system ensures the miscibility of both the organic ester and the aqueous base, facilitating a homogenous reaction environment for efficient hydrolysis.

2. Reaction Conditions:

  • Stir the biphasic mixture vigorously at room temperature for 1 hour.

  • Self-Validation: The reaction can be monitored by TLC, observing the disappearance of the starting ester and the appearance of a new, more polar spot corresponding to the carboxylate salt at the baseline.

3. Workup and Isolation:

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Causality: This washing step is crucial for purity. The desired carboxylate salt is highly soluble in the aqueous layer, while the starting ester is preferentially soluble in the ether.

  • Acidify the aqueous layer with 1N hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

  • Extract the product with ethyl acetate.

  • Wash the combined organic extracts with water and then with a saturated aqueous sodium chloride solution (brine) to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

4. Final Purification:

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with a diethyl ether/hexane mixture to afford pure 5-chloro-2-furancarboxylic acid (typically yielding around 5.3 g).[2]

Pathway 3: A Modern Approach from Biomass-Derived 5-(Chloromethyl)furfural (CMF)

With the growing emphasis on green chemistry, pathways utilizing renewable feedstocks are of paramount importance. 5-(Chloromethyl)furfural (CMF) is a versatile platform molecule that can be produced in high yield directly from biomass.[3] This pathway converts CMF into the target acid via a highly reactive acid chloride intermediate.

Mechanistic Insight

This synthesis proceeds in two conceptual stages. First, the aldehyde group of CMF is directly and selectively converted into an acid chloride using tert-butyl hypochlorite (t-BuOCl).[4] This transformation is a remarkably simple, solvent-free reaction. The resulting 5-(chloromethyl)furan-2-carbonyl chloride is a versatile intermediate. While it can be used directly, for the synthesis of the target acid, it would be quenched with water (hydrolysis). However, a more controlled route involves converting it first to a stable ester (e.g., with ethanol) followed by saponification as described in Pathway 2. The chloromethyl group (-CH₂Cl) is less reactive than the aldehyde under these oxidation conditions, allowing for selective transformation. Subsequent hydrolysis of the chloromethyl group would require more forcing conditions, which can be avoided to yield the desired this compound after a final reduction step (not detailed here, as the primary target is the chloro- derivative). For the purpose of this guide, we focus on the initial oxidation and esterification.

Visualizing the CMF-Based Pathway

G Start 5-(Chloromethyl)furfural (CMF) (from Biomass) Oxidant t-BuOCl Start->Oxidant Oxidation Intermediate1 5-(Chloromethyl)furan-2-carbonyl chloride Oxidant->Intermediate1 Alcohol Ethanol (EtOH) Intermediate1->Alcohol Esterification Intermediate2 Ethyl 5-(chloromethyl)furan-2-carboxylate Alcohol->Intermediate2 FinalStep Further transformation to This compound Intermediate2->FinalStep

Caption: Synthesis from biomass-derived CMF.

Validated Experimental Protocol: CMF to Ester Intermediate

This two-step, one-pot protocol efficiently converts CMF into a stable ester precursor.

1. Acid Chloride Formation:

  • In a 50 mL round-bottom flask protected from light (wrapped with aluminum foil), combine 5-(Chloromethyl)furfural (15.40 mmol) and tert-butyl hypochlorite (92.7 mmol).

  • Causality: t-BuOCl is a selective and convenient reagent for converting aldehydes directly to acid chlorides under mild, solvent-free conditions. Protecting the reaction from light is good practice as radical pathways can be initiated by UV light.

  • Stir the mixture rapidly at room temperature for 24 hours.

  • Self-Validation: The reaction progress can be monitored by ¹H NMR, which will show the disappearance of the aldehyde proton (~9.6 ppm) and the formation of the acid chloride. The yield of the intermediate, 5-(chloromethyl)furan-2-carbonyl chloride, is typically around 85%.

2. Esterification:

  • Without isolating the acid chloride, carefully evaporate the volatiles at room temperature.

  • Safety Note: Acid chlorides are reactive and moisture-sensitive. This step should be performed in a well-ventilated fume hood.

  • Dissolve the crude acid chloride in 20 mL of anhydrous ethanol.

  • Stir the resulting solution at 50°C for 6 hours.

  • Causality: The ethanol acts as both the solvent and the nucleophile, converting the highly reactive acid chloride into a more stable ethyl ester. Heating accelerates the reaction.

3. Isolation:

  • The resulting product, ethyl 5-(chloromethyl)furan-2-carboxylate, can be purified by standard methods such as column chromatography. This ester can then be hydrolyzed to the corresponding carboxylic acid, which would subsequently require a reduction of the chloromethyl group to achieve the final target.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with the oxidation of 5-chloro-2-furfuraldehyde and the saponification of its ethyl ester representing the most robust and high-yielding methods. These pathways offer reliability and are amenable to scale-up, making them suitable for both academic research and industrial production. The emerging routes from biomass-derived CMF represent a significant step towards more sustainable chemical manufacturing. As the demand for green chemistry intensifies, further research into optimizing these biomass-to-chemical pathways, potentially through novel catalytic systems, will be a key area of development. The protocols and mechanistic insights provided in this guide offer a solid foundation for any scientist working with this important chemical intermediate.

References

An In-depth Technical Guide to Starting Materials for the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorofuran-2-carboxylic acid is a pivotal intermediate in the synthesis of a wide array of high-value chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique structure, featuring a furan ring substituted with both an electron-withdrawing carboxylic acid and a halogen, makes it a versatile building block for constructing more complex molecular architectures. The strategic selection of a starting material is paramount, directly influencing the overall efficiency, scalability, and economic viability of the synthesis. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals.

Primary Synthetic Pathways and Core Starting Materials

The synthesis of this compound can be approached from several precursors. The most prevalent and industrially relevant methods begin with molecules that already possess the furan-2-carboxylate or furan-2-aldehyde framework. We will explore two primary, well-documented routes and discuss other potential, albeit less common, strategies.

  • From 5-Chloro-2-furfuraldehyde via Oxidation

  • From Esters of this compound via Hydrolysis

Route 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is arguably the most direct route. The starting material, 5-chloro-2-furfuraldehyde, is readily accessible and the core transformation is a simple oxidation of the aldehyde group to a carboxylic acid.

Causality and Scientific Rationale: The aldehyde functional group is highly susceptible to oxidation, making this conversion straightforward and high-yielding. The C-Cl bond at the 5-position is stable under a variety of oxidative conditions, ensuring the integrity of the core structure. The choice of oxidant is critical and can be tailored based on cost, safety, and scale.

Common oxidizing systems include:

  • Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant that works effectively in neutral or alkaline media.[1]

  • Sodium Hypochlorite (NaOCl): A cost-effective and readily available oxidant, often used in aqueous solutions.[1]

  • Air with a Copper Oxide Catalyst: A greener, catalytic approach suitable for industrial-scale production.[1]

The reaction with potassium permanganate can yield up to 98% of the desired product, making it an excellent choice for laboratory-scale synthesis.[1]

start 5-Chloro-2-furfuraldehyde product This compound start->product Oxidation (KMnO₄, NaOCl, or Air/CuO)

Caption: Oxidation of 5-Chloro-2-furfuraldehyde.

Route 2: Hydrolysis of this compound Esters

This pathway involves the saponification of an ester, such as ethyl or methyl 5-chlorofuran-2-carboxylate, to yield the carboxylate salt, which is subsequently protonated to the final carboxylic acid.

Causality and Scientific Rationale: This is a classic and robust deprotection strategy. Esters are often used to protect carboxylic acids during other synthetic transformations. The hydrolysis is typically base-catalyzed (saponification), which is an irreversible and high-yielding process. The starting ester, 5-chloro-2-furancarboxylic acid ethyl ester, can be synthesized via several methods, including from 5-chlorosalicylaldehyde.[2][3]

The process consists of two key steps:

  • Saponification: Reaction of the ester with a strong base, like sodium hydroxide (NaOH), in a suitable solvent such as ethanol/water.

  • Acidification: Neutralization of the resulting carboxylate salt with a strong acid, like hydrochloric acid (HCl), to precipitate the final product.

start 5-Chloro-2-furancarboxylic acid ethyl ester intermediate Sodium 5-chlorofuran- 2-carboxylate start->intermediate 1. NaOH, Ethanol/H₂O (Saponification) product This compound intermediate->product 2. HCl (aq) (Acidification)

Caption: Hydrolysis of an ester to the target acid.

Quantitative Data Summary

The selection of a synthetic route often depends on the desired yield, scale, and availability of starting materials. The following table provides a comparative overview of the primary routes.

Route Starting Material Key Transformation Typical Reagents Reported Yield Advantages & Disadvantages
15-Chloro-2-furfuraldehydeOxidationKMnO₄ or NaOCl~98%[1]Pro: High yield, direct conversion. Con: Requires handling of strong oxidants.
2Ethyl 5-Chlorofuran-2-carboxylateHydrolysis1. NaOH2. HClHigh (quantitative)Pro: Clean, reliable reaction. Con: Requires prior synthesis of the ester starting material.

Detailed Experimental Protocols

For a process to be trustworthy, it must be reproducible. The following protocols are detailed to ensure they serve as a self-validating system for the researcher.

Protocol 1: Synthesis via Oxidation of 5-Chloro-2-furfuraldehyde

This protocol is adapted from a procedure utilizing potassium permanganate as the oxidant.[1]

Materials:

  • 5-Chloro-2-furfuraldehyde

  • Potassium permanganate (KMnO₄)

  • Dimethylformamide (DMF)

  • Water

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Ethanol

Procedure:

  • Setup: In a 50 mL four-neck round-bottom flask equipped with a stirrer, add water and DMF and begin stirring.

  • Reagent Addition: Cool the flask to 10°C using an ice bath. Slowly add potassium permanganate and 5-chloro-2-furfuraldehyde, ensuring the temperature remains at 10°C.

  • Initial Reaction: Stir the reaction mixture for 1 hour, then allow it to gradually warm to room temperature.

  • Heating: Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction's completion by thin-layer chromatography (TLC).

  • Workup (Filtration): Once the starting material is consumed, cool the mixture and filter it to remove manganese dioxide precipitate.

  • Workup (Extraction): Concentrate the filtrate under reduced pressure. Cool to room temperature and adjust the pH to 2 using 10% HCl. This will precipitate the crude product. Extract the aqueous phase with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from anhydrous ethanol to obtain pure this compound.

Protocol 2: Synthesis via Hydrolysis of Ethyl 5-Chlorofuran-2-carboxylate

This protocol is based on a standard saponification procedure.[2]

Materials:

  • 5-Chloro-2-furancarboxylic acid ethyl ester

  • Ethanol

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Hexane

Procedure:

  • Setup: Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml) in a round-bottom flask.[2]

  • Hydrolysis: Add 1N aqueous sodium hydroxide (50 ml) to the solution and stir at room temperature for 1 hour.[2] Monitor the disappearance of the starting material by TLC.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.

  • Workup (Washing): Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material or non-polar impurities.

  • Workup (Acidification & Extraction): Cool the aqueous layer in an ice bath and acidify with 1N HCl until the product precipitates. Extract the mixture with ethyl acetate.

  • Drying and Purification: Wash the combined organic extracts with water and saturated aqueous sodium chloride, then dry over anhydrous magnesium sulfate.[2] Concentrate under reduced pressure.

  • Final Product: Collect the precipitated crystals by filtration and wash with a mixture of diethyl ether and hexane to yield pure 5-chloro-2-furancarboxylic acid.[2]

Alternative and Emerging Synthetic Strategies

While the two routes detailed above are the most established, other strategies are conceptually viable, though less documented in the literature for this specific molecule.

  • Direct Chlorination of 2-Furoic Acid: 2-Furoic acid is a readily available starting material, often derived from the oxidation of furfural.[4] The furan ring is electron-rich and susceptible to electrophilic aromatic substitution, with a strong preference for the 5-position. However, direct chlorination can be aggressive and may lead to side products or degradation. Controlling the reaction to achieve mono-chlorination at the desired position presents a significant challenge.

  • Halogen Exchange (Halex) from 5-Bromo-2-furoic Acid: The corresponding 5-bromo analog is commercially available. Halogen exchange reactions, often catalyzed by copper salts, can be used to convert aryl bromides to aryl chlorides. This approach is analogous to fluorodenitration reactions used to synthesize related fluorinated furans.[5] The development of an efficient catalytic system for this specific bromo-to-chloro transformation could provide an alternative and valuable synthetic route.

Conclusion

The synthesis of this compound is most reliably and efficiently achieved through two primary pathways: the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of its corresponding esters. The choice between these routes depends on the availability of the starting material, desired scale, and process safety considerations. The oxidation route offers a direct, high-yielding conversion, while the hydrolysis route provides a clean and robust method for deprotection. As the demand for complex, furan-based pharmaceuticals grows, the optimization and development of scalable, cost-effective, and sustainable synthetic routes to key intermediates like this compound will remain an area of critical importance for the chemical and pharmaceutical industries.

References

The Rising Therapeutic Potential of Furan-Based Carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] When functionalized with a carboxylic acid moiety, this core structure gives rise to a class of molecules with a remarkable spectrum of biological activities. This technical guide provides an in-depth exploration of the antimicrobial, anti-inflammatory, and anticancer properties of furan-based carboxylic acids. Designed for researchers, scientists, and drug development professionals, this document synthesizes current understanding of their mechanisms of action, presents quantitative data on their efficacy, and provides detailed, field-proven experimental protocols for their evaluation.

Introduction: The Furan Carboxylic Acid Scaffold

Furan-based carboxylic acids are organic compounds characterized by a furan ring substituted with one or more carboxyl groups.[3] The inherent aromaticity and the presence of the oxygen heteroatom confer unique electronic and steric properties, making them versatile building blocks in the synthesis of novel therapeutic agents.[2] The position of the carboxylic acid group on the furan ring, along with other substitutions, significantly influences the molecule's biological activity, allowing for fine-tuning of its pharmacological profile.[2] This guide will delve into the key therapeutic areas where these compounds have shown significant promise.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Furan-based carboxylic acids and their derivatives have demonstrated potent activity against a broad spectrum of pathogens, including bacteria and fungi.[3] Their mechanisms of action often involve the disruption of microbial growth and the inhibition of essential microbial enzymes.[4]

Antibacterial and Antifungal Efficacy

Various substituted furan carboxylic acid derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans.[3][5] For instance, certain furan-2-carboxylic acid derivatives have shown significant inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus.[5] The introduction of specific substituents, such as halogens, to the benzofuran structure can enhance antimicrobial activity, particularly against Gram-positive cocci and fungi.[6]

Table 1: Antimicrobial Activity of Selected Furan-Based Carboxylic Acid Derivatives

Compound/DerivativeTarget Organism(s)Activity (MIC/Other)Reference(s)
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans, Escherichia coli, Staphylococcus aureusGood activity at 64 µg/mL[5]
Halo-derivatives of 6-acetyl-5-hydroxy-2-methyl-3-benzofuranocarboxylic acidGram-positive cocci, FungiActive[6]
Furan-2-carboxamidesPseudomonas aeruginosaBiofilm inhibition (e.g., 4b showed 58% inhibition)[7]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the antimicrobial potency of a compound. This protocol outlines the broth microdilution method.

This method involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism after an incubation period.[8]

  • Test furan-based carboxylic acid derivative

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile liquid medium

  • Bacterial or fungal culture in logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Preparation of Test Compound Stock Solution: Dissolve the furan-based carboxylic acid derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions:

    • Add 100 µL of the stock solution of the test compound to the first well of a row.

    • Mix the contents of the first well thoroughly and transfer 100 µL to the second well.

    • Repeat this serial two-fold dilution process across the row to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well serves as a growth control (no compound), and the twelfth well as a sterility control (no bacteria).

  • Inoculum Preparation: Dilute the microbial culture in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 100 µL of the prepared inoculum to each well from the first to the eleventh well.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare Stock Solution serial_dilution Perform Serial Dilutions stock->serial_dilution plate_prep Prepare 96-Well Plate (100 µL Broth/Well) plate_prep->serial_dilution inoculum_prep Prepare Microbial Inoculum (5x10^5 CFU/mL) inoculation Inoculate Wells inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate Plate (37°C, 18-24h) inoculation->incubation read_results Read Results (Determine MIC) incubation->read_results

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Furan-based carboxylic acids have emerged as promising anti-inflammatory agents, primarily through their ability to inhibit key enzymes in the inflammatory pathway.[3]

Cyclooxygenase (COX) Inhibition

A key mechanism of anti-inflammatory action for many furan derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[9] Some derivatives have shown potent inhibitory activity against both COX-1 and COX-2 isoforms.[9] For example, certain 2,4-dimethyl- and 2,5-dimethyl-N-arylfuran-3-carboxamides have demonstrated anti-inflammatory activity comparable to or exceeding that of ibuprofen in animal models.[10]

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method to determine the inhibitory potential of a compound against COX-1 and COX-2.

The assay measures the peroxidase activity of COX enzymes. In the presence of a heme cofactor, the COX enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component of the enzyme then reduces PGG2 to PGH2. This peroxidase activity can be measured colorimetrically or fluorometrically using a suitable probe. The inhibition of this activity by a test compound is quantified to determine its IC50 value.[11]

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe

  • Test furan-based carboxylic acid derivative

  • 96-well plate

  • Plate reader

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Enzyme and Cofactor Addition: To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.

  • Inhibitor Incubation: Add various concentrations of the test compound, reference inhibitors, or vehicle (DMSO) to the appropriate wells. Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

  • Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

  • Detection: Stop the reaction and measure the signal (fluorescence or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anticancer Activity: Targeting Key Signaling Pathways

The furan nucleus is a recurring motif in a multitude of anticancer agents.[1] Furan-based carboxylic acids and their derivatives exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and the inhibition of critical signaling pathways involved in cancer cell proliferation and survival.[12][13]

Inhibition of Pro-Survival Signaling Pathways

Several studies have demonstrated that furan derivatives can suppress the PI3K/Akt and Wnt/β-catenin signaling pathways, which are frequently hyperactivated in cancer.[13] By inhibiting these pathways, these compounds can halt the cell cycle and induce apoptosis in cancer cells. Furthermore, certain furan derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[14]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) AKT->Downstream Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation FuranCA Furan Carboxylic Acid Derivative FuranCA->PI3K Inhibition

Simplified PI3K/Akt signaling pathway and the inhibitory action of furan carboxylic acid derivatives.

Table 2: Anticancer Activity of Selected Furan-Based Carboxylic Acid Derivatives

Compound/DerivativeCancer Cell Line(s)Activity (IC50)Mechanism of ActionReference(s)
Pyridine carbohydrazide derivativeMCF-7 (Breast Cancer)4.06 µMG2/M cell cycle arrest, apoptosis induction[12]
N-phenyl triazinone derivativeMCF-7 (Breast Cancer)2.96 µMG2/M cell cycle arrest, apoptosis induction[12]
Furan-pyridinone derivative (4c)KYSE70, KYSE150 (Esophageal Cancer)0.655 µg/mL (48h)Cytotoxicity[15]
2,5-Dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamideVariousMG-MID GI50 = 4.22 µMAntitumor[10]
N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide58 human tumor cell linesMG-MID GI50 = 2.03 µMAntitumor[10]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.

This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan.[16] The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Test furan-based carboxylic acid derivative

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[17]

  • Compound Treatment: Prepare serial dilutions of the furan-based carboxylic acid derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, remove the medium and add 20-30 µL of MTT solution (e.g., 2 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution (e.g., DMSO) to each well.[17] Agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[17][18]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Furan-based carboxylic acids represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents warrants further investigation. The synthetic accessibility and the potential for structural modification of the furan scaffold provide a robust platform for the development of novel therapeutics with improved potency and selectivity. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in combination therapies. The protocols and data presented in this guide offer a solid foundation for researchers to advance the discovery and development of the next generation of furan-based drugs.

References

The Strategic Utility of 5-Chlorofuran-2-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorofuran-2-carboxylic acid is a versatile heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique electronic properties and reactive handles make it an ideal starting point for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth analysis of the potential research applications of this compound, with a focus on its utility in the development of novel therapeutics for cognitive disorders, as well as its potential in the design of new antimicrobial and anti-inflammatory agents. Detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) considerations are presented to empower researchers in their drug discovery endeavors.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] Its five-membered aromatic structure, containing an oxygen atom, imparts unique physicochemical properties that can be exploited to modulate biological activity. Furan derivatives have demonstrated a wide spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer activities.[1][2] The introduction of a chlorine atom at the 5-position of the furan-2-carboxylic acid core, as in this compound, further enhances its utility as a synthetic intermediate by providing an additional site for chemical modification and influencing the electronic nature of the ring system.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₅H₃ClO₃PubChem
Molecular Weight 146.53 g/mol PubChem
Melting Point 179-180 °CChemicalBook
Boiling Point 246.8±20.0 °C (Predicted)ChemicalBook
Density 1.515±0.06 g/cm³ (Predicted)ChemicalBook
pKa 2.84±0.10 (Predicted)ChemicalBook
Solubility Soluble in DMSO and methanol (slightly)ChemicalBook

Key Research Application: Agonists of Nicotinic Acetylcholine Receptors for Cognitive Disorders

A significant and well-documented application of this compound is its use as a key reagent in the synthesis of potent and selective α4β2 nicotinic acetylcholine receptor (nAChR) agonists. These compounds have shown promise in the treatment of cognitive deficits associated with neurological and psychiatric conditions, including Alzheimer's disease.[3]

Mechanism of Action and Therapeutic Rationale

The α4β2 nAChR is a subtype of nicotinic receptor found in the brain that is involved in various cognitive functions, including learning, memory, and attention. Agonists of this receptor can enhance cholinergic neurotransmission, which is often impaired in conditions like Alzheimer's disease. The therapeutic strategy is to develop selective α4β2 nAChR agonists that can improve cognitive function with minimal side effects.

Case Study: Synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446)

A prime example of the successful application of this compound is in the synthesis of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, a novel and highly selective α4β2 nAChR agonist.[3] This compound has advanced to clinical trials for the treatment of Alzheimer's disease.[3]

The synthesis involves the acylation of a diazabicyclic amine with this compound. The furan ring and the exocyclic carbonyl group act as crucial hydrogen bond acceptors, while the endocyclic secondary amino group provides a cationic center, all of which are essential for optimal interaction with the receptor.[3]

G cluster_synthesis Synthetic Pathway cluster_moa Mechanism of Action A This compound C Acylation A->C B 3,7-diazabicyclo[3.3.0]octane B->C D 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446) C->D D_moa TC-6683 (AZD1446) F Agonist Binding D_moa->F E α4β2 Nicotinic Acetylcholine Receptor E->F G Enhanced Cholinergic Neurotransmission F->G H Improved Cognitive Function G->H

Figure 1: Synthesis and Mechanism of Action of TC-6683.

Detailed Experimental Protocol: Synthesis of TC-6683

The following protocol is adapted from the primary literature describing the discovery of TC-6683.[3]

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to afford the crude 5-chlorofuran-2-carbonyl chloride. Use this acyl chloride in the next step without further purification.

Step 2: Acylation of 3,7-diazabicyclo[3.3.0]octane

  • Dissolve 3,7-diazabicyclo[3.3.0]octane (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C and add the crude 5-chlorofuran-2-carbonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane.

Potential Application: Development of Novel Antimicrobial Agents

The furan scaffold is a component of many compounds with demonstrated antimicrobial activity.[1][4] The unique structure of this compound makes it an attractive starting point for the synthesis of novel antimicrobial agents.

Rationale for Antimicrobial Drug Design

The carboxylic acid moiety of this compound can be readily converted to amides, esters, and other functional groups, allowing for the exploration of a wide chemical space. By coupling the 5-chlorofuran-2-carbonyl moiety to various amines or alcohols, libraries of new compounds can be generated and screened for antimicrobial activity against a panel of clinically relevant bacteria and fungi. The chlorine atom can also be a site for further modification, or it can contribute to the overall lipophilicity and electronic properties of the molecule, which can influence its antimicrobial potency.

Proposed Synthetic Workflow for Antimicrobial Screening

G A This compound C Amide Coupling (e.g., HATU, EDCI) A->C B Amine Library (R-NH2) B->C D Library of 5-Chlorofuran-2-carboxamides C->D E Antimicrobial Screening (MIC, MBC assays) D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization F->G

Figure 2: Workflow for the development of antimicrobial agents.

Key Experimental Protocol: Synthesis of a 5-Chlorofuran-2-carboxamide Library
  • In a 96-well plate, add a solution of this compound (1.0 eq) in DMF to each well.

  • To each well, add a solution of a unique amine (1.1 eq) from a diverse amine library in DMF.

  • Add a solution of a coupling agent such as HATU (1.2 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq) in DMF to each well.

  • Seal the plate and shake at room temperature overnight.

  • Quench the reactions by adding water to each well.

  • Extract the products using an automated liquid handling system with ethyl acetate.

  • Evaporate the solvent to yield the crude amide products.

  • Analyze the purity of the compounds by LC-MS and purify a selection of promising candidates by preparative HPLC.

Potential Application: Design of Novel Anti-inflammatory Drugs

Furan-containing compounds have also been investigated for their anti-inflammatory properties.[2][5] this compound can serve as a scaffold for the development of new anti-inflammatory agents, potentially acting through mechanisms such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokine production.

Rationale and Design Strategy

Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid moiety, which is crucial for their activity. The this compound core can be elaborated with various substituents to mimic the pharmacophores of known anti-inflammatory drugs or to explore novel binding interactions with inflammatory targets. The chlorine atom can be strategically employed to enhance binding affinity or to modulate the pharmacokinetic properties of the designed molecules.

Conclusion

This compound is a valuable and versatile building block with significant potential in drug discovery. Its demonstrated utility in the synthesis of a clinical candidate for the treatment of cognitive disorders highlights its importance. Furthermore, its adaptable structure provides a solid foundation for the rational design and synthesis of novel antimicrobial and anti-inflammatory agents. The experimental protocols and strategic workflows outlined in this guide are intended to facilitate the exploration of this promising scaffold and accelerate the discovery of new and effective therapeutics.

References

The Emergence of a Versatile Heterocycle: A Technical Guide to the History and Synthesis of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorofuran-2-carboxylic acid, a halogenated derivative of the furan series, represents a significant building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. While the definitive moment of its initial discovery remains elusive in the annals of chemical literature, its history is intrinsically linked to the broader exploration of furan chemistry, which dates back to the late 18th century. This in-depth technical guide provides a comprehensive overview of the synthesis, historical context, and scientific significance of this versatile compound. By examining the evolution of its preparatory methods, from early oxidative processes to more refined ester hydrolysis techniques, we gain insight into the enduring utility and adaptability of furan derivatives in chemical research and development.

Introduction: The Furan Core and the Genesis of a Field

The story of this compound begins not with its own discovery, but with that of its parent compound, 2-furoic acid. The earliest recorded isolation of a furan derivative was in 1780 by Carl Wilhelm Scheele, who described 2-furoic acid.[1] This seminal event laid the groundwork for the exploration of a new class of heterocyclic compounds. Furan and its derivatives, characterized by a five-membered aromatic ring containing one oxygen atom, have since become foundational components in medicinal chemistry and materials science.[1] Their unique electronic and steric properties often serve as effective bioisosteres for phenyl rings, enhancing metabolic stability and receptor binding interactions in bioactive molecules.[2]

The introduction of a chlorine atom at the 5-position of the furan-2-carboxylic acid scaffold significantly influences the molecule's reactivity and potential applications. This halogenation provides a key functional handle for further chemical transformations, making this compound a valuable intermediate in the synthesis of more complex molecular architectures.

The Synthetic Evolution: From Oxidation to Saponification

The preparation of this compound has evolved, with several distinct methods being employed over time. These can be broadly categorized into two primary strategies: the oxidation of a corresponding aldehyde and the hydrolysis of an ester precursor.

The Oxidation Pathway: A Direct Approach from 5-Chloro-2-furfuraldehyde

One of the most direct routes to this compound involves the oxidation of 5-chloro-2-furfuraldehyde.[3] This method leverages a readily available starting material and can be achieved using various oxidizing agents, each with its own mechanistic nuances and practical considerations.

A notable advantage of the oxidation approach is the high potential for excellent yields, with some methods reporting up to 98%.[3] The choice of oxidizing agent and reaction conditions allows for a degree of control over the process, catering to specific laboratory or industrial requirements.

Experimental Protocol: Oxidation of 5-Chloro-2-furfuraldehyde with Potassium Permanganate [3]

  • Materials: 5-chloro-2-furfuraldehyde, Potassium permanganate (KMnO₄), Dimethylformamide (DMF), Water, 10% Hydrochloric acid (HCl), Ethyl acetate.

  • Procedure:

    • In a 50 mL four-neck round-bottom flask, add water and DMF and stir.

    • Slowly add potassium permanganate and 5-chloro-2-furfuraldehyde under continuous stirring, maintaining the temperature at 10°C.

    • Stir the reaction mixture for 1 hour, then allow it to gradually warm to room temperature.

    • Transfer the flask to an oil bath and heat to 120°C for 3 hours.

    • Monitor the reaction completion using thin-layer chromatography.

    • Upon completion, filter the reaction mixture.

    • Concentrate the filtrate and cool to room temperature.

    • Adjust the pH to 2 with 10% hydrochloric acid.

    • Extract the aqueous phase with ethyl acetate.

    • Combine the organic phases, dry over anhydrous sodium sulfate, and purify by recrystallization with anhydrous ethanol to yield this compound.

// Nodes Start [label="Start: 5-Chloro-2-furfuraldehyde\n& Potassium Permanganate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Oxidation Reaction\n(DMF/Water, 10°C -> 120°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration [label="Filtration", fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification\n(10% HCl to pH 2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Recrystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reaction [label="Combine & React"]; Reaction -> Filtration [label="Separate Solid"]; Filtration -> Acidification [label="Process Filtrate"]; Acidification -> Extraction [label="Isolate Product"]; Extraction -> Purification [label="Refine Product"]; Purification -> End; } caption { label = "Workflow for the Oxidation Synthesis of this compound."; fontsize = 10; fontname = "Arial"; }

The Saponification Route: Hydrolysis of an Ethyl Ester

An alternative and widely cited method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, 5-Chloro-2-furancarboxylic acid ethyl ester.[4] This saponification reaction is typically carried out under basic conditions, followed by acidification to yield the final carboxylic acid.

This approach is particularly useful when the ethyl ester is a more accessible or cost-effective starting material. The reaction is generally straightforward and proceeds with high efficiency.

Experimental Protocol: Hydrolysis of 5-Chloro-2-furancarboxylic Acid Ethyl Ester [4]

  • Materials: 5-Chloro-2-furancarboxylic acid ethyl ester, Ethanol, 1N Sodium hydroxide (NaOH), 1N Hydrochloric acid (HCl), Diethyl ether, Ethyl acetate, Anhydrous magnesium sulfate, Saturated aqueous sodium chloride.

  • Procedure:

    • Dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (8 g) in ethanol (50 ml).

    • Add 1N aqueous sodium hydroxide (50 ml) to the solution.

    • Stir the mixture at room temperature for 1 hour.

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether.

    • Acidify the aqueous layer with 1N hydrochloric acid.

    • Extract the product with ethyl acetate.

    • Wash the organic extract with water and saturated aqueous sodium chloride.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Collect the precipitated crystals by filtration and wash with a diethyl ether-hexane mixture to yield 5-chloro-2-furancarboxylic acid (5.3 g).

// Nodes Start [label="Start: 5-Chloro-2-furancarboxylic\nacid ethyl ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydrolysis [label="Base Hydrolysis\n(NaOH in Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup1 [label="Aqueous Workup\n& Ether Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Acidification [label="Acidification\n(1N HCl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extraction [label="Extraction\n(Ethyl Acetate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Drying & Crystallization", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="End Product:\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Hydrolysis [label="Saponification"]; Hydrolysis -> Workup1 [label="Quench & Separate"]; Workup1 -> Acidification [label="Protonation"]; Acidification -> Extraction [label="Isolate"]; Extraction -> Purification [label="Refine"]; Purification -> End; } caption { label = "Workflow for the Hydrolysis Synthesis of this compound."; fontsize = 10; fontname = "Arial"; }

Comparative Analysis of Synthetic Routes

Parameter Oxidation of 5-Chloro-2-furfuraldehyde Hydrolysis of 5-Chloro-2-furancarboxylic Acid Ethyl Ester
Starting Material 5-Chloro-2-furfuraldehyde5-Chloro-2-furancarboxylic acid ethyl ester
Key Transformation Oxidation of an aldehyde to a carboxylic acidHydrolysis of an ester to a carboxylic acid
Typical Reagents Potassium permanganate, Sodium hypochloriteSodium hydroxide, Hydrochloric acid
Reported Yield Can reach ~98%[3]High, quantitative in many cases
Advantages Direct route, potentially high yield.Milder conditions for the final step, straightforward workup.
Considerations Choice of oxidizing agent can affect selectivity and waste products.Availability and cost of the starting ester.

Applications in Drug Discovery and Beyond

This compound serves as a crucial intermediate in the synthesis of a variety of target molecules. Its utility is particularly pronounced in the field of medicinal chemistry. For instance, it is a documented reagent in the synthesis of 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, which is an α4β2 nicotinic acetylcholine receptor agonist investigated for the treatment of cognitive disorders.[5]

The presence of both a carboxylic acid and a chloro-substituted furan ring provides two distinct points for chemical modification, allowing for the construction of diverse molecular libraries for high-throughput screening in drug discovery programs.[2] Beyond pharmaceuticals, furan derivatives are also utilized in the development of agrochemicals and specialty polymers.

Conclusion

While the precise origins of this compound may not be pinpointed to a single discovery, its importance in synthetic chemistry is undeniable. The evolution of its synthesis from the oxidation of furfural derivatives to the hydrolysis of furan esters reflects the broader advancements in organic chemistry. As a versatile building block, it continues to play a significant role in the development of novel pharmaceuticals and other advanced materials, underscoring the enduring legacy of furan chemistry that began over two centuries ago. The ongoing exploration of new synthetic methodologies and applications ensures that this compound will remain a relevant and valuable compound for the foreseeable future.

References

An In-Depth Technical Guide to the Safe Handling of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 5-Chlorofuran-2-carboxylic acid. Designed for researchers, scientists, and professionals in the field of drug development, this document synthesizes critical safety data with practical, field-tested insights to ensure the safe and effective use of this compound in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound.[1] Its utility as a building block in medicinal chemistry necessitates a thorough understanding of its physical and chemical characteristics to inform safe handling and storage practices.

PropertyValueSource
CAS Number 618-30-4[1][2][3]
Molecular Formula C₅H₃ClO₃[1][3]
Molecular Weight 146.53 g/mol [1][3]
Appearance White to pale yellow solid/crystal[4][5]
Melting Point 179-180 °C[5]
Boiling Point 246.8±20.0 °C (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
pKa 2.84±0.10 (Predicted)[5]

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance.[1] The primary hazards are associated with its irritant properties. A foundational understanding of these hazards is the first step in implementing effective safety controls.

  • GHS Pictogram:

    • alt text

  • Signal Word: Warning [1]

Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements: A proactive approach to safety involves adherence to the following precautionary statements:

  • P261 & P264: Avoid breathing dust and wash skin thoroughly after handling.[1]

  • P271 & P280: Use only in a well-ventilated area and wear protective gloves, clothing, eye, and face protection.[1][6]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

  • P403+P233 & P405: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][6][7]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][6][7]

Exposure Control and Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory to minimize exposure and mitigate risks.

  • Engineering Controls: Always handle this compound in a chemical fume hood to keep airborne concentrations low.[8] Facilities must be equipped with an eyewash station and a safety shower.[8]

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z.87.1 standards are required.[8][9]

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber, neoprene) to prevent skin contact.[7][9] Gloves should be inspected before use and replaced regularly or immediately if contaminated.[9][10]

    • Lab Coat: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[9]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is required.[9][10]

  • Footwear: Closed-toe, closed-heel shoes that cover the entire foot are mandatory.[9][10]

PPE_Workflow cluster_PreHandling Pre-Handling Checks cluster_Handling Handling Protocol cluster_PostHandling Post-Handling Verify_Fume_Hood Verify Fume Hood Functionality Inspect_PPE Inspect PPE for Integrity Verify_Fume_Hood->Inspect_PPE Locate_Safety_Eq Locate Eyewash & Safety Shower Inspect_PPE->Locate_Safety_Eq Don_PPE Don Mandatory PPE: Goggles, Gloves, Lab Coat Locate_Safety_Eq->Don_PPE Handle_Chemical Handle 5-Chlorofuran- 2-carboxylic acid Inside Fume Hood Don_PPE->Handle_Chemical Avoid_Dust Minimize Dust Generation Handle_Chemical->Avoid_Dust Doff_PPE Doff PPE Correctly Avoid_Dust->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Clean_Area Clean Work Area Wash_Hands->Clean_Area

Caption: Personal Protective Equipment (PPE) Workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling:

  • Avoid all personal contact, including inhalation of dust.[6][7]

  • Minimize dust generation and accumulation during handling.[8]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[6][8]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[6]

  • Keep containers tightly closed when not in use.[6][7][8]

  • Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C for long-term stability.[5]

  • Incompatible Materials: Strong oxidizing agents.[6][11]

Emergency and First-Aid Procedures

Immediate and appropriate response to an exposure incident is crucial.

Emergency_Response cluster_FirstAid First Aid Response Exposure Exposure Event Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Skin_Contact Skin Contact: Remove contaminated clothing. Flush skin with water for 15 min. Exposure->Skin_Contact Eye_Contact Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Exposure->Eye_Contact Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth, drink water. Seek medical attention. Exposure->Ingestion

Caption: First-Aid Response to Chemical Exposure.

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[8][11]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[6][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person. Get medical attention.[6][8]

Accidental Release and Disposal

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release Measures:

  • Evacuate: Keep unprotected personnel away from the spill area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[6]

  • Clean-up:

    • Wear full personal protective equipment.

    • Use dry clean-up procedures to avoid generating dust.[7]

    • Carefully sweep or vacuum up the material and place it into a suitable, labeled disposal container.[6][7][8]

    • Wash the spill area with soap and water once the solid material has been removed.

  • Report: Report the spill according to your institution's protocols.

Disposal:

  • Disposal must be conducted in accordance with all local, state, and federal regulations.

  • Dispose of the chemical and its container at an approved waste disposal plant.[6][11] Do not allow the product to enter drains.[6]

Fire-Fighting Measures

While not considered highly flammable, containers may burn in a fire, generating toxic gases.

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Specific Hazards: During a fire, irritating and highly toxic gases such as carbon oxides and hydrogen chloride may be generated by thermal decomposition.[6]

  • Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

References

An In-depth Technical Guide to the Solubility of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility of 5-Chlorofuran-2-carboxylic acid (C₅H₃ClO₃), a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data provision to explain the underlying physicochemical principles that govern its solubility. We will explore the theoretical framework, present a robust experimental protocol for thermodynamic solubility determination, and detail the necessary analytical procedures for accurate quantification.

Executive Summary: The "Why" Behind the Workflow

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful drug development and process chemistry. Poor solubility can impede reliable in-vitro and in-vivo assays, create formulation challenges, and ultimately hinder a compound's journey to market. This guide establishes a foundational understanding of this compound's solubility profile, not by simply listing values, but by providing the scientific rationale and a validated methodology to determine these values empirically. The protocols herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. For this compound, several key parameters dictate its behavior in various solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSourceImplication on Solubility
Molecular Weight 146.53 g/mol [1]Low molecular weight generally favors solubility.
Appearance Pale yellow / white solid[2]Crystalline solid state requires energy to overcome lattice forces for dissolution.
Melting Point 179-180 °C[3]A relatively high melting point suggests strong crystal lattice energy, which can negatively impact solubility.
pKa (Predicted) 2.84 ± 0.10[2]The low pKa indicates a relatively strong carboxylic acid. Solubility will be highly dependent on pH, increasing dramatically in basic solutions (pH > pKa) due to deprotonation and salt formation.
XLogP3-AA (Predicted) 1.8[1]The positive LogP value indicates a preference for lipophilic (non-polar) environments over water, suggesting limited aqueous solubility for the neutral form.

The interplay of these properties is crucial. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding, which promotes solubility in polar solvents. However, the aromatic furan ring and the chloro-substituent contribute to its lipophilicity (LogP of 1.8)[1]. The predicted pKa of 2.84 is particularly important; at physiological pH (~7.4), the molecule will be almost entirely deprotonated to its carboxylate form, which is significantly more water-soluble than the neutral acid[2].

G cluster_structure Molecular Structure Drivers cluster_solubility Resulting Solubility Profile Structure This compound COOH Carboxylic Acid Group (pKa ≈ 2.84) Structure->COOH Polar / Acidic FuranCl Chlorinated Furan Ring (LogP ≈ 1.8) Structure->FuranCl Lipophilic / Non-polar PolarSolvents Solubility in Polar Solvents (e.g., Ethanol, Methanol) COOH->PolarSolvents H-Bonding AqueousSolubility Low Intrinsic Aqueous Solubility COOH->AqueousSolubility H-Bonding but limited HighAqueousSolubility High Aqueous Solubility at Basic pH (pH > 4) COOH->HighAqueousSolubility Deprotonation to Anion FuranCl->AqueousSolubility Hydrophobic Effect NonpolarSolubility Solubility in Ethers FuranCl->NonpolarSolubility Like-Dissolves-Like

Caption: Relationship between molecular features and solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium with an excess of the solid compound. It is the "gold standard" measurement for drug development.[4] The Shake-Flask method is the most reliable and widely used technique for this determination.[5]

Principle

An excess amount of solid this compound is suspended in the solvent of choice. The suspension is agitated at a controlled temperature for a sufficient duration to ensure equilibrium is reached between the dissolved and undissolved solid. After equilibration, the phases are separated, and the concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as HPLC-UV.

Detailed Experimental Protocol (Shake-Flask Method)

This protocol is designed to ensure accuracy and reproducibility.

Materials & Equipment:

  • This compound (purity ≥97%)[6]

  • Selected solvents (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Methanol, Acetonitrile, Tetrahydrofuran)

  • Analytical balance

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Thermomixer or orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Accurately weigh approximately 2-5 mg of this compound into a glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vials securely. Place them in a thermomixer or shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed (e.g., 700 rpm) for 24 hours. This duration is typically sufficient for most compounds to reach equilibrium.[7]

  • Phase Separation: After 24 hours, visually inspect the vials to confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles. Expert Tip: Discard the first few drops of filtrate to avoid any potential adsorption losses onto the filter membrane.

  • Dilution & Analysis: Dilute the filtrate with a suitable mobile phase to a concentration that falls within the linear range of the analytical method (see Section 4.0). Analyze the sample by HPLC-UV to determine the concentration.

G start Start step1 Step 1: Add Excess Solid (2-5 mg) to Vial start->step1 step2 Step 2: Add Precise Volume (1.0 mL) of Solvent step1->step2 step3 Step 3: Agitate at Constant Temp (24 hours, 700 rpm) step2->step3 step4 Step 4: Centrifuge (10,000 x g, 15 min) step3->step4 step5 Step 5: Collect & Filter Supernatant (0.22 µm Syringe Filter) step4->step5 step6 Step 6: Dilute Sample step5->step6 step7 Step 7: Analyze by HPLC-UV step6->step7 end End: Calculate Solubility step7->end

Caption: Thermodynamic Solubility Workflow.

Analytical Quantification by HPLC-UV

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection is a standard and reliable choice for quantifying carboxylic acids.[8][9]

Preparation of Calibration Standards
  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., Methanol or Acetonitrile).

  • Perform a serial dilution of the stock solution to create a series of at least five calibration standards that bracket the expected concentration of the solubility samples.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot the peak area versus concentration and perform a linear regression to generate a calibration curve. The curve should have a coefficient of determination (R²) > 0.999 for acceptance.

Calculation of Solubility

The concentration of the diluted sample is determined from the calibration curve. The final solubility is then calculated by accounting for the dilution factor.

Equation: Solubility (mg/mL) = CHPLC × DF

Where:

  • CHPLC is the concentration determined from the HPLC analysis (in mg/mL).

  • DF is the Dilution Factor used to bring the sample into the linear range of the assay.

Solubility Profile of this compound

While extensive quantitative data is not publicly available, a qualitative profile can be constructed based on its chemical nature and available information. The following table serves as a summary and a template for recording experimentally determined values.

Table 2: Solubility Profile of this compound

Solvent ClassSolventQualitative SolubilityExperimentally Determined Solubility (mg/mL at 25°C)
Polar Protic WaterVery Slightly Soluble (predicted)(To be determined)
pH 7.4 BufferSoluble (predicted due to deprotonation)(To be determined)
MethanolSlightly Soluble[2](To be determined)
EthanolSoluble[10](To be determined)
Polar Aprotic DMSOSlightly Soluble[2](To be determined)
Acetonitrile(To be determined)(To be determined)
Non-Polar Diethyl EtherSoluble[10](To be determined)
TolueneInsoluble (predicted)(To be determined)

Safety and Handling

This compound is classified as an irritant. Adherence to safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[11]

  • Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place. Some suppliers recommend storage under an inert atmosphere at 2-8°C.[2]

Conclusion

This guide has outlined the theoretical and practical considerations for determining the solubility of this compound. Its solubility is governed by a balance between the lipophilic chlorinated furan ring and the polar, acidic carboxylic acid group, making its aqueous solubility highly pH-dependent. By following the detailed shake-flask protocol and utilizing a validated HPLC-UV method for quantification, researchers can generate high-quality, reliable thermodynamic solubility data. This information is critical for making informed decisions in drug discovery, process development, and formulation science.

References

Foreword: Understanding the Criticality of Thermal Stability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermal Stability of 5-Chlorofuran-2-carboxylic Acid

In the landscape of pharmaceutical development, the thermal stability of an active pharmaceutical ingredient (API) or a key intermediate is not merely a data point; it is a cornerstone of a successful drug product. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior under thermal stress is paramount for ensuring safety, efficacy, and shelf-life. This compound, a halogenated heterocyclic compound, presents a unique set of stability challenges and opportunities. Its furan ring is susceptible to various reactions, while the carboxylic acid and chloro substituents introduce additional potential degradation pathways. This guide provides an in-depth technical exploration of the thermal stability of this compound, offering both theoretical insights and practical methodologies for its assessment.

Physicochemical Profile of this compound

A foundational understanding of the molecule's intrinsic properties is essential before delving into its thermal behavior.

PropertyValueSource
Molecular Formula C₅H₃ClO₃[1]
Molecular Weight 146.53 g/mol [1]
CAS Number 618-30-4[2]
Melting Point 179-180 °C[2]
Appearance Pale yellow to white solid[2][3]
pKa 2.84 ± 0.10 (Predicted)[2]

The melting point of 179-180 °C provides an initial, albeit rough, indication of the upper limit of its thermal stability in the solid state. However, it is crucial to recognize that thermal decomposition can often commence at temperatures significantly below the melting point.

Anticipated Thermal Degradation Pathways

Based on the chemical structure of this compound and established reactivity of related furanic compounds, several thermal degradation pathways can be postulated. The furan ring system's reactivity, particularly its susceptibility to ring-opening in acidic conditions and its diene character, plays a significant role in its stability.[4]

Decarboxylation: A Primary Degradation Route

The most probable thermal degradation pathway for this compound is decarboxylation, a reaction common to many carboxylic acids, especially heteroaromatic ones. Studies on the parent compound, 2-furoic acid, have demonstrated that it undergoes thermal decarboxylation to yield furan at temperatures starting around 140-160 °C.[5][6] This process is likely to be a key degradation mechanism for the chlorinated analogue as well.

G cluster_decarboxylation Decarboxylation Pathway 5_chlorofuran_2_carboxylic_acid This compound decarboxylation_step Heat (Δ) 5_chlorofuran_2_carboxylic_acid->decarboxylation_step 2_chlorofuran 2-Chlorofuran decarboxylation_step->2_chlorofuran co2 CO₂ decarboxylation_step->co2

Caption: Proposed primary thermal degradation pathway via decarboxylation.

Secondary Degradation and Ring Reactivity

Beyond decarboxylation, the inherent reactivity of the furan ring and the presence of the chloro-substituent can lead to more complex degradation profiles, especially at elevated temperatures or in the presence of catalysts. Halogenated furans can undergo various reactions, including intramolecular cyclizations.[7] While specific pathways for this compound are not extensively documented, it is plausible that the initial degradation products could undergo further reactions, potentially leading to polymerization or the formation of more complex, colored impurities.

Core Methodologies for Thermal Stability Assessment

A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

TGA is a fundamental technique for determining the temperature at which a material begins to lose mass due to decomposition or volatilization.

Experimental Protocol: TGA of this compound

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (platinum or alumina pans are recommended).

  • Atmosphere: Select the desired atmosphere. For initial screening, an inert atmosphere (e.g., nitrogen at a flow rate of 50-100 mL/min) is recommended to isolate thermal degradation from oxidative processes. A subsequent run in an oxidative atmosphere (e.g., air or a nitrogen/oxygen blend) can provide valuable comparative data.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

    • Quantify the percentage of mass loss at different temperature intervals.

    • Identify the temperature of maximum rate of decomposition (Tpeak) from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting, crystallization, glass transitions, and decomposition.[8][9]

Experimental Protocol: DSC of this compound

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any evolved gases during decomposition and to obtain an accurate measurement of the enthalpy of decomposition.

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen at 50 mL/min) is typically used.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the melting endotherm and determine the onset temperature and enthalpy of fusion (ΔHfus).

    • Observe any exothermic events (peaks) following the melt, which are indicative of decomposition. Determine the onset temperature and enthalpy of decomposition (ΔHdecomp).

G cluster_workflow Thermal Analysis Workflow start Sample of This compound tga Thermogravimetric Analysis (TGA) start->tga dsc Differential Scanning Calorimetry (DSC) start->dsc tga_results TGA Curve (Mass Loss vs. Temp) tga->tga_results dsc_results DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_results data_analysis Data Interpretation tga_results->data_analysis dsc_results->data_analysis stability_profile Comprehensive Thermal Stability Profile data_analysis->stability_profile

Caption: A typical workflow for assessing thermal stability using TGA and DSC.

Interpreting the Data: A Holistic View

The data from TGA and DSC should be interpreted in concert to build a comprehensive thermal stability profile.

ParameterTechniqueInterpretation
Onset of Mass Loss TGAThe temperature at which the compound begins to physically degrade.
Melting Point DSCA physical transition; decomposition may occur before, during, or after melting.
Exothermic Decomposition DSCIndicates an energetic decomposition process, which can have safety implications.
Mass Loss at Melting TGAIf mass loss occurs concurrently with melting, it suggests decomposition in the liquid phase.

For this compound, one would anticipate observing a sharp endotherm in the DSC corresponding to its melting point around 179-180 °C. The TGA data would be critical in determining if any mass loss occurs prior to this temperature. A significant mass loss corresponding to the loss of CO₂ (approximately 30% of the total mass) would be strong evidence for the decarboxylation pathway. Any subsequent mass losses would indicate further degradation of the resulting 2-chlorofuran.

Isothermal Stress Studies and Kinetic Analysis

While dynamic heating experiments like TGA and DSC are excellent for screening, isothermal stress studies provide more relevant data for predicting long-term stability.

Experimental Design: Isothermal Stress Study

  • Temperature Selection: Based on the TGA data, select several temperatures below the onset of decomposition (e.g., 120 °C, 140 °C, and 160 °C).

  • Sample Preparation: Place accurately weighed samples in sealed vials under a controlled atmosphere (e.g., nitrogen).

  • Time Points: Hold the samples at the selected temperatures for various durations (e.g., 1, 4, 8, 24, and 48 hours).

  • Analysis: At each time point, cool the samples and analyze the remaining parent compound and the formation of degradation products using a stability-indicating HPLC method.

  • Kinetic Modeling: The data can be used to determine the rate of degradation at each temperature and to construct an Arrhenius plot to predict the degradation rate at lower, more relevant storage temperatures.

Handling and Storage Recommendations

Given the potential for thermal and oxidative degradation, specific handling and storage procedures are recommended for this compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[2] This minimizes both thermal degradation and potential oxidative processes.

  • Handling: Avoid prolonged exposure to elevated temperatures and atmospheric oxygen. When handling the material for formulation or analysis, it is advisable to work in a well-ventilated area and minimize the time the material is exposed to ambient conditions.

Conclusion

The thermal stability of this compound is a critical parameter that dictates its suitability for various applications in drug development and chemical synthesis. While direct, published thermal analysis data for this specific molecule is scarce, a thorough understanding of the chemistry of furan derivatives allows for the formulation of a robust strategy for its characterization. The primary anticipated degradation pathway is decarboxylation, which can be readily investigated using a combination of Thermogravimetric Analysis and Differential Scanning Calorimetry. These dynamic screening methods, when complemented with isothermal stress studies, provide the necessary data to establish a comprehensive thermal stability profile, ensuring the safe and effective use of this important chemical entity.

References

Methodological & Application

Synthesis of 5-Chlorofuran-2-carboxylic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthetic pathways for 5-Chlorofuran-2-carboxylic acid and its derivatives. As a key heterocyclic motif, these compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by furan derivatives, including antibacterial, anti-inflammatory, and antitumor properties.[1] This document outlines core synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the efficient preparation of these valuable compounds.

I. Synthesis of this compound

The parent compound, this compound, serves as the foundational building block for a variety of derivatives. It is most commonly synthesized via the oxidation of 5-chloro-2-furfuraldehyde. An alternative pathway involves the hydrolysis of its corresponding ester.

Protocol 1: Oxidation of 5-Chloro-2-furfuraldehyde with Potassium Permanganate

This protocol details the synthesis of this compound through the oxidation of 5-chloro-2-furfuraldehyde using a strong oxidizing agent, potassium permanganate. This method is known for its high yield.[2]

Materials:

  • 5-chloro-2-furfuraldehyde

  • Potassium permanganate (KMnO₄)

  • Water (H₂O)

  • N,N-Dimethylformamide (DMF)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous ethanol

Equipment:

  • 50 mL four-neck round-bottom flask

  • Stirring apparatus

  • Thermometer

  • Ice bath

  • Oil bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 50 mL dried four-neck round-bottom flask, add water and DMF and begin stirring.

  • Cool the mixture to 10°C using an ice bath.

  • Slowly add potassium permanganate and 5-chloro-2-furfuraldehyde to the stirred mixture, maintaining the temperature at 10°C.

  • Continue stirring at 10°C for 1 hour, then allow the mixture to gradually warm to room temperature.

  • Transfer the flask to an oil bath and heat to 120°C for 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until no starting material is detected.

  • Once the reaction is complete, filter the mixture and concentrate the filtrate.

  • Cool the concentrated filtrate to room temperature and adjust the pH to 2 with 10% hydrochloric acid.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic phases, dry over anhydrous sodium sulfate, and purify by recrystallization with anhydrous ethanol to obtain this compound.[2]

Safety Precautions:

  • Potassium permanganate is a strong oxidizing agent and can cause severe skin and eye irritation.[3] Always wear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[4][5][6]

  • Handle hydrochloric acid in a well-ventilated fume hood as it is corrosive and can cause respiratory irritation.

Synthesis_Workflow_1 cluster_prep Reaction Setup cluster_workup Workup and Purification start Start reactants Add H₂O, DMF, KMnO₄, and 5-chloro-2-furfuraldehyde to a flask at 10°C start->reactants stir1 Stir at 10°C for 1h reactants->stir1 warm Warm to room temperature stir1->warm heat Heat to 120°C for 3h warm->heat filter Filter and concentrate heat->filter acidify Acidify with 10% HCl filter->acidify extract Extract with Ethyl Acetate acidify->extract purify Dry and recrystallize from ethanol extract->purify product This compound purify->product Esterification_Workflow cluster_reaction Esterification Reaction cluster_workup Workup and Purification start Start reactants Combine this compound, methanol, and H₂SO₄ start->reactants reflux Reflux for several hours reactants->reflux evaporate Remove excess methanol reflux->evaporate wash Dissolve in CH₂Cl₂ and wash with NaHCO₃, H₂O, and brine evaporate->wash dry Dry over MgSO₄ and concentrate wash->dry purify Purify by chromatography or recrystallization dry->purify product Methyl 5-chlorofuran-2-carboxylate purify->product Fischer_Esterification_Mechanism cluster_mechanism Fischer Esterification Mechanism RCOOH R-COOH protonated_acid R-C(OH)₂⁺ RCOOH->protonated_acid +H⁺ H_plus H⁺ tetrahedral_intermediate R-C(OH)₂(O⁺HR') protonated_acid->tetrahedral_intermediate +R'-OH ROH R'-OH proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate R-C(OH)(OH₂⁺)(OR') proton_transfer->protonated_intermediate water_loss Loss of H₂O protonated_intermediate->water_loss protonated_ester R-C(O⁺H)(OR') water_loss->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation ester R-COOR' deprotonation->ester -H⁺

References

Application Notes: 5-Chlorofuran-2-carboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorofuran-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties and multiple functional handles—a carboxylic acid, a halogenated furan ring, and reactive C-H bonds—provide a rich platform for molecular diversification. This guide offers an in-depth exploration of its synthetic utility, moving beyond simple procedural lists to provide a rationale for experimental design. We present detailed, field-tested protocols for key transformations including amide bond formation, esterification, and palladium-catalyzed cross-coupling reactions, supported by mechanistic insights and troubleshooting advice to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of a Halogenated Furan Scaffold

This compound (CAS 618-30-4) is a crystalline solid that serves as a pivotal intermediate in the synthesis of complex organic molecules.[1][2] The furan ring is a common motif in natural products and pharmaceuticals, often valued as a bioisostere for phenyl groups. The presence of a chlorine atom at the 5-position and a carboxylic acid at the 2-position imparts distinct reactivity profiles. The carboxylic acid is a versatile handle for derivatization into amides, esters, and other functional groups, while the C-Cl bond offers a site for modern cross-coupling reactions, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.[3][4] This dual functionality makes it an attractive starting material for generating libraries of compounds in drug discovery campaigns.[3]

Physicochemical Properties

A clear understanding of the substrate's properties is fundamental to successful reaction design.

PropertyValueReference(s)
CAS Number 618-30-4[5][6]
Molecular Formula C₅H₃ClO₃[5][7]
Molecular Weight 146.53 g/mol [5][7]
Appearance White crystalline solid[1]
Solubility Soluble in ethanol, ether[1]
Melting Point 178-179 °C[4]

Core Synthetic Transformations and Protocols

The strategic application of this compound hinges on the selective manipulation of its functional groups. The following sections detail robust protocols for its most common and impactful transformations.

Amide Bond Formation: A Gateway to Bioactive Molecules

The conversion of the carboxylic acid to an amide is one of the most frequently performed reactions in medicinal chemistry. The resulting furoyl amides are found in numerous biologically active compounds. The primary challenge in amide synthesis is the activation of the carboxylic acid for nucleophilic attack by an amine.

Causality in Method Selection: Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable. Therefore, an activating agent is required. Common strategies include:

  • Conversion to Acid Chloride: A highly reactive intermediate, formed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust, classical method suitable for amines that can tolerate the acidic byproduct (HCl).[8]

  • Peptide Coupling Reagents: Agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU form an activated ester in situ, which then reacts with the amine under milder conditions, preserving sensitive functional groups.[9]

Protocol 1: Amidation via Acid Chloride Intermediate

This protocol is a reliable, high-yielding method suitable for a wide range of primary and secondary amines.

Workflow Diagram:

G cluster_activation Step 1: Acid Chloride Formation cluster_coupling Step 2: Amine Coupling cluster_workup Step 3: Workup & Purification A This compound in dry DCM/Toluene B Add SOCl₂ (1.2 eq) Reflux, 2h A->B C Evaporate solvent/excess SOCl₂ (in vacuo) B->C D Dissolve crude acid chloride in dry DCM C->D E Add Amine (1.1 eq) & Base (e.g., Et₃N, 2.2 eq) at 0 °C D->E F Warm to RT, stir 4-16h E->F G Aqueous Workup (e.g., 1M HCl, NaHCO₃, brine) F->G H Dry (Na₂SO₄), filter, concentrate G->H I Purify (Column Chromatography or Recrystallization) H->I J J I->J Final Furoyl Amide Product suzuki_cycle Pd0 Pd(0)L₂ OxAdd [Ar-Pd(II)-X]L₂ Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-R]L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Transmetal->Product ArX Ar-Cl (Ethyl 5-chlorofuran-2-carboxylate) ArX->OxAdd RBY2 R-B(OR)₂ (Boronic Acid/Ester) RBY2->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

References

Application Notes & Protocols: 5-Chlorofuran-2-carboxylic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The furan nucleus is a privileged scaffold in medicinal chemistry, valued for its ability to act as a bioisostere for phenyl rings while offering distinct electronic and pharmacokinetic properties.[1][2] This guide focuses on 5-Chlorofuran-2-carboxylic acid, a key heterocyclic building block whose strategic substitution provides medicinal chemists with a versatile handle for molecular elaboration. The presence of both a reactive carboxylic acid and a stable chloro-substituent on the aromatic furan ring allows for orthogonal chemical transformations, making it an invaluable synthon in drug discovery. We will explore its synthesis, core reactivity, and provide detailed, field-proven protocols for its application in constructing complex molecular architectures, particularly the formation of amide bonds, a cornerstone of modern pharmaceutical synthesis.[3]

Introduction: The Strategic Value of the Furan Scaffold

Five-membered aromatic heterocycles like furan are integral to drug design.[4] Their unique geometry and electronic distribution, including the hydrogen bond accepting capacity of the ether oxygen, allow them to engage in diverse interactions with biological targets such as enzymes and receptors.[1][5] The furan ring is present in numerous compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][6][7]

The utility of this compound stems from its bifunctional nature:

  • The Carboxylic Acid (C2-position): This group is a versatile handle for forming robust covalent linkages, most notably amide bonds, through coupling with a vast library of primary and secondary amines.[3] It can also be converted to esters, ketones, or other functionalities. The carboxylic acid moiety itself is a crucial pharmacophoric element in many drugs, though its properties sometimes necessitate replacement with bioisosteres.[8][9]

  • The Chloro Group (C5-position): The electron-withdrawing nature of the chlorine atom influences the reactivity of the furan ring.[1] More importantly, it serves as a stable, lipophilic substituent or as a reactive site for advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further molecular complexity, a strategy not covered in this note but representing a significant potential for diversification.

Below is a summary of the key physicochemical properties of this building block.

PropertyValueSource
Molecular Formula C₅H₃ClO₃[10]
Molecular Weight 146.53 g/mol [10]
Melting Point 178-179 °C[11]
Topological Polar Surface Area (TPSA) 50.44 Ų[10]
logP 1.63[10]

Synthesis of this compound

The reliable synthesis of the starting material is paramount. This compound can be efficiently prepared from commercially available precursors. Two common and reliable methods are the oxidation of the corresponding aldehyde and the saponification of the ethyl ester.

Workflow: Synthetic Routes to the Core Building Block

G cluster_0 Synthetic Pathways start1 5-Chloro-2-furfuraldehyde product This compound start1->product Oxidation start2 5-Chloro-2-furancarboxylic acid ethyl ester start2->product Saponification reagent1 KMnO₄ or NaOCl reagent1->product reagent2 NaOH / EtOH, H₂O then H⁺ reagent2->product

Caption: Key synthetic routes to this compound.

Protocol 1: Synthesis via Oxidation of 5-Chloro-2-furfuraldehyde

This protocol describes the oxidation of 5-chloro-2-furfuraldehyde using potassium permanganate (KMnO₄), a strong and effective oxidizing agent for converting aldehydes to carboxylic acids.[5]

Materials:

  • 5-Chloro-2-furfuraldehyde

  • Potassium permanganate (KMnO₄)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • 10% Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-furfuraldehyde (1.0 eq) in a mixture of water and DMF. Cool the flask in an ice bath to 10°C.

  • Oxidation: Slowly add potassium permanganate (approx. 1.0-1.2 eq) portion-wise to the stirred solution, ensuring the temperature does not exceed 15°C. Causality: This slow addition is critical to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Stir the reaction at 10°C for 1 hour, then allow it to warm to room temperature and continue stirring. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake with a small amount of water.

  • Acidification & Extraction: Transfer the filtrate to a separatory funnel and cool it in an ice bath. Carefully acidify the solution to pH 2-3 by adding 10% HCl.[5] A white precipitate should form.

  • Extract the aqueous phase three times with ethyl acetate. Causality: The product is more soluble in the organic phase at low pH.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a white solid.[5]

Protocol 2: Synthesis via Saponification of Ethyl Ester

This method involves the base-catalyzed hydrolysis (saponification) of 5-chloro-2-furancarboxylic acid ethyl ester.[12]

Materials:

  • 5-Chloro-2-furancarboxylic acid ethyl ester

  • Ethanol (EtOH)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Hydrolysis: Dissolve 5-chloro-2-furancarboxylic acid ethyl ester (1.0 eq) in ethanol in a round-bottom flask. Add an equal volume of 1N aqueous NaOH (approx. 1.1-1.5 eq).[12]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Aqueous Work-up: Dissolve the residue in water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Acidification: Acidify the aqueous layer with 1N HCl until the pH is ~2, leading to the precipitation of the carboxylic acid.[12]

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.[12]

Core Application: Amide Bond Formation

The formation of an amide bond is one of the most frequently performed reactions in medicinal chemistry.[3] this compound can be coupled with a diverse range of amines using several reliable methods. The choice of method often depends on the scale of the reaction, the steric and electronic properties of the amine, and the presence of other sensitive functional groups.

Workflow: Key Amide Coupling Strategies

G cluster_main Amide Bond Formation Pathways start 5-Chlorofuran-2- carboxylic acid acyl_chloride 5-Chlorofuran-2- carbonyl chloride start->acyl_chloride Activation via SOCl₂ or (COCl)₂ activated_ester Activated Ester Intermediate (e.g., O-acylisourea, HATU-ester) start->activated_ester Activation via Coupling Reagents (EDC, HATU) product 5-Chloro-N-(R¹,R²)-furan- 2-carboxamide acyl_chloride->product Coupling (Schotten-Baumann) activated_ester->product Coupling amine Primary or Secondary Amine (R¹R²NH) amine->product

Caption: Two primary strategies for amide synthesis from the title compound.

Protocol 3: Amide Coupling via Acyl Chloride Intermediate

This two-step approach involves first converting the carboxylic acid to the highly reactive acyl chloride, which then readily reacts with an amine.[13][14] This method is robust but requires careful handling of the moisture-sensitive acyl chloride.

Step A: Formation of 5-Chlorofuran-2-carbonyl chloride

  • Materials: this compound, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), catalytic DMF, anhydrous Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMF (1-2 drops).

    • Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) dropwise at 0°C. Causality: The reaction generates HCl and SO₂/CO+CO₂ gas; slow addition and proper ventilation are essential. DMF catalyzes the formation of the Vilsmeier reagent, which is the active species.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours or until gas evolution ceases and the solution becomes clear.

    • Remove the solvent and excess reagent under reduced pressure. The resulting 5-Chlorofuran-2-carbonyl chloride[15] is often used immediately in the next step without further purification.

Step B: Amine Coupling (Schotten-Baumann Conditions)

  • Materials: Crude 5-Chlorofuran-2-carbonyl chloride, desired amine, anhydrous DCM, Triethylamine (TEA) or Pyridine.

  • Procedure:

    • Dissolve the amine (1.0 eq) and a non-nucleophilic base like TEA (1.2-1.5 eq) in anhydrous DCM under an inert atmosphere and cool to 0°C. Causality: The base is required to neutralize the HCl byproduct generated during the reaction, driving it to completion.[13]

    • Slowly add a solution of 5-Chlorofuran-2-carbonyl chloride (1.0-1.1 eq) in anhydrous DCM to the amine solution.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Work-up: Quench the reaction with water. Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Protocol 4: Direct Amide Coupling Using HATU

HATU is a highly efficient uronium-based coupling reagent that minimizes side reactions and is particularly effective for coupling sterically hindered substrates.[16]

Materials:

  • This compound

  • Desired amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 5% aq. LiCl, 1N HCl, sat. aq. NaHCO₃, brine

Procedure:

  • Pre-activation: In a flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[16]

  • Add DIPEA (2.0-2.5 eq). Causality: DIPEA is a bulky, non-nucleophilic base that facilitates the formation of the activated HATU-ester without competing in the reaction.

  • Stir the mixture at room temperature for 15-30 minutes. The solution should change appearance as the activated ester forms.

  • Amine Addition: Add the amine (1.0-1.2 eq) to the pre-activated mixture.

  • Reaction: Stir at room temperature for 1-4 hours. Monitor progress by LC-MS. Trustworthiness: LC-MS is the gold standard for monitoring these reactions, allowing for precise determination of the consumption of starting materials and formation of the desired product mass.

  • Work-up: Dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer three times with 5% aqueous LiCl solution. Causality: This specific wash is highly effective at removing residual DMF from the organic phase.[16]

  • Wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine to remove unreacted starting materials and the coupling byproducts.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.

Exemplary Application in Drug Discovery

The utility of this compound is demonstrated by its use as a key reagent in the synthesis of novel therapeutic agents. For example, it has been used to synthesize 3-(5-Chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane, which acts as an α4β2 nicotinic acetylcholine receptor agonist and has been investigated for the treatment of cognitive disorders.[11]

Target Compound ClassTherapeutic AreaRole of 5-Chlorofuran-2-carboxamide
Diazabicyclo[3.3.0]octane derivativesCognitive Disorders (e.g., Alzheimer's)Forms the core amide linkage essential for binding to nicotinic acetylcholine receptors.[11]
Kinase InhibitorsOncologyThe furan ring can serve as a hinge-binding motif, with the amide presenting vectors for exploring different pockets of the ATP-binding site.[14]
Antibacterial AgentsInfectious DiseasesThe substituted furan scaffold contributes to the overall physicochemical properties required for cell penetration and target engagement.[1]

Conclusion

This compound is a high-value, readily accessible building block for medicinal chemistry. Its dual functionality allows for the straightforward and efficient synthesis of substituted furan-2-carboxamides, a motif present in a range of biologically active molecules. The protocols detailed herein provide robust and reproducible methods for its synthesis and application in amide coupling reactions, empowering researchers and drug development professionals to rapidly generate novel chemical entities for screening and lead optimization campaigns.

References

Introduction: The Significance of 5-Chlorofuran-2-Carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Chlorofuran-2-Carboxylate Esters

5-Chlorofuran-2-carboxylic acid is a valuable heterocyclic building block in organic synthesis, serving as a precursor for a wide range of derivatives used in the development of pharmaceuticals, agrochemicals, and materials. The carboxylic acid moiety is a prime target for chemical modification, and its conversion to an ester is one of the most fundamental and crucial transformations. Esterification not only modifies the molecule's physical properties, such as solubility and volatility, but also serves as a key step in more complex synthetic routes by altering the reactivity of the carboxyl group.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for the esterification of this compound. It moves beyond simple step-by-step instructions to explain the underlying chemical principles and the rationale behind procedural choices. Three robust and widely adopted methods are detailed: the classic Fischer-Speier Esterification, the highly efficient conversion via an acyl chloride intermediate using thionyl chloride, and the mild, coupling-agent-mediated Steglich Esterification.

Strategic Overview: Selecting the Appropriate Esterification Method

The choice of an esterification method is dictated by several factors, including the stability of the starting materials, the steric hindrance of the alcohol, the desired reaction scale, and the required purity of the final product. Each method offers a unique set of advantages and is suited for different experimental constraints.

Method Core Principle Typical Conditions Advantages Limitations
Fischer-Speier Esterification Acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[1][2]Reflux in excess alcohol with a strong acid catalyst (e.g., H₂SO₄, TsOH).[3][4]Economical, uses common reagents, suitable for simple primary and secondary alcohols.[5]Reversible reaction requiring strategies to drive completion; not suitable for acid-sensitive substrates or tertiary alcohols.[3][5][6]
Acyl Chloride Formation (Thionyl Chloride) Two-step conversion: carboxylic acid to a highly reactive acyl chloride, followed by reaction with an alcohol.[7][8]Reflux with SOCl₂, followed by addition of alcohol, often with a non-nucleophilic base (e.g., pyridine).Irreversible and high-yielding; effective for sterically hindered or less reactive alcohols.Harsh reagents (SOCl₂ is corrosive and moisture-sensitive); produces toxic byproducts (SO₂ and HCl gas).[7][9]
Steglich Esterification (DCC/DMAP) Mild, coupling agent-mediated reaction using dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst (DMAP).[10][11]Room temperature in an aprotic solvent (e.g., CH₂Cl₂).Extremely mild conditions, ideal for acid- or heat-sensitive substrates and sterically demanding alcohols.[11][12]Stoichiometric amounts of coupling agent required; formation of a urea byproduct that must be removed by filtration.[10]

Method 1: Fischer-Speier Esterification

This method represents the most direct and atom-economical approach for synthesizing simple esters. The reaction's success hinges on pushing the chemical equilibrium toward the product side.

Causality and Mechanistic Insight

The Fischer esterification is a nucleophilic acyl substitution reaction.[3] The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by the weakly nucleophilic alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the protonated ester. Final deprotonation regenerates the acid catalyst and provides the ester product.[2][4][13] To favor ester formation, the reaction is typically conducted using a large excess of the alcohol as the solvent or by removing the water byproduct as it forms, in accordance with Le Châtelier's principle.[3][6]

Experimental Protocol: Synthesis of Methyl 5-Chlorofuran-2-carboxylate

Materials and Equipment:

  • This compound

  • Methanol (anhydrous, excess)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of this compound in 100 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) using a heating mantle.

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 100 mL of ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purify the product by vacuum distillation or column chromatography on silica gel if necessary.

Workflow Diagram: Fischer Esterification

Fischer_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Dissolve this compound in excess Methanol B Add catalytic H₂SO₄ A->B C Heat to Reflux (4-6 hours) B->C D Monitor by TLC C->D E Cool & Concentrate D->E F Dissolve in Ethyl Acetate E->F G Wash (H₂O, NaHCO₃, Brine) F->G H Dry (MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purification (Distillation or Chromatography) I->J

Caption: Workflow for Fischer-Speier Esterification.

Method 2: Esterification via Acyl Chloride Intermediate

This powerful two-step method is often the solution when Fischer esterification fails, particularly with precious or sterically hindered alcohols. The conversion of the carboxylic acid to a highly electrophilic acyl chloride makes the subsequent reaction with an alcohol rapid and irreversible.

Causality and Mechanistic Insight

The first step involves reacting this compound with thionyl chloride (SOCl₂). The carboxylic acid's hydroxyl group attacks the sulfur atom of SOCl₂, ultimately being converted into a chlorosulfite group—an excellent leaving group.[9] A chloride ion, generated in the process, then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride with the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[7][8] In the second step, the purified acyl chloride is treated with the desired alcohol. The alcohol's oxygen atom attacks the highly electrophilic carbonyl carbon of the acyl chloride. This reaction is typically performed in the presence of a mild, non-nucleophilic base like pyridine, which serves to neutralize the HCl byproduct, preventing unwanted side reactions.

Experimental Protocol: Synthesis of Ethyl 5-Chlorofuran-2-carboxylate

Materials and Equipment:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Ethanol (anhydrous)

  • Pyridine or Triethylamine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid solution

  • Round-bottom flask, reflux condenser with a drying tube, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

  • Safety Note: This procedure must be performed in a well-ventilated fume hood.

Procedure: Step A: Formation of 5-Chlorofuran-2-carbonyl chloride

  • Place 5.0 g of this compound in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add 15 mL of thionyl chloride (SOCl₂) and a catalytic drop of dimethylformamide (DMF).

  • Attach a reflux condenser fitted with a drying tube (or gas outlet to a scrubber) and gently reflux the mixture for 2 hours.

  • After cooling, remove the excess thionyl chloride by distillation or careful rotary evaporation to obtain the crude acyl chloride.

Step B: Ester Formation 5. Dissolve the crude acyl chloride from Step A in 50 mL of anhydrous dichloromethane and cool the flask in an ice bath. 6. In a separate flask, prepare a solution of 3.5 mL of anhydrous ethanol and 3.0 mL of anhydrous pyridine in 20 mL of anhydrous dichloromethane. 7. Add the ethanol/pyridine solution dropwise to the stirring acyl chloride solution over 30 minutes. 8. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours. 9. Transfer the reaction mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine. 10. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 11. Purify the resulting crude ester by column chromatography or vacuum distillation.

Workflow Diagram: Acyl Chloride Method

Acyl_Chloride_Method cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Work-up & Purification A React Carboxylic Acid with excess SOCl₂ B Reflux (2 hours) A->B C Remove excess SOCl₂ in vacuo B->C D Dissolve Acyl Chloride in anhydrous DCM C->D E Add Alcohol + Pyridine solution dropwise at 0°C D->E F Stir at RT (2 hours) E->F G Aqueous Wash Sequence (H₂O, HCl, NaHCO₃, Brine) F->G H Dry, Filter, Concentrate G->H I Purify Product H->I

Caption: Two-step workflow for esterification via an acyl chloride.

Method 3: Steglich Esterification with DCC/DMAP

The Steglich esterification is the gold standard for synthesizing esters under exceptionally mild conditions, making it indispensable for complex molecules with sensitive functional groups.

Causality and Mechanistic Insight

This method avoids harsh acids and high temperatures by using a chemical activator. Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11] While this intermediate can react directly with an alcohol, the reaction is significantly accelerated by the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP, being a more potent nucleophile than the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This "active ester" intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst.[11] The thermodynamic driving force for the reaction is the formation of the very stable dicyclohexylurea (DCU), a white solid that precipitates from the reaction mixture and can be easily removed by filtration.[10]

Experimental Protocol: Synthesis of tert-Butyl 5-Chlorofuran-2-carboxylate

Materials and Equipment:

  • This compound

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM, anhydrous)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 5.0 g of this compound, 3.4 g of tert-butanol, and 0.4 g of DMAP (catalytic amount).

  • Dissolve the components in 100 mL of anhydrous dichloromethane.

  • Cool the stirring solution to 0°C in an ice bath.

  • In a separate beaker, dissolve 7.1 g of DCC in 30 mL of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the reaction mixture over 20 minutes, ensuring the temperature remains at 0°C. A white precipitate (DCU) will begin to form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite or a sintered glass funnel to remove the precipitated dicyclohexylurea. Wash the filter cake with a small amount of cold dichloromethane.

  • Combine the filtrates and wash with 50 mL of 0.5 M HCl, followed by 50 mL of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram: Steglich Esterification

Steglich_Esterification cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Combine Acid, Alcohol, & DMAP in anhydrous DCM B Cool to 0°C A->B C Add DCC solution dropwise at 0°C B->C D Stir at RT (Overnight) C->D E Filter to remove precipitated DCU D->E F Aqueous Wash (HCl, NaHCO₃) E->F G Dry & Concentrate F->G H Purification (Column Chromatography) G->H

Caption: Workflow for the mild Steglich Esterification.

References

Application Notes and Protocols for Amide Coupling Reactions with 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Chlorofuran-2-carboxamides

In the landscape of modern drug discovery and medicinal chemistry, the furan scaffold is a privileged structure, appearing in a multitude of pharmacologically active compounds.[1] Its derivatives are integral to the development of therapeutics ranging from antimicrobial to antineoplastic agents.[1][2] Among these, 5-Chlorofuran-2-carboxylic acid serves as a crucial starting material for the synthesis of 5-Chlorofuran-2-carboxamides, a class of compounds with significant potential in the development of novel therapeutics. The introduction of the chloro-substituent can enhance the biological activity and pharmacokinetic profile of the parent molecule.[3][4]

The formation of the amide bond is one of the most frequently performed reactions in pharmaceutical development.[5][6] However, the coupling of this compound with amines presents a unique set of challenges. The furan ring, combined with the electron-withdrawing effect of the chlorine atom at the 5-position, renders the carboxylic acid electronically deficient. This can lead to sluggish and inefficient reactions with standard amide coupling protocols.[5][7]

This comprehensive guide provides an in-depth analysis of the critical factors governing the successful amide coupling of this compound. We will explore the underlying reaction mechanisms of premier coupling reagents, present field-proven, step-by-step protocols, and offer troubleshooting strategies to overcome common hurdles. This document is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize 5-Chlorofuran-2-carboxamides.

Understanding the Challenge: The Nature of this compound

The primary obstacle in the amidation of this compound lies in its electronic properties. The oxygen atom of the furan ring and the chlorine atom both exert a strong electron-withdrawing inductive effect, which deactivates the carboxylic acid group. This reduced nucleophilicity of the carboxylate makes the initial activation step, which is common to most amide coupling reactions, more difficult. Consequently, more potent activating agents or optimized reaction conditions are often necessary to achieve high yields.

Choosing Your Weapon: A Comparative Analysis of Coupling Reagents

The selection of an appropriate coupling reagent is paramount for the successful synthesis of 5-Chlorofuran-2-carboxamides. While a vast array of reagents exists, we will focus on two of the most effective and commonly employed classes for challenging substrates: carbodiimides (specifically EDC in conjunction with additives) and uronium/aminium salts (with HATU as the prime example).

The Carbodiimide Approach: EDC/HOBt and the DMAP Enhancement

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[8] This intermediate is, however, prone to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and enhance efficiency, EDC is almost always used with an additive, most commonly 1-hydroxybenzotriazole (HOBt).[9][10] HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts cleanly with the amine to furnish the desired amide.[8][11]

For electron-deficient substrates like this compound, a further enhancement is often required. The addition of 4-(Dimethylamino)pyridine (DMAP) as a catalyst can significantly improve reaction rates and yields.[5][12] DMAP acts as a potent acyl transfer catalyst, forming a highly reactive acyl-pyridinium species.

Reaction Mechanism: EDC/HOBt/DMAP Coupling

EDC_HOBt_DMAP_Mechanism RCOOH This compound O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt Urea Urea Byproduct O_acylisourea->Urea hydrolysis HOBt HOBt HOBt->HOBt_ester Acyl_pyridinium Acyl-pyridinium Intermediate HOBt_ester->Acyl_pyridinium + DMAP (cat.) DMAP DMAP DMAP->Acyl_pyridinium Amide Amide Product Acyl_pyridinium->Amide + R'-NH2 Amine R'-NH2 Amine->Amide

Caption: EDC/HOBt/DMAP coupling mechanism.

The Uronium/Aminium Salt Approach: HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered or electronically deactivated substrates.[9][13] It is derived from HOAt (1-hydroxy-7-azabenzotriazole), and its enhanced reactivity is attributed to the neighboring group participation of the pyridine nitrogen atom in the HOAt moiety, which stabilizes the transition state.[10] HATU reactions are typically fast and clean, often providing high yields where other reagents fail.

Reaction Mechanism: HATU Coupling

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate HOAt_ester HOAt Active Ester Carboxylate->HOAt_ester + HATU HATU HATU HATU->HOAt_ester Amide Amide Product HOAt_ester->Amide + R'-NH2 TMU Tetramethylurea Byproduct HOAt_ester->TMU Amine R'-NH2 Amine->Amide

Caption: HATU-mediated amide coupling mechanism.

Experimental Protocols

The following protocols are designed as a starting point for the synthesis of 5-Chlorofuran-2-carboxamides. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

Protocol 1: EDC/HOBt/DMAP Mediated Coupling

This protocol is a robust method for a wide range of amines and is particularly cost-effective.

Materials:

  • This compound

  • Amine

  • EDC hydrochloride

  • HOBt

  • DMAP

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), HOBt (0.15 eq), and DMAP (1.0 eq).

  • Add EDC hydrochloride (1.2 eq) to the mixture.

  • Finally, add DIPEA (2.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered or weakly nucleophilic amines.

Materials:

  • This compound

  • Amine

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • In a flask, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

ParameterProtocol 1: EDC/HOBt/DMAPProtocol 2: HATU
Coupling Reagent EDC hydrochlorideHATU
Additives HOBt, DMAPNone required (HOAt is part of HATU)
Base DIPEADIPEA
Typical Reaction Time 12-24 hours2-6 hours
Relative Cost LowerHigher
Best Suited For General purpose, scale-upChallenging substrates, rapid synthesis
Byproducts Water-soluble urea, HOBt, DMAPWater-soluble tetramethylurea, HOAt

Troubleshooting and Field-Proven Insights

  • Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and base. For the HATU protocol, ensure that the pre-activation step is allowed to proceed for a sufficient amount of time. For the EDC protocol, ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.

  • Side Reactions: With primary amines, double acylation can sometimes be observed. Using a slight excess of the amine can help to minimize this.

  • Purification Challenges: The urea byproduct from EDC is water-soluble, making for a relatively straightforward aqueous workup.[9] If purification remains difficult, consider using a different solvent system for extraction or chromatography.

  • Solvent Choice: While DMF is a common choice due to its excellent solvating properties, acetonitrile can also be an effective solvent, particularly for the EDC/HOBt/DMAP protocol.[5]

Workflow Visualization

Amide_Coupling_Workflow Start Start Reagents Combine this compound, Amine, Coupling Reagent, Additives, and Base in Solvent Start->Reagents Reaction Stir at Room Temperature (2-24 hours) Reagents->Reaction Monitoring Monitor by TLC / LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Drying Dry Organic Layer Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify by Chromatography Concentration->Purification Product Isolated 5-Chlorofuran-2-carboxamide Purification->Product

Caption: General workflow for amide coupling.

Conclusion

The synthesis of 5-Chlorofuran-2-carboxamides, while presenting challenges due to the electron-deficient nature of the starting material, can be achieved with high efficiency through the judicious selection of coupling reagents and optimized reaction conditions. The HATU and the enhanced EDC/HOBt/DMAP protocols detailed herein provide reliable pathways for accessing these valuable compounds. By understanding the underlying mechanistic principles and adhering to the outlined procedures, researchers can confidently incorporate these important building blocks into their drug discovery and development programs.

References

Application Note & Protocol: A Scalable Synthesis of 5-Chlorofuran-2-carboxylic Acid for Pharmaceutical and Agrochemical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, scalable, and validated protocol for the synthesis of 5-Chlorofuran-2-carboxylic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] The featured synthesis route is based on the robust oxidation of commercially available 5-chloro-2-furaldehyde using potassium permanganate. This guide is designed for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, purification techniques, and analytical validation methods necessary for successful scale-up.

Strategic Overview & Rationale

This compound is a valuable building block, but its synthesis at scale requires a carefully selected strategy that balances yield, purity, cost, and operational safety.

Choice of Synthetic Route

Several pathways exist for the synthesis of the target molecule. The chosen method, oxidation of 5-chloro-2-furaldehyde, offers significant advantages for scalability:

  • High Atom Economy & Yield: Direct oxidation of the aldehyde functionality is a highly efficient transformation. Alternative methods, such as the hydrolysis of a corresponding ester, require an additional synthetic step to prepare the ester precursor, lowering overall process efficiency.[3]

  • Precursor Accessibility: The starting material, 5-chloro-2-furaldehyde, is readily available from commercial suppliers, ensuring a reliable supply chain for large-scale production.

  • Process Control: While the oxidation is energetic, using potassium permanganate (KMnO₄) in an aqueous system allows for effective thermal management through controlled addition rates and external cooling, a critical factor in scaling up exothermic reactions.[1] Other methods, like direct chlorination of furan-2-carboxylic acid, can be less selective and harder to control.

Mechanism of Oxidation

The oxidation of aldehydes to carboxylic acids using alkaline or neutral potassium permanganate is a classic and well-understood transformation.[4][5] The reaction proceeds through the formation of a hydrate intermediate from the aldehyde, which is then oxidized by the permanganate ion. The manganese (VII) in the permanganate ion is reduced, typically to manganese dioxide (MnO₂), a solid precipitate that is easily removed by filtration.[6]

Process Safety & Hazard Analysis

A thorough understanding and mitigation of risks are paramount for a successful scale-up.

  • Potassium Permanganate (KMnO₄): This is a strong oxidizing agent and poses a significant fire and explosion risk when in contact with combustible or organic materials.[7] It is also corrosive and can cause severe skin and eye damage.[8][9] All additions must be carefully controlled to manage the exothermic nature of the reaction. Store away from organic materials, acids, and reducing agents.[7][10]

  • 5-Chloro-2-furaldehyde: This compound is an irritant to the eyes, respiratory system, and skin.[11][12] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. All manipulations should be performed in a well-ventilated fume hood.

  • Reaction Exotherm: The oxidation is highly exothermic. A robust cooling system (e.g., an ice-water bath or a jacketed reactor with a chiller) is mandatory. The temperature must be monitored continuously with a calibrated probe, and the oxidant should be added portion-wise or as a solution to maintain the desired temperature range.

  • Waste Disposal: The reaction generates manganese dioxide (MnO₂) as a solid byproduct. While not acutely hazardous, it should be filtered, washed, and disposed of in accordance with local environmental regulations. Acidic and basic aqueous waste streams should be neutralized before disposal.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 100-gram scale. All operations should be conducted in a suitable chemical fume hood with appropriate PPE.

Materials & Equipment
Reagent/MaterialGradeCAS No.QuantityMolar Eq.
5-Chloro-2-furaldehyde≥98%21508-19-0100.0 g1.0
Potassium Permanganate (KMnO₄)ACS Reagent7722-64-7145.5 g1.2
Deionized Water-7732-18-52.5 L-
Hydrochloric Acid (HCl), conc.37%7647-01-0~150 mL-
Ethyl Acetate (EtOAc)ACS Grade141-78-61.5 L-
Anhydrous Ethanol200 Proof64-17-5~500 mL-
Anhydrous Magnesium Sulfate (MgSO₄)≥97%7487-88-950 g-
  • Equipment: 5 L jacketed glass reactor or round-bottom flask, overhead mechanical stirrer, temperature probe, addition funnel, large Büchner funnel with filtration flask, separatory funnel, rotary evaporator, standard laboratory glassware.

Step-by-Step Procedure
  • Reactor Setup: Assemble the 5 L reactor equipped with an overhead stirrer, temperature probe, and an ice-water cooling bath.

  • Charge Reactants: Add 5-Chloro-2-furaldehyde (100.0 g) and deionized water (1.5 L) to the reactor. Begin stirring to form a suspension. Cool the mixture to 5-10 °C.

  • Prepare Oxidant Solution: In a separate beaker, carefully dissolve potassium permanganate (145.5 g) in deionized water (1.0 L). Note: The dissolution may be slightly exothermic.

  • Controlled Oxidation: Slowly add the KMnO₄ solution to the stirred aldehyde suspension via an addition funnel over 2-3 hours. Crucially, maintain the internal reaction temperature below 15 °C throughout the addition. A thick brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours, or until Thin Layer Chromatography (TLC) analysis (e.g., 3:1 Hexanes:EtOAc) shows complete consumption of the starting aldehyde.

  • Quenching & Filtration: Cool the reaction mixture back to ~10 °C. To quench any excess permanganate, add a small amount of sodium bisulfite solution until the purple color disappears. Filter the entire mixture through a large Büchner funnel to remove the MnO₂ solids. Wash the filter cake with deionized water (2 x 200 mL) to recover any trapped product.

  • Acidification & Isolation: Combine the filtrate and washes in a clean flask. While stirring in an ice bath, slowly add concentrated HCl to acidify the solution to a pH of approximately 2. A white precipitate of this compound will form.

  • Extraction: Transfer the acidified mixture to a large separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 500 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.

Purification by Recrystallization
  • Transfer the crude solid to a suitably sized Erlenmeyer flask.

  • Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Use a hot plate with magnetic stirring.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 1-2 hours to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing the cake with a small amount of ice-cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Scale_Up_Synthesis Start Starting Material: 5-Chloro-2-furaldehyde in Water Oxidation Step 1: Controlled Oxidation - Add KMnO₄ solution (aq) - Maintain T < 15 °C Start->Oxidation Charge Reactor Filtration Step 2: Work-up - Quench excess oxidant - Filter to remove MnO₂ Oxidation->Filtration Reaction Complete Acidification Step 3: Precipitation - Acidify filtrate with HCl (pH ~2) - Crude product precipitates Filtration->Acidification Aqueous Filtrate Extraction Step 4: Extraction - Extract with Ethyl Acetate Acidification->Extraction Crude Slurry Purification Step 5: Purification - Recrystallize from hot Ethanol Extraction->Purification Crude Solid after Evaporation Final Final Product: Pure this compound Purification->Final Dry Crystals

References

A Comprehensive Guide to the Analytical Quantification of 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from Gemini Scientific

Abstract This application note provides a detailed guide for the quantitative analysis of 5-Chlorofuran-2-carboxylic acid (5-CFCA), an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Given the need for precise quantification in process monitoring, quality control, and research applications, this document outlines three robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. Each section explains the underlying principles, provides detailed step-by-step protocols, and discusses the rationale behind key experimental choices to ensure methodological integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and validated assays for 5-CFCA.

Introduction and Physicochemical Properties

This compound (5-CFCA) is a heterocyclic organic compound. Its accurate measurement is critical for ensuring reaction efficiency, purity of final products, and for conducting pharmacokinetic or toxicological studies. The analytical challenge in quantifying 5-CFCA lies in its polarity and the need for high sensitivity, particularly in complex matrices. The choice of an analytical method is therefore dependent on the specific requirements for sensitivity, selectivity, and sample throughput.

Before developing a quantitative method, understanding the fundamental properties of the analyte is essential.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₅H₃ClO₃ [3][4]
Molecular Weight 146.53 g/mol [3][4]
Melting Point 179-180 °C [5]
pKa 2.84 ± 0.10 (Predicted) [5]
Appearance Pale yellow to white solid [5]

| Solubility | Soluble in DMSO, Methanol (Slightly) |[5] |

The acidic nature of 5-CFCA (pKa ≈ 2.84) is a critical consideration for chromatographic methods, as the mobile phase pH will dictate its ionization state and, consequently, its retention behavior on reversed-phase columns.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method HPLC-UV is a widely accessible and robust technique for the quantification of analytes that possess a UV chromophore. The furan ring in 5-CFCA provides sufficient UV absorbance for detection. This method utilizes a reversed-phase C18 column. To ensure consistent retention and sharp peak shape, the mobile phase is acidified (e.g., with formic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and interaction with the stationary phase.

Causality Behind Experimental Choices:

  • Reversed-Phase C18 Column: The C18 stationary phase is nonpolar, making it ideal for retaining organic molecules like 5-CFCA when its polarity is reduced.

  • Acidified Mobile Phase: By maintaining the mobile phase pH well below the pKa of 5-CFCA (e.g., pH < 2.8), the analyte exists predominantly in its neutral, protonated form (-COOH). This prevents peak tailing and ensures reproducible retention times.

  • Isocratic Elution: For a simple, single-analyte quantification, an isocratic mobile phase (constant composition) is sufficient, simplifying the method and improving reproducibility.

Experimental Protocol: HPLC-UV

A. Reagents and Materials

  • This compound reference standard (≥97% purity)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm Syringe filters (e.g., PTFE)

B. Preparation of Solutions

  • Mobile Phase: Prepare a solution of 40:60 (v/v) Acetonitrile:Water, with both solvents containing 0.1% Formic Acid. Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 5-CFCA reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing 5-CFCA in the mobile phase to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter prior to injection.

C. Instrumental Conditions

Parameter Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 40% Acetonitrile + 60% Water + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 254 nm (or wavelength of maximum absorbance)

| Run Time | 10 minutes |

D. Method Validation A validation should be performed according to ICH guidelines or internal laboratory standards.[6][7]

Table 2: Example Performance Characteristics for HPLC-UV Method

Parameter Example Value
Linearity (R²) > 0.999
Range 1 – 100 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Accuracy (% Recovery) 98.5 – 101.2%

| Precision (%RSD) | < 2.0% |

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_start Weigh Sample / Reference Standard dissolve Dissolve in Methanol/Mobile Phase prep_start->dissolve calibrate Prepare Calibration Curve Standards dissolve->calibrate For Standards filtrate Filter through 0.22 µm Syringe Filter dissolve->filtrate For Samples calibrate->filtrate hplc Inject into HPLC-UV System filtrate->hplc chromatogram Generate Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result (µg/mL) quantify->report

Fig 1. HPLC-UV workflow for 5-CFCA quantification.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for trace-level quantification in complex matrices like biological fluids or environmental samples.[8] The method involves separating 5-CFCA on an LC column and then detecting it with a mass spectrometer. For carboxylic acids, Electrospray Ionization (ESI) in negative ion mode is highly effective, as the carboxyl group readily deprotonates to form a [M-H]⁻ ion. Quantification is achieved using Multiple Reaction Monitoring (MRM), where a specific precursor ion (the [M-H]⁻ of 5-CFCA) is isolated and fragmented, and a resulting characteristic product ion is monitored. This two-stage filtering process drastically reduces background noise and chemical interference.

Causality Behind Experimental Choices:

  • UPLC/UHPLC System: Ultra-high performance systems use smaller column particles (<2 µm), providing higher resolution and faster analysis times compared to traditional HPLC.

  • Negative ESI: This ionization technique is ideal for acidic compounds that easily form negative ions in solution, providing a strong and stable signal for 5-CFCA.[9]

  • MRM: Provides exceptional selectivity by monitoring a specific fragmentation pathway (precursor → product). This is crucial for distinguishing the analyte from matrix components with the same nominal mass.

Experimental Protocol: LC-MS/MS

A. Reagents and Materials

  • Same as HPLC-UV method, but using LC-MS grade solvents and additives.

  • Internal Standard (IS): A structurally similar molecule, such as a stable isotope-labeled 5-CFCA (if available) or another chlorinated carboxylic acid (e.g., 2,4-Dichlorobenzoic acid).

B. Preparation of Solutions

  • LC Solvents: Solvent A: Water + 0.1% Formic Acid. Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Stock and Working Standards: Prepare as described for HPLC, but dilute using Solvent A or a suitable buffer. Add the internal standard to all calibration standards and samples at a fixed concentration (e.g., 100 ng/mL).

  • Sample Preparation: Sample preparation may require more extensive cleanup depending on the matrix. For relatively clean samples, a "dilute-and-shoot" approach may suffice. For complex matrices, Solid-Phase Extraction (SPE) may be necessary to remove interferences.

C. Instrumental Conditions

Parameter Setting
LC System Waters ACQUITY UPLC, Sciex ExionLC, or equivalent
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase Gradient elution: 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)
Ionization Mode ESI Negative
Key MS Parameters
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C

| MRM Transitions | Analyte: 5-CFCA, Precursor (m/z): 145.0, Product (m/z): 101.0 (loss of CO₂) |

D. Method Validation Validation should confirm the method's suitability for its intended purpose, focusing on sensitivity and matrix effects.

Table 3: Example Performance Characteristics for LC-MS/MS Method

Parameter Example Value
Linearity (R²) > 0.998
Range 0.1 – 200 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantitation (LOQ) 0.1 ng/mL
Accuracy (% Recovery) 95.7 – 104.5%

| Precision (%RSD) | < 5.0% |

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification sample Matrix Sample (e.g., Plasma, Water) is_spike Spike with Internal Standard sample->is_spike extraction Dilute or perform Solid-Phase Extraction (SPE) is_spike->extraction uplc Inject into UPLC System extraction->uplc ms Ionize (ESI-) & Detect (MRM) uplc->ms integrate Integrate Analyte & IS Peak Area Ratios ms->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result (ng/mL) quantify->report

Fig 2. LC-MS/MS workflow for high-sensitivity 5-CFCA analysis.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle of the Method GC-MS is a powerful technique for volatile and thermally stable compounds.[10] However, carboxylic acids like 5-CFCA are non-volatile and polar due to the -COOH group, making them unsuitable for direct GC analysis. To overcome this, a derivatization step is required to convert the carboxylic acid into a more volatile and less polar ester.[11] Methylation is a common and effective strategy. The resulting methyl 5-chlorofuran-2-carboxylate is sufficiently volatile for GC analysis. Detection by mass spectrometry in Selected Ion Monitoring (SIM) mode provides high sensitivity and selectivity.

Causality Behind Experimental Choices:

  • Derivatization: This is a mandatory step to increase the volatility of 5-CFCA. Converting the -COOH group to a -COOCH₃ group blocks the polar hydrogen bonding site.

  • GC Separation: A non-polar or mid-polarity capillary column (e.g., DB-5ms) is used to separate the derivatized analyte from other volatile components in the sample based on boiling point and polarity.

  • Electron Ionization (EI): EI is a robust, high-energy ionization technique that creates reproducible fragmentation patterns, which are excellent for structural confirmation and library matching.

  • SIM Mode: Monitoring only a few characteristic ions for the analyte instead of the full mass spectrum increases the dwell time on those ions, significantly improving the signal-to-noise ratio and thus the sensitivity of the method.[12]

Experimental Protocol: GC-MS

A. Reagents and Materials

  • 5-CFCA reference standard

  • Methanol, anhydrous

  • Boron trifluoride-methanol solution (BF₃-MeOH), 14% w/v

  • Hexane, GC grade

  • Sodium sulfate, anhydrous

  • Saturated sodium bicarbonate solution

B. Derivatization Procedure (Methylation)

  • Sample Preparation: Place a dried residue of the sample or standard (containing up to 1 mg of 5-CFCA) into a 4 mL reaction vial.

  • Reaction: Add 1 mL of BF₃-MeOH solution to the vial. Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the vial at 60 °C for 30 minutes in a heating block or water bath.

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers. Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.

C. Instrumental Conditions

Parameter Setting
GC System Agilent 8890 GC with 7000D MS or equivalent
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film) or equivalent
Carrier Gas Helium, constant flow at 1.2 mL/min
Injector Temperature 250 °C
Injection Mode Splitless (or Split 10:1 for high concentrations)
Oven Program Start at 80°C, hold 1 min, ramp at 15°C/min to 280°C, hold 2 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

| Ions to Monitor | m/z 160 (Molecular Ion), 129 (M-OCH₃), 101 (M-COOCH₃) |

Table 4: Example Performance Characteristics for GC-MS Method

Parameter Example Value
Linearity (R²) > 0.997
Range 10 – 5000 ng/mL
Limit of Detection (LOD) 3 ng/mL
Limit of Quantitation (LOQ) 10 ng/mL
Accuracy (% Recovery) 94.0 – 106.3%

| Precision (%RSD) | < 7.0% |

GCMS_Workflow cluster_prep Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Dried Sample or Standard Residue add_reagent Add BF₃-Methanol Reagent sample->add_reagent heat Heat at 60°C for 30 min add_reagent->heat extract Liquid-Liquid Extraction into Hexane heat->extract dry Dry with Na₂SO₄ extract->dry gc Inject into GC-MS System dry->gc ms Ionize (EI) & Detect (SIM) gc->ms integrate Integrate SIM Ion Chromatograms ms->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result (ng/mL) quantify->report

Fig 3. GC-MS workflow, including the mandatory derivatization step.

Method Selection and Summary

The choice of the most appropriate analytical method depends on the specific application.

  • HPLC-UV is ideal for routine analysis, quality control, and situations where high sample concentrations are expected. It is robust, cost-effective, and straightforward to implement.

  • LC-MS/MS should be the method of choice when high sensitivity and selectivity are paramount, such as in the analysis of biological samples, trace impurity profiling, or environmental monitoring.

  • GC-MS is a powerful alternative to LC-MS/MS, offering excellent sensitivity. However, it requires a multi-step derivatization process, which can increase sample preparation time and introduce potential variability.

By understanding the principles and protocols outlined in this guide, researchers and analysts can confidently develop and validate a method for the quantification of this compound that is fit for their specific purpose.

References

The Strategic Utility of 5-Chlorofuran-2-carboxylic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a robust toolkit of versatile chemical building blocks. Among these, 5-Chlorofuran-2-carboxylic acid has emerged as a particularly valuable scaffold. Its inherent chemical functionalities—a reactive carboxylic acid and a strategically positioned chlorine atom on a furan ring—provide a powerful platform for the synthesis of a diverse array of bioactive molecules. This guide offers an in-depth exploration of the applications of this compound, complete with detailed protocols for its conversion into promising antiviral and anticancer agents. The furan moiety itself is a common feature in many biologically active compounds, contributing to their therapeutic effects.[1][2]

The primary utility of this compound lies in its straightforward conversion to amides, forming the furan-carboxamide core. This structural motif is prevalent in a variety of compounds exhibiting significant biological activity, including antiviral and anticancer properties.[1][3][4][5] The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for leveraging this key intermediate in their synthetic endeavors.

Chemical Characteristics and Reactivity

This compound is a crystalline solid soluble in common organic solvents.[3][6] The electron-withdrawing nature of the carboxylic acid and the chlorine atom influences the reactivity of the furan ring. However, the most synthetically accessible handle is the carboxylic acid group itself. For the creation of robust amide bonds, which are central to many bioactive molecules, the carboxylic acid is typically "activated" to increase its electrophilicity.[7]

A common and highly effective method for this activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This transformation is readily achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 5-Chlorofuran-2-carbonyl chloride is a highly reactive intermediate that readily undergoes nucleophilic attack by amines to form stable amide linkages.[1][8]

G start start amine amine

Application in the Synthesis of Antiviral Agents

The furan-carboxamide scaffold has shown considerable promise in the development of novel antiviral therapeutics.[1][3][9] By coupling 5-Chlorofuran-2-carbonyl chloride with specifically chosen amine-containing fragments, researchers can generate libraries of compounds for screening against various viral targets.

Protocol 1: Synthesis of a Generic N-Substituted 5-Chlorofuran-2-carboxamide

This protocol outlines the fundamental two-step process for synthesizing a furan-carboxamide derivative, a core structure in many antiviral candidates.

Step 1: Preparation of 5-Chlorofuran-2-carbonyl Chloride

  • Rationale: Conversion of the carboxylic acid to the more reactive acyl chloride is essential for efficient amide bond formation. Thionyl chloride is a common and effective reagent for this purpose. A non-polar solvent like carbon tetrachloride can be used.[10]

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (DCM) or another suitable inert solvent

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a reflux condenser and drying tube

    • Heating mantle

  • Procedure:

    • In a fume hood, suspend this compound (1.0 eq) in anhydrous DCM.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirring suspension at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).[10]

    • Carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 5-Chlorofuran-2-carbonyl chloride is often used directly in the next step without further purification.

Step 2: Amide Coupling with a Selected Amine

  • Rationale: The highly electrophilic acyl chloride readily reacts with the nucleophilic amine to form the desired amide. A base is typically added to neutralize the HCl byproduct of the reaction.

  • Materials:

    • Crude 5-Chlorofuran-2-carbonyl chloride from Step 1

    • The desired primary or secondary amine (1.0 - 1.2 eq)

    • A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

    • Anhydrous DCM or another suitable inert solvent

    • Magnetic stirrer and stir bar

    • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

    • Ice bath

  • Procedure:

    • Dissolve the selected amine and the base in anhydrous DCM in a round-bottom flask and cool the solution in an ice bath.

    • Dissolve the crude 5-Chlorofuran-2-carbonyl chloride in a minimal amount of anhydrous DCM.

    • Add the acyl chloride solution dropwise to the stirring amine solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted 5-Chlorofuran-2-carboxamide.

Parameter Typical Range Notes
Yield (Step 1) >90% (crude)The acyl chloride is typically not isolated in pure form.
Yield (Step 2) 60-95%Highly dependent on the specific amine used.
Purity >95%After purification.
Reaction Time 3-20 hoursVaries with reactants and temperature.

Table 1: Summary of Reaction Parameters for Furan-Carboxamide Synthesis.

Application in the Synthesis of Anticancer Agents

The furan-carboxamide core is also a key pharmacophore in the design of novel anticancer agents.[4][11][12][13] By judiciously selecting the amine coupling partner, molecules can be synthesized to target specific pathways or proteins implicated in cancer progression. For instance, derivatives of benzofuran-2-carboxamide have shown promise as anticancer agents.[4][11][14]

Protocol 2: Synthesis of a 5-Chloro-N-(thiazol-2-yl)furan-2-carboxamide Derivative

This protocol provides a more specific example, targeting a class of compounds that have been investigated for their anticancer properties.[4]

  • Rationale: This synthesis follows the same fundamental logic as Protocol 1, but with a specific heterocyclic amine (2-aminothiazole) as the coupling partner. The thiazole moiety is a common feature in many bioactive compounds.

  • Materials:

    • 5-Chlorofuran-2-carbonyl chloride (prepared as in Protocol 1)

    • 2-Aminothiazole

    • Pyridine or another suitable base

    • Anhydrous tetrahydrofuran (THF) or DCM

    • Standard workup and purification reagents

  • Procedure:

    • Follow Step 1 from Protocol 1 to generate 5-Chlorofuran-2-carbonyl chloride.

    • In a separate flask, dissolve 2-aminothiazole (1.0 eq) and pyridine (1.5 eq) in anhydrous THF.

    • Cool the amine solution to 0 °C.

    • Add a solution of 5-Chlorofuran-2-carbonyl chloride in anhydrous THF dropwise to the cooled amine solution.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product via flash chromatography to yield the target compound.

G start This compound activation Activation (e.g., SOCl₂) start->activation intermediate 5-Chlorofuran-2-carbonyl Chloride activation->intermediate coupling Amide Coupling intermediate->coupling product Bioactive Molecule (e.g., Antiviral/Anticancer Agent) coupling->product amine Selected Amine amine->coupling

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-designed chemical scaffolds in the advancement of medicinal chemistry. Its straightforward reactivity and the established biological significance of its derivatives make it an invaluable tool for researchers. The protocols provided herein serve as a foundational guide for the synthesis of furan-carboxamides with potential therapeutic applications. Future work in this area will undoubtedly involve the exploration of novel amine coupling partners to generate increasingly potent and selective bioactive molecules, further solidifying the importance of this compound in the drug discovery pipeline.

References

Application Note & Protocols: Navigating the Nucleophilic Reactivity of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Versatile Furanic Building Block

5-Chlorofuran-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structure, featuring a furan ring substituted with both a halogen and a carboxylic acid, presents two distinct and electronically competitive sites for nucleophilic attack. The C5-position, bearing a chloro leaving group, is susceptible to Nucleophilic Aromatic Substitution (SNAr), while the carbonyl carbon of the carboxylic acid is a classic electrophile for Nucleophilic Acyl Substitution.

Understanding the factors that govern the selectivity of nucleophilic reactions at these two sites is paramount for its effective utilization as a synthetic intermediate.[1] The furan ring's inherent electron-rich nature generally disfavors SNAr compared to more electron-deficient aromatic systems. However, the presence of the strongly electron-withdrawing carboxylic acid group at the C2 position significantly modulates the ring's electronics, facilitating substitution at the C5-position under appropriate conditions.[2]

This technical guide provides a detailed exploration of the reaction pathways of this compound with various nucleophiles. It outlines the mechanistic principles governing selectivity and provides field-tested protocols for achieving desired synthetic transformations, empowering researchers to leverage this versatile scaffold in their discovery programs.

Part 1: Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The direct displacement of the C5-chloro substituent is a powerful method for introducing diverse functional groups onto the furan ring. This transformation proceeds via a classic addition-elimination mechanism, which is critically enabled by the electron-withdrawing nature of the adjacent carboxylic acid.

Mechanistic Insight

The SNAr reaction is initiated by the attack of a nucleophile on the electron-deficient C5 carbon. This step forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The stability of this intermediate is the kinetic linchpin of the reaction; the negative charge is delocalized through resonance onto the oxygen atom of the carboxylate group, which provides the necessary stabilization for the reaction to proceed. Aromaticity is subsequently restored through the expulsion of the chloride leaving group.[3][4]

SNAr_Mechanism cluster_intermediate Addition-Elimination cluster_product Product Reactant 5-Chlorofuran- 2-carboxylic acid Intermediate Meisenheimer-like Intermediate (Resonance Stabilized) Reactant->Intermediate Addition Nucleophile Nucleophile (Nu:⁻) Nucleophile->Intermediate Product 5-Substituted-furan- 2-carboxylic acid Intermediate->Product Elimination of Cl⁻

Caption: General mechanism for SNAr at the C5-position.

Protocol 1: Amination with Secondary Amines

The reaction of 2-halofurans with amines like piperidine can require high temperatures.[2] The C2-carboxylic acid group in the title compound activates the C5 position, potentially allowing for milder conditions. This protocol describes a representative procedure for the synthesis of 5-(substituted-amino)furan-2-carboxylic acids.

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine, 2-4 equivalents)

  • Polar aprotic solvent (e.g., DMSO, DMF, or NMP)

  • Potassium carbonate (K₂CO₃, 2-3 equivalents)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), potassium carbonate (2.5 eq), and the chosen polar aprotic solvent (e.g., DMSO, approx. 0.2 M concentration).

  • Nucleophile Addition: Add the secondary amine (3.0 eq) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature may vary depending on the nucleophilicity of the amine and should be determined empirically.

    • Rationale: The base (K₂CO₃) serves a dual purpose: it deprotonates the carboxylic acid to prevent side reactions and neutralizes the HCl formed during the substitution, driving the reaction forward. The elevated temperature provides the necessary activation energy for the nucleophilic attack on the furan ring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Acidification: Carefully acidify the aqueous solution to pH 3-4 with 1 M HCl. The product should precipitate out of the solution. If no precipitate forms, proceed to extraction.

    • Rationale: Acidification protonates the carboxylate, rendering the product less water-soluble for easier isolation via filtration or extraction.

  • Extraction: Extract the aqueous phase three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization or column chromatography as needed.

Part 2: Nucleophilic Acyl Substitution at the Carboxylic Acid

The carboxylic acid moiety is a versatile handle for derivatization into esters, amides, and other functionalities. Direct reaction with nucleophiles is generally inefficient because amines and other basic nucleophiles will deprotonate the acid to form a highly unreactive carboxylate salt.[5][6] Therefore, activation of the carboxyl group is a prerequisite for efficient substitution.

Workflow: Activation and Subsequent Amide Coupling

A common and highly effective strategy involves a two-step process: first, converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with the desired amine nucleophile.[5][7][8][9]

Amide_Formation_Workflow Start 5-Chlorofuran- 2-carboxylic acid Activation Activation Step: + Thionyl Chloride (SOCl₂) or Oxalyl Chloride Start->Activation Intermediate Intermediate: 5-Chlorofuran-2-carbonyl chloride Activation->Intermediate Coupling Coupling Step: + Primary/Secondary Amine (R₂NH) + Base (e.g., Pyridine, Et₃N) Intermediate->Coupling Product Final Product: 5-Chloro-N,N-dialkylfuran- 2-carboxamide Coupling->Product

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Protocol 2: Amide Formation via Acyl Chloride Intermediate

This protocol details the synthesis of a 5-chlorofuran-2-carboxamide from the parent carboxylic acid.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • Anhydrous dichloromethane (DCM) or toluene

  • Primary or secondary amine

  • Anhydrous base (e.g., triethylamine (Et₃N) or pyridine)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine, anhydrous MgSO₄

Procedure:

Step A: Formation of the Acyl Chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Rationale: Both reagents convert the -OH group into an excellent leaving group, facilitating nucleophilic acyl substitution.[9][10] Catalytic DMF accelerates the reaction with oxalyl chloride via formation of a Vilsmeier intermediate.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases and the solution becomes clear.

  • Isolation: Remove the solvent and excess reagent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification. Caution: Acyl chlorides are moisture-sensitive and corrosive.

Step B: Amine Coupling

  • Reaction Setup: Dissolve the crude 5-chlorofuran-2-carbonyl chloride in fresh anhydrous DCM under an inert atmosphere and cool to 0 °C.

  • Nucleophile Addition: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirring acyl chloride solution.

    • Rationale: The amine is the nucleophile. The tertiary amine base (Et₃N) is non-nucleophilic and serves to scavenge the HCl byproduct, preventing the protonation of the reactant amine.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor progress by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with saturated NaHCO₃ solution, water, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude amide by column chromatography on silica gel or recrystallization.

Part 3: Quantitative Data Summary

The choice of nucleophile and reaction conditions dictates the outcome of reactions with this compound. The following table summarizes representative transformations.

Reaction Type Target Site Nucleophile Key Reagents/Conditions Product Type Typical Yield (%) Reference
SNAr C5-PositionFluoride (F⁻)KF, Tetraphenylphosphonium bromide, Sulfolane, 140°C5-Fluorofuran-2-carboxylic acid derivative56-59 (on ester)[11]
SNAr C5-PositionAminesK₂CO₃, DMSO, 80-120°C5-Aminofuran-2-carboxylic acidVariesGeneral Protocol
Nucleophilic Acyl Sub. Carboxylic AcidAlcohols (ROH)H⁺ catalyst (e.g., H₂SO₄), heat5-Chlorofuran-2-carboxylate esterGood to Excellent[9]
Nucleophilic Acyl Sub. Carboxylic AcidAmines (R₂NH)1. SOCl₂ or (COCl)₂ 2. R₂NH, Et₃N5-Chlorofuran-2-carboxamideGood to Excellent[5][6]
Nucleophilic Acyl Sub. Carboxylic AcidAmines (R₂NH)DCC or EDC (coupling agents), HOBt5-Chlorofuran-2-carboxamideGood to Excellent[5][6][7]
Hydrolysis (Ester) Ester CarbonylHydroxide (OH⁻)NaOH (aq), Ethanol, RTThis compoundHigh (>85%)[12]

Conclusion

This compound is a dichotomously reactive molecule, offering synthetic chemists strategic access to either C5-functionalization via SNAr or derivatization at the carboxylic acid through nucleophilic acyl substitution. Selectivity is readily achieved by the judicious choice of reagents and reaction conditions. Activating the carboxyl group is essential for acyl substitution, while thermal conditions and a suitable base promote substitution at the furan ring. The protocols and principles detailed in this guide provide a robust framework for the successful application of this valuable intermediate in complex molecule synthesis.

References

Application Notes and Protocols for the Catalytic Conversion of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Halogenated Furan Building Block

5-Chlorofuran-2-carboxylic acid is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of a wide array of fine chemicals, pharmaceuticals, and materials. Its strategic functionalization through catalytic methods opens avenues for the creation of novel molecular architectures with tailored properties. The presence of both a carboxylic acid and a reactive chloro-substituent on the furan ring allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of several key catalytic conversions of this compound, offering detailed protocols and insights for researchers in organic synthesis and drug development.

The strategic position of the chloro- and carboxylic acid groups on the furan scaffold allows for selective transformations. The chlorine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the carboxylic acid at the 2-position can be targeted for decarboxylation or reduction, or it can be preserved to impart specific physicochemical properties to the final product. The interplay of these functional groups and the inherent reactivity of the furan ring make this compound a powerful tool for molecular design and synthesis.

I. Catalytic Hydrodechlorination: A Gateway to Furan-2-carboxylic Acid

The selective removal of the chlorine atom from this compound via catalytic hydrodechlorination is a fundamental transformation that yields furan-2-carboxylic acid, a widely used intermediate in the synthesis of pharmaceuticals, fragrances, and polymers. This process typically employs a palladium catalyst and a hydrogen source.

Causality in Experimental Design

The choice of catalyst and hydrogen source is critical for achieving high selectivity and yield in hydrodechlorination. Palladium on a carbon support (Pd/C) is a commonly used and effective catalyst due to its high activity and stability. The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or ammonium formate. Transfer hydrogenation often offers milder reaction conditions and avoids the need for specialized high-pressure hydrogenation equipment[1][2][3]. The base is added to neutralize the hydrochloric acid formed during the reaction, preventing catalyst deactivation and potential side reactions.

Experimental Protocol: Catalytic Transfer Hydrogenation for Hydrodechlorination

This protocol details the hydrodechlorination of this compound using palladium on carbon as the catalyst and sodium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on activated carbon (Pd/C)

  • Sodium formate (HCOONa)

  • Methanol (MeOH), anhydrous

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.46 g, 10 mmol), 10% Pd/C (10 mol%, 1.06 g), and sodium formate (2.04 g, 30 mmol).

  • Add a mixture of methanol (30 mL) and deionized water (10 mL) to the flask.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Flush the system with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol (2 x 10 mL).

  • Combine the filtrates and remove the methanol under reduced pressure.

  • To the remaining aqueous solution, add saturated sodium bicarbonate solution until the pH is ~8 to ensure the product is in its carboxylate form.

  • Wash the aqueous solution with ethyl acetate (2 x 20 mL) to remove any non-acidic impurities.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield furan-2-carboxylic acid.

Data Presentation:

ParameterValue
SubstrateThis compound
Catalyst10% Pd/C
Hydrogen DonorSodium Formate
SolventMethanol/Water (3:1)
TemperatureReflux
Typical Yield85-95%

Visualization of the Workflow:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Combine Reactants: This compound, 10% Pd/C, Sodium Formate B Add Solvent: Methanol/Water A->B D Heat to Reflux with Stirring B->D C Inert Atmosphere E Monitor by TLC/LC-MS D->E F Cool to Room Temperature E->F Reaction Complete G Filter through Celite® F->G H Solvent Removal G->H I Aqueous Work-up: Basification, Wash, Acidification H->I J Extraction with Ethyl Acetate I->J K Drying and Concentration J->K L Furan-2-carboxylic Acid K->L

Caption: Workflow for Catalytic Transfer Hydrodechlorination.

II. Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity

The chloro-substituent at the 5-position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis.[4][5]

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] In the context of this compound, this reaction enables the introduction of aryl, heteroaryl, or vinyl groups at the 5-position.

Causality in Experimental Design:

The success of the Suzuki-Miyaura coupling hinges on the careful selection of the palladium catalyst, ligand, and base. For chloroarenes, which are generally less reactive than their bromo or iodo counterparts, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often required to facilitate the oxidative addition step. The choice of base is also crucial; it must be strong enough to promote transmetalation but not so strong as to cause unwanted side reactions with the carboxylic acid group. Inorganic bases like potassium carbonate or cesium carbonate are commonly employed.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup

Procedure:

  • To a Schlenk flask, add this compound (732 mg, 5 mmol), phenylboronic acid (732 mg, 6 mmol), and potassium carbonate (2.07 g, 15 mmol).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (2 mol%, 22.4 mg) and SPhos (4 mol%, 82 mg) in 5 mL of anhydrous 1,4-dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add an additional 20 mL of anhydrous 1,4-dioxane and 5 mL of deionized water to the reaction mixture.

  • Seal the flask and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.

  • Cool the reaction to room temperature and dilute with 50 mL of water.

  • Acidify the aqueous mixture to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain 5-phenylfuran-2-carboxylic acid.

Data Presentation:

ParameterValue
SubstrateThis compound
Coupling PartnerPhenylboronic acid
Catalyst SystemPd(OAc)₂ / SPhos
BaseK₂CO₃
Solvent1,4-Dioxane/Water (5:1)
Temperature100 °C
Typical Yield70-85%
B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9][10][11] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position of the furan ring, providing access to a diverse array of N-substituted furan derivatives.

Causality in Experimental Design:

Similar to the Suzuki-Miyaura coupling, the choice of ligand is crucial for the successful amination of chloroarenes. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are essential for efficient catalysis.[3] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu), is typically required to deprotonate the amine and facilitate the catalytic cycle. The reaction is highly sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Glovebox or Schlenk line

Procedure:

  • Inside a glovebox, add Pd₂(dba)₃ (1 mol%, 46 mg), XPhos (2.5 mol%, 119 mg), and sodium tert-butoxide (721 mg, 7.5 mmol) to a Schlenk tube.

  • Add this compound (732 mg, 5 mmol) and anhydrous toluene (25 mL).

  • Add morpholine (523 µL, 6 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench with 20 mL of water.

  • Acidify the aqueous layer to pH ~2 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 5-(morpholino)furan-2-carboxylic acid.

Data Presentation:

ParameterValue
SubstrateThis compound
AmineMorpholine
Catalyst SystemPd₂(dba)₃ / XPhos
BaseNaOtBu
SolventToluene
Temperature110 °C
Typical Yield65-80%

III. Catalytic Decarboxylation: Accessing 2-Chlorofuran

The removal of the carboxylic acid group through decarboxylation provides access to 2-chlorofuran, a valuable intermediate for further functionalization. While thermal decarboxylation of furan-2-carboxylic acids can be challenging, catalytic methods can facilitate this transformation under milder conditions. A patent has described the decarboxylation of 3-chlorofuran-2-carboxylic acid using an organic acid as a catalyst in a polar aprotic solvent, suggesting a similar approach could be effective for the 5-chloro isomer[12].

Causality in Experimental Design

The proposed mechanism for the acid-catalyzed decarboxylation of furan-2-carboxylic acids involves protonation of the furan ring at the 5-position, followed by loss of carbon dioxide. The use of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) allows for the necessary reaction temperatures to be reached while maintaining a homogeneous solution. An organic acid, such as acetic acid, can act as a proton source to facilitate the reaction.

Experimental Protocol: Acid-Catalyzed Decarboxylation

Materials:

  • This compound

  • Acetic acid (glacial)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Round-bottom flask

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.46 g, 10 mmol) and anhydrous DMF (20 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL, ~0.17 mmol).

  • Equip the flask for distillation.

  • Heat the mixture to 130-150 °C with stirring.

  • The product, 2-chlorofuran, will distill as it is formed. Collect the distillate in a cooled receiving flask.

  • Monitor the reaction by observing the cessation of CO₂ evolution and the distillation of the product.

  • The collected distillate can be further purified by fractional distillation if necessary.

Data Presentation:

ParameterValue
SubstrateThis compound
CatalystAcetic Acid
SolventDMF
Temperature130-150 °C
Product2-Chlorofuran
Typical YieldModerate to good (requires optimization)

Visualization of the Catalytic Pathways:

G cluster_hydrodechlorination Hydrodechlorination cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_decarboxylation Decarboxylation Start This compound HDC_Catalyst Pd/C, HCOONa Start->HDC_Catalyst Suzuki_Catalyst Pd(OAc)₂, SPhos, K₂CO₃ + Ar-B(OH)₂ Start->Suzuki_Catalyst Buchwald_Catalyst Pd₂(dba)₃, XPhos, NaOtBu + R₂NH Start->Buchwald_Catalyst Decarb_Catalyst Acetic Acid, Heat Start->Decarb_Catalyst HDC_Product Furan-2-carboxylic acid HDC_Catalyst->HDC_Product Suzuki_Product 5-Aryl-furan-2-carboxylic acid Suzuki_Catalyst->Suzuki_Product Buchwald_Product 5-Amino-furan-2-carboxylic acid Buchwald_Catalyst->Buchwald_Product Decarb_Product 2-Chlorofuran Decarb_Catalyst->Decarb_Product

Caption: Key Catalytic Transformations of this compound.

Conclusion and Future Perspectives

The catalytic conversions of this compound presented herein demonstrate the immense potential of this molecule as a versatile building block in organic synthesis. The protocols provided serve as a robust starting point for researchers to explore the synthesis of novel furan derivatives. Further optimization of reaction conditions and exploration of other catalytic systems, such as those involving other transition metals or photoredox catalysis, will undoubtedly expand the synthetic utility of this valuable compound. The ability to selectively functionalize either the chloro- or the carboxylic acid moiety, or both, offers a powerful strategy for the design and synthesis of next-generation pharmaceuticals and advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols and improve yields.

Overview of Synthetic Pathways

This compound is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1][2] The primary synthetic routes involve the oxidation of 5-chloro-2-furfuraldehyde or the hydrolysis of 5-chloro-2-furancarboxylic acid ethyl ester. A less common approach involves the direct carboxylation of 2-chlorofuran. Understanding the nuances of each method is critical to achieving high yields and purity.

Common Synthetic Approaches:
  • Oxidation of 5-chloro-2-furfuraldehyde: This is a widely used method where the aldehyde is oxidized using reagents like potassium permanganate (KMnO4) or sodium hypochlorite (NaClO).[1] Yields can be excellent, often reaching up to 98% under optimized conditions.[1]

  • Hydrolysis of 5-chloro-2-furancarboxylic acid ethyl ester: This pathway involves the saponification of the corresponding ethyl ester using a base like sodium hydroxide (NaOH), followed by acidification to yield the carboxylic acid.[3]

  • Carboxylation of 2-chlorofuran: This method typically involves the lithiation of 2-chlorofuran followed by quenching with carbon dioxide. This route can be challenging due to the stability of the lithiated intermediate.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in the Oxidation of 5-chloro-2-furfuraldehyde

Question: My yield of this compound from the oxidation of 5-chloro-2-furfuraldehyde with KMnO4 is consistently below 50%. What are the likely causes and how can I improve it?

Answer:

Low yields in this oxidation reaction are often multifactorial. Here are the primary areas to investigate:

  • Reaction Temperature: The oxidation of aldehydes with KMnO4 is highly exothermic. If the temperature is not carefully controlled, side reactions, including oxidative cleavage of the furan ring, can occur, leading to a complex mixture of byproducts and a lower yield of the desired acid.

    • Solution: Maintain a low reaction temperature, ideally between 0-10°C, especially during the addition of KMnO4.[1] Use an ice bath and add the oxidant portion-wise to manage the exotherm.

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Ensure vigorous stirring to maintain a homogeneous mixture, as KMnO4 has limited solubility in many organic solvents. The reaction may require several hours to go to completion.[1]

  • pH of the Reaction Medium: The oxidation potential of permanganate is highly dependent on pH. In acidic conditions, its oxidative power increases, which can lead to over-oxidation and ring-opening.

    • Solution: The reaction is typically performed in a neutral or slightly alkaline medium to promote the formation of the carboxylate salt.[1]

  • Work-up Procedure: Improper work-up can lead to significant product loss.

    • Solution: After the reaction is complete, the manganese dioxide (MnO2) byproduct must be thoroughly removed by filtration. The filtrate should then be acidified to a pH of 2-3 to precipitate the carboxylic acid.[1] Ensure complete precipitation by cooling the solution. Wash the collected solid with cold water to remove inorganic salts.

Issue 2: Formation of a Dark, Tarry Substance During the Reaction

Question: During the oxidation or carboxylation reaction, I'm observing the formation of a dark, intractable tar. What is causing this and how can I prevent it?

Answer:

The formation of dark, polymeric material is a common issue when working with furan derivatives, which are sensitive to acidic conditions and strong oxidants.

  • Causality: Furan rings are susceptible to polymerization, especially in the presence of strong acids. Hydrogen chloride (HCl), a potential byproduct in some chlorination reactions or generated during workup, can catalyze this polymerization. Over-oxidation can also lead to ring-opening and subsequent polymerization of the resulting reactive species.

  • Preventative Measures:

    • Temperature Control: As mentioned previously, maintaining low temperatures is crucial to minimize side reactions that can initiate polymerization.

    • Inert Atmosphere: For reactions involving organometallic intermediates, such as the lithiation of 2-chlorofuran, maintaining a strictly inert atmosphere (e.g., under argon or nitrogen) is essential to prevent quenching by atmospheric oxygen and moisture, which can lead to side products and decomposition.

    • Careful Acidification: During the work-up, add acid slowly and with efficient cooling to avoid localized "hot spots" of high acidity that can trigger polymerization.

    • Solvent Choice: Use anhydrous solvents, especially for organometallic reactions, to prevent unwanted side reactions.

Issue 3: Difficulty in Purifying the Final Product

Question: My crude this compound is discolored and difficult to purify by recrystallization. What are the common impurities and what is the best purification strategy?

Answer:

Discoloration and purification challenges often stem from residual starting materials, byproducts, or polymeric impurities.

  • Common Impurities:

    • Unreacted 5-chloro-2-furfuraldehyde.

    • Manganese salts (if KMnO4 is used).

    • Polymeric furanic materials.

    • Side-products from ring-opening or over-oxidation.

  • Purification Strategy:

    • Initial Wash: Thoroughly wash the crude product with cold water to remove any water-soluble impurities like inorganic salts.

    • Recrystallization: Recrystallization from a suitable solvent is the most effective purification method.

      • Solvent Selection: Water can be a good solvent for recrystallization. For more stubborn impurities, a mixed solvent system like ethanol/water or ethyl acetate/hexanes might be necessary.[1][3]

    • Activated Carbon Treatment: If the product is highly colored, dissolving the crude material in a suitable solvent and treating it with activated carbon (like Norite) can help remove colored impurities.[4] Heat the solution with the carbon for a period, then filter it hot through a pad of celite to remove the carbon before allowing the solution to cool and crystallize.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of this compound during work-up?

A1: The optimal pH for precipitation is typically between 2 and 3.[1] At this pH, the carboxylate salt is fully protonated to the less water-soluble carboxylic acid, leading to maximum recovery. Acidifying to a lower pH does not significantly improve precipitation and may increase the risk of acid-catalyzed degradation.

Q2: Can I use a different oxidizing agent instead of potassium permanganate?

A2: Yes, other oxidizing agents can be used. Sodium hypochlorite (NaClO) is a good alternative and can provide high yields.[1] The reaction conditions, such as temperature and pH control, will still be critical. Air oxidation catalyzed by copper oxide has also been reported.[1] The choice of oxidant may depend on factors like cost, availability, and safety considerations.

Q3: I am considering the carboxylation of 2-chlorofuran. What are the key challenges with this route?

A3: The direct carboxylation of 2-chlorofuran via lithiation presents several challenges:

  • Regioselectivity: Lithiation of substituted furans can sometimes lead to a mixture of isomers. While the 2-position is generally favored for deprotonation in furan itself, the presence of the chloro group can influence the regioselectivity.

  • Stability of the Lithiated Intermediate: 2-Lithiated furans can be unstable and may undergo ring-opening, especially at higher temperatures. It is crucial to perform the lithiation and subsequent carboxylation at very low temperatures (typically -78 °C).

  • Anhydrous Conditions: This reaction is extremely sensitive to moisture. All glassware must be flame-dried, and anhydrous solvents and reagents are essential for success.

Q4: What are the safety precautions I should take when working with the reagents for this synthesis?

A4:

  • Potassium Permanganate (KMnO4): A strong oxidizing agent. Avoid contact with combustible materials. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Organolithium Reagents (e.g., n-Butyllithium): Pyrophoric and react violently with water. Must be handled under an inert atmosphere using syringe techniques.

  • Acidic and Basic Solutions: Handle with care, wearing appropriate PPE. Neutralize any spills immediately.

  • Solvents: Use solvents in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 5-chloro-2-furfuraldehyde
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-chloro-2-furfuraldehyde in a suitable solvent like water or a mixture of DMF and water.[1]

  • Cool the flask in an ice bath to 0-10°C.[1]

  • Slowly add a solution of potassium permanganate in water to the stirred reaction mixture, maintaining the temperature below 10°C.[1]

  • After the addition is complete, continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed.[1]

  • Filter the reaction mixture to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Combine the filtrate and washes, and cool the solution in an ice bath.

  • Slowly add 10% hydrochloric acid to acidify the solution to a pH of 2-3, which will cause the product to precipitate.[1]

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain the crude this compound.

  • Recrystallize the crude product from hot water or an appropriate solvent system for purification.[1]

ReagentMolar Mass ( g/mol )AmountMoles
5-chloro-2-furfuraldehyde130.52(Specify)(Calculate)
Potassium Permanganate158.03(Specify)(Calculate)
Water18.02(Specify)-
10% Hydrochloric Acid-As needed-
Protocol 2: Synthesis via Hydrolysis of Ethyl 5-chloro-2-furancarboxylate
  • Dissolve ethyl 5-chloro-2-furancarboxylate in ethanol in a round-bottom flask.[3]

  • Add an aqueous solution of sodium hydroxide (e.g., 1N NaOH).[3]

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC until the starting ester is consumed.[3]

  • Remove the ethanol under reduced pressure.[3]

  • Dissolve the residue in water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.[3]

  • Cool the aqueous layer in an ice bath and acidify with hydrochloric acid to a pH of 2-3.[3]

  • Extract the aqueous layer with ethyl acetate.[3]

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[3]

ReagentMolar Mass ( g/mol )AmountMoles
Ethyl 5-chloro-2-furancarboxylate174.58(Specify)(Calculate)
Sodium Hydroxide40.00(Specify)(Calculate)
Ethanol46.07(Specify)-
Hydrochloric Acid-As needed-
Ethyl Acetate88.11(Specify)-

Visualizing the Workflow

General Synthesis and Troubleshooting Workflow

Synthesis_Troubleshooting cluster_synthesis Synthetic Pathways cluster_troubleshooting Troubleshooting Start Starting Material Oxidation Oxidation of 5-chloro-2-furfuraldehyde Start->Oxidation Hydrolysis Hydrolysis of Ethyl Ester Start->Hydrolysis Carboxylation Carboxylation of 2-chlorofuran Start->Carboxylation Product 5-Chlorofuran-2- carboxylic acid Oxidation->Product Hydrolysis->Product Carboxylation->Product LowYield Low Yield CheckTemp Check Temperature Control LowYield->CheckTemp Solution CheckTime Check Reaction Time/Mixing LowYield->CheckTime Solution CheckpH Check pH LowYield->CheckpH Solution TarryProduct Tarry Product TarryProduct->CheckTemp Solution CheckAtmosphere Ensure Inert Atmosphere TarryProduct->CheckAtmosphere Solution ImpureProduct Impure Product Recrystallize Recrystallize ImpureProduct->Recrystallize Solution CarbonTreat Use Activated Carbon ImpureProduct->CarbonTreat Solution Product->LowYield Issue? Product->TarryProduct Issue? Product->ImpureProduct Issue?

Caption: A workflow diagram illustrating the synthetic pathways to this compound and the corresponding troubleshooting steps for common issues.

References

Technical Support Center: Purification of Crude 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 5-Chlorofuran-2-carboxylic acid (CAS 618-30-4). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights and troubleshooting advice. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring you can adapt and optimize these techniques for your specific needs.

Understanding Your Crude Material: FAQs

This section addresses foundational questions about the nature of crude this compound and the rationale behind its purification.

Q1: What are the most common impurities in my crude this compound?

A1: The impurity profile is intrinsically linked to the synthetic route employed. The most prevalent methods for synthesizing this compound are the oxidation of 5-chloro-2-furaldehyde and the hydrolysis of its corresponding ethyl ester.[1][2] Therefore, you should anticipate the following impurities:

  • Unreacted Starting Materials: 5-Chloro-2-furaldehyde or ethyl 5-chlorofuran-2-carboxylate.

  • Side-Reaction Products: Depending on the oxidant used (e.g., potassium permanganate, sodium hypochlorite), various over-oxidized or degradation products may be present.[1] If a Cannizzaro reaction is performed, the corresponding alcohol (5-chloro-2-furylmethanol) could be a byproduct.

  • Residual Solvents: Solvents used during the reaction or initial work-up, such as ethanol, ethyl acetate, or DMF, are common.

  • Inorganic Salts: Residual acids or bases used for pH adjustment (e.g., HCl, NaOH, NaHCO₃) can result in salt contamination.

Q2: Why is purification of this specific carboxylic acid critical for my research?

A2: For drug development and materials science applications, high purity is paramount. For instance, when used as a building block in multi-step synthesis, impurities can interfere with subsequent reactions. In the synthesis of nicotinic acetylcholine receptor agonists, even small amounts of reactive impurities like the starting aldehyde could lead to unwanted side products, complicating downstream purification and reducing overall yield.[3]

Q3: What are the main purification strategies for a solid carboxylic acid like this?

A3: The primary techniques leverage the unique chemical properties of the carboxylic acid group and the physical properties of the target molecule and its impurities. The main strategies are:

  • Acid-Base Extraction: Highly effective for separating the acidic target compound from neutral or basic impurities.[4][5]

  • Recrystallization: An excellent method for removing impurities with different solubility profiles, often yielding highly pure crystalline material.[1][6]

  • Column Chromatography: Useful for separating compounds with similar polarities, though it presents unique challenges for furan-containing molecules.[7]

Troubleshooting Guide: From Oily Residues to Low Yields

This section is formatted to directly address specific issues you might encounter during your purification experiments.

Q4: I performed an acid-base extraction, but my final product is an oily gum, not a white solid. What went wrong?

A4: This is a common issue that can arise from several factors:

  • Incomplete Drying: The most frequent cause is residual water or organic solvent (from the extraction). Ensure your organic extracts are thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent removal.[2][8]

  • Presence of Low-Melting Impurities: The starting material, 5-chloro-2-furaldehyde, has a low melting point (34-37 °C).[9][10] If it was not fully removed during the basic wash, it can "oil out" with your product. A second, careful acid-base extraction cycle is recommended.

  • Insufficient Acidification: If the aqueous layer containing the carboxylate salt is not acidified sufficiently (target pH ~2), a mixture of the acid and its salt may remain, leading to a non-crystalline product.[1][11] Always check the final pH with litmus or a pH meter.

Q5: My recrystallization yield is very low. How can I improve it?

A5: A poor yield from recrystallization suggests that a significant amount of your product remains in the mother liquor.[12] Consider these points:

  • Excessive Solvent: The most common error is using too much hot solvent to dissolve the crude product. Use the minimum amount of boiling solvent required for complete dissolution.

  • Inappropriate Solvent Choice: this compound is soluble in ethanol and ether.[1] While ethanol is a good choice for recrystallization, a solvent in which the compound is too soluble at room temperature will result in low recovery. You might consider a mixed solvent system (e.g., ethanol/water or ethyl acetate/hexane) to optimize the solubility differential between hot and cold conditions.

  • Premature Crystallization: If crystals form too rapidly upon cooling (e.g., by crashing the flask in an ice bath immediately), impurities can be trapped within the crystal lattice.[12] Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery of pure crystals.

Q6: My compound streaks badly on silica gel TLC plates, making it impossible to assess purity or develop a column chromatography method. What should I do?

A6: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel, leading to a poor equilibrium between the stationary and mobile phases.[5]

  • The Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexane).[5][13] This keeps the carboxylic acid fully protonated, preventing its interaction with the silica and resulting in a well-defined spot.

Q7: I'm concerned about the stability of the furan ring during purification. Is this a valid concern?

A7: Yes, it is. The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and polymerization.[7][14][15] This is a critical consideration for column chromatography.

  • Mitigation Strategy: When performing column chromatography, it is advisable to use a neutralized stationary phase. You can pre-treat the silica gel by washing it with a dilute solution of a non-nucleophilic base like triethylamine (0.1-1% in your eluent) before packing the column.[7] Also, avoid prolonged exposure to strong acids during workup and minimize heat during solvent evaporation.

Detailed Purification Protocols

The following are detailed, step-by-step methodologies for the most effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal as a first-pass purification to remove neutral impurities like unreacted 5-chloro-2-furaldehyde.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stopper the funnel and gently invert it multiple times, venting frequently to release the CO₂ pressure that builds up.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the sodium 5-chlorofuran-2-carboxylate salt) into a clean Erlenmeyer flask.

  • Re-extraction: Repeat the extraction of the organic layer with another portion of saturated NaHCO₃ solution (30 mL) to ensure complete removal of the carboxylic acid. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6M HCl dropwise until the solution becomes strongly acidic (pH ~2), at which point the purified this compound will precipitate as a white solid.[5][8]

  • Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of ice-cold water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This method is excellent for achieving high purity, especially after an initial clean-up by acid-base extraction. Anhydrous ethanol is a reported solvent for this purpose.[1]

Experimental Protocol:

  • Solvent Selection: Place the crude or semi-purified this compound into an Erlenmeyer flask.

  • Dissolution: Add a minimal amount of the recrystallization solvent (e.g., anhydrous ethanol) and heat the mixture to boiling (using a steam bath or hot plate with a stir bar) until all the solid dissolves. Add more solvent in small portions only if necessary to achieve full dissolution at boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Data and Workflow Visualizations

Data Summary

The following table summarizes key physicochemical data for this compound and its primary neutral impurity. This data informs the logic behind the purification strategies.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Water SolubilityKey Feature for Separation
This compound 146.53[16]179-180[3]246.8 (Predicted)[3]LowAcidic (pKa ~2.84)[3]
5-Chloro-2-furaldehyde 130.53[10]34-37[9][10]~190[9]Insoluble[9]Neutral
Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the logical flow of the purification protocols.

G cluster_0 Acid-Base Extraction Workflow A 1. Dissolve Crude Product in Ethyl Acetate B 2. Add NaHCO₃ (aq) & Separate Layers A->B C Aqueous Layer (Sodium Carboxylate Salt) B->C Desired Product D Organic Layer (Neutral Impurities) B->D Impurities E 3. Acidify Aqueous Layer with HCl to pH ~2 C->E F 4. Precipitated Pure Acid E->F G 5. Filter & Dry F->G H Final Pure Product G->H

Caption: Workflow for Acid-Base Extraction Purification.

G cluster_1 Recrystallization Troubleshooting Logic Start Problem Encountered Issue1 Low Yield Start->Issue1 Issue2 Oily Product Start->Issue2 Issue3 No Crystals Form Start->Issue3 Sol1 - Reduce amount of solvent - Cool slower - Check mother liquor Issue1->Sol1 Solution Sol2 - Ensure complete drying - Consider different solvent - Perform prior acid-base extraction Issue2->Sol2 Solution Sol3 - Scratch flask with glass rod - Add a seed crystal - Concentrate solution slightly Issue3->Sol3 Solution

Caption: Troubleshooting Logic for Common Recrystallization Issues.

References

Technical Support Center: Synthesis of 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important synthetic intermediate. This compound is a key building block in the development of various pharmaceuticals and specialty chemicals.[1] However, its synthesis is often plagued by challenges related to the inherent reactivity and stability of the substituted furan ring.

This document moves beyond standard protocols to provide in-depth, field-proven insights into the side reactions that commonly occur. Our goal is to equip you with the knowledge to troubleshoot your experiments effectively, optimize your reaction conditions, and maximize the yield and purity of your target compound.

Core Synthesis Workflow: Oxidation of 5-Chloro-2-furfuraldehyde

One of the most direct and common methods for preparing this compound is the oxidation of 5-chloro-2-furfuraldehyde.[2] This process can be accomplished using various oxidizing agents, such as potassium permanganate or sodium hypochlorite, in a neutral or alkaline medium.[2] The general workflow involves the oxidation of the aldehyde group to a carboxylic acid, followed by an acidic workup to protonate the carboxylate salt and precipitate the final product.

SynthesisWorkflow cluster_main Oxidation of 5-Chloro-2-furfuraldehyde Start 5-Chloro-2-furfuraldehyde Oxidation Oxidation (e.g., KMnO4, NaOH/H2O) Start->Oxidation Oxidizing Agent Intermediate Sodium 5-Chlorofuran-2-carboxylate (in solution) Oxidation->Intermediate Acidification Acidic Workup (e.g., HCl to pH 2-3) Intermediate->Acidification Acid Product Crude this compound Acidification->Product Purification Purification (Recrystallization) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable steps for remediation.

Q1: My reaction mixture turned dark brown or black, and my final yield was extremely low. What is causing this discoloration?

A: This is the most frequently reported issue and is almost always due to the polymerization or resinification of furan species. The furan ring, particularly when activated by substituents, is highly susceptible to degradation under acidic conditions.[3]

  • Causality: The mechanism often involves acid-catalyzed protonation of the furan ring, which generates a reactive carbocation intermediate. This intermediate can then attack another neutral furan molecule, initiating a chain reaction that leads to the formation of high-molecular-weight, insoluble, and often darkly colored polymers. This process is especially pronounced if strong acids are used or if the reaction temperature is not rigorously controlled.[4] Even trace amounts of hydrogen chloride, which can be generated during chlorination reactions, can trigger vigorous polymerization.[4]

  • Troubleshooting Steps:

    • Strict pH Control: During oxidation in an alkaline medium, ensure the pH remains basic. For the final acidification step, add the acid slowly and with vigorous stirring while cooling the mixture in an ice bath. Avoid "hot spots" of low pH.[2]

    • Temperature Management: Perform the reaction and workup at the lowest practical temperature. For instance, when using potassium permanganate for oxidation, controlling the initial temperature at around 10°C is recommended.[2]

    • Inert Atmosphere: To minimize oxidative degradation pathways that can also lead to colored byproducts, consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Q2: I've isolated my product, but I'm detecting a significant volatile impurity with a lower boiling point. What might this be and how can I prevent its formation?

A: The likely culprit is 2-chlorofuran, the product of decarboxylation. Furan-2-carboxylic acids are known to be susceptible to losing carbon dioxide, especially when heated.[5]

  • Causality: The decarboxylation of heteroaromatic carboxylic acids like furan-2-carboxylic acid can occur via an electrophilic substitution mechanism where a proton replaces the carboxyl group (ipso-substitution).[5] This process is often facilitated by high temperatures, particularly in the presence of trace acids. Temperatures exceeding 180°C are known to cause significant decarboxylation in related furan dicarboxylic acids.[6]

  • Troubleshooting Steps:

    • Avoid Excessive Heat: During the reaction, workup, and particularly during solvent removal (e.g., rotary evaporation), use the minimum temperature required. Avoid heating the crude or purified acid for prolonged periods.

    • Purification Method: If decarboxylation is a major issue, opt for purification methods that do not involve high temperatures, such as recrystallization from an appropriate solvent system at moderate temperatures, rather than vacuum distillation of the acid itself.[2][7]

Q3: During my acidic workup, I consistently lose a significant portion of my product, and the aqueous layer shows signs of decomposition. Is the furan ring opening?

A: Yes, this is a classic side reaction for furan derivatives. The furan ring is vulnerable to acid-catalyzed ring opening, which converts the cyclic furan into linear, highly functionalized, and often unstable species.[8]

  • Causality: The mechanism begins with the protonation of the furan ring, typically at the Cα position adjacent to the oxygen atom.[9] This makes the ring susceptible to nucleophilic attack by water. The subsequent steps lead to the formation of unstable intermediates that ultimately cleave the ring, yielding compounds like 4-hydroxy-2-butenal derivatives.[9] The rate and extent of this ring opening are highly dependent on the acid concentration, temperature, and the specific substituents on the furan ring.[8]

  • Troubleshooting Steps:

    • Minimize Contact Time with Acid: Perform the acidic workup as quickly as possible. Do not let the acidified mixture sit for extended periods.

    • Controlled Acidification: As with preventing polymerization, add the acid slowly and at low temperatures (0-5°C) to precipitate the product. The goal is to reach the isoelectric point for precipitation without lingering in a strongly acidic environment. A target pH of 2-3 is often cited.[2]

    • Extraction Efficiency: Once the product is precipitated or if it remains in an organic solvent, promptly separate the layers. If performing an extraction, use an appropriate solvent like ethyl acetate and work quickly.[7]

Q4: What is the most effective method for purifying the crude this compound, especially to remove the dark, tarry byproducts?

A: Purification requires a method that can effectively separate the crystalline carboxylic acid from both neutral impurities and the amorphous, colored polymeric material.

  • Causality: The dark impurities are typically polymeric resins resulting from furan ring degradation.[3] These are often insoluble in common organic solvents. Other potential impurities include unreacted starting material or byproducts from side reactions like decarboxylation.

  • Recommended Purification Protocol:

    • Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide).[10] The desired carboxylic acid will form a water-soluble salt, while neutral impurities (like 2-chlorofuran from decarboxylation) and some polymeric materials will remain insoluble or can be extracted with a non-polar organic solvent (e.g., diethyl ether).

    • Decolorization: After the extraction, the basic aqueous solution containing the carboxylate salt can be treated with activated carbon (e.g., Norite) and heated gently to adsorb colored impurities.[11]

    • Reprecipitation: Filter the decolorized solution to remove the carbon, then cool the filtrate and carefully re-acidify with an acid like HCl to precipitate the purified this compound.[2][11]

    • Recrystallization: The precipitated solid can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or toluene.[2][10]

Major Side Reaction Pathways

The synthesis of this compound is a competition between the desired reaction and several destructive side pathways. Understanding these competing reactions is key to optimizing the synthesis.

SideReactions cluster_desired Desired Pathway cluster_side Side Reactions Start 5-Chloro-2-furfuraldehyde DesiredProduct This compound Start->DesiredProduct Oxidation Polymerization Polymerization (H+) Start->Polymerization Decarboxylation Decarboxylation (Heat, H+) DesiredProduct->Decarboxylation RingOpening Acid-Catalyzed Ring Opening (H+, H2O) DesiredProduct->RingOpening DesiredProduct->Polymerization DecarbProduct 2-Chlorofuran Decarboxylation->DecarbProduct LinearProducts Linear Degradation Products RingOpening->LinearProducts Resin Dark Resinous Byproducts Polymerization->Resin

Caption: Competing reaction pathways in the synthesis and workup of this compound.

Quantitative Data Summary

While precise yields are highly dependent on the specific reaction scale and equipment, the following table summarizes the key experimental parameters and their expected impact on the outcome.

ParameterCondition to OptimizePotential Negative Outcome if UncontrolledRationale & References
Temperature Maintain at 0-10°C during reagent addition and acidification.[2]Increased polymerization, decarboxylation, and ring opening.Furan ring stability decreases significantly at higher temperatures, especially in the presence of acid.[6][8]
pH during Workup Slow acidification to pH 2-3.[2]Incomplete precipitation if pH is too high; ring opening and polymerization if pH is too low or addition is too fast.Maximizes precipitation of the carboxylic acid while minimizing acid-catalyzed degradation.[3][8][9]
Reaction Time Monitor reaction completion by TLC. Avoid unnecessarily long reaction times.Increased chance of side reactions and product degradation over time.Prolonged exposure to even mildly acidic or basic conditions can degrade the furan ring.[2]
Atmosphere Inert (N₂ or Ar)Potential for oxidative side reactions leading to colored impurities.Minimizes side reactions with atmospheric oxygen.

Detailed Experimental Protocol: Oxidation with KMnO₄

This protocol is adapted from established procedures and incorporates best practices to mitigate the side reactions discussed above.[2]

  • Setup: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 5.0 g of 5-chloro-2-furfuraldehyde and 100 mL of water.

  • Cooling: Cool the mixture to 10°C in an ice-water bath with vigorous stirring.

  • Oxidant Preparation: In a separate beaker, dissolve 6.5 g of potassium permanganate (KMnO₄) in 80 mL of water.

  • Slow Addition: Slowly add the KMnO₄ solution to the flask via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not rise above 15°C. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion. Monitor the disappearance of the starting material by TLC.

  • Quenching & Filtration: Filter the reaction mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake with a small amount of cold water.

  • Acidification: Combine the filtrate and washings in a beaker and cool to 0-5°C in an ice-salt bath. With vigorous stirring, slowly add 10% hydrochloric acid dropwise until the pH of the solution reaches 2-3. A white precipitate of this compound should form.

  • Isolation: Keep the mixture at 0-5°C for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Washing & Drying: Wash the collected solid with a small amount of ice-cold water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from hot water or an ethanol/water mixture.[2]

References

Technical Support Center: Optimizing Reaction Conditions for 5-Chlorofuran-2-carboxylic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the esterification of 5-Chlorofuran-2-carboxylic acid. This furan derivative is a valuable building block, but its synthesis presents unique challenges due to the acid-sensitive nature of the furan ring. This document provides foundational principles, detailed protocols, and robust troubleshooting strategies to ensure successful and reproducible outcomes.

Section 1: Foundational Principles of Esterification

The esterification of a carboxylic acid with an alcohol is a cornerstone reaction in organic synthesis. The most common method, the Fischer-Speier esterification, involves heating the two reactants with a strong acid catalyst.[1][2] While effective, this reaction is governed by an equilibrium, which necessitates strategic intervention to achieve high yields.[3][4][5]

The mechanism proceeds through several reversible steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[1][2][4]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.[1][6]

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2][4]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[1][2]

  • Deprotonation: The protonated ester is deprotonated (often by the water that was eliminated or the alcohol) to yield the final ester product and regenerate the acid catalyst.[1][4]

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism A Carboxylic Acid + H⁺ B Protonated Carbonyl (Activated Electrophile) A->B + Alcohol (R'-OH) C Tetrahedral Intermediate B->C Nucleophilic Attack D Proton Transfer (Forms H₂O Leaving Group) C->D E Protonated Ester D->E - H₂O F Final Ester Product E->F - H⁺ (Catalyst Regeneration)

Caption: Key mechanistic steps of the acid-catalyzed Fischer esterification.

A critical consideration for this compound is the stability of the furan ring. Furan and its derivatives are known to be susceptible to polymerization or ring-opening under strongly acidic conditions, a challenge that must be actively managed.[7][8]

Section 2: Recommended Starting Protocol

This protocol provides a robust starting point for the synthesis of simple alkyl esters (e.g., methyl, ethyl) of this compound.

Experimental Protocol: Synthesis of Ethyl 5-Chlorofuran-2-carboxylate

  • Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.46 g, 10 mmol).

    • Add anhydrous ethanol (40 mL). The alcohol serves as both the reactant and the solvent, which helps drive the equilibrium towards the product.[1][3]

    • Stir the mixture until the carboxylic acid is fully dissolved.

  • Reaction Setup & Execution:

    • Cool the flask in an ice bath (0 °C).

    • Slowly add concentrated sulfuric acid (0.1 mL, ~0.2 mmol) dropwise to the stirring solution. Causality: Adding the strong acid catalyst at a low temperature minimizes potential degradation of the acid-sensitive furan ring.[7]

    • After the addition is complete, remove the ice bath and heat the reaction mixture to a gentle reflux (approx. 80 °C).

    • Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[9][10]

  • Work-up and Purification:

    • Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice water (100 mL).

    • Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[11] Self-Validation: Check the pH with litmus paper to ensure it is neutral or slightly basic (pH 7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude oil/solid via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ester.

Experimental_Workflow Setup 1. Reagent Setup (Acid, Alcohol) Catalyst 2. Catalyst Addition (Conc. H₂SO₄ at 0°C) Setup->Catalyst Reflux 3. Reflux (80°C, 4-8h) Catalyst->Reflux Monitor 4. Monitor Progress (TLC / HPLC) Reflux->Monitor Monitor->Reflux If incomplete Quench 5. Quench & Neutralize (Ice water, NaHCO₃) Monitor->Quench If complete Extract 6. Extraction (Ethyl Acetate) Quench->Extract Purify 7. Dry & Purify (MgSO₄, Chromatography) Extract->Purify Product Pure Ester Purify->Product

Caption: General experimental workflow for the esterification of this compound.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the esterification process in a direct question-and-answer format.

Q1: My reaction yield is very low or the reaction is not going to completion. What should I do?

A1: Low yield is a frequent problem stemming from the reversible nature of the Fischer esterification and potential substrate degradation.[12]

  • Potential Cause 1: Insufficient driving of equilibrium.

    • Solution: The reaction produces water, and its presence allows the reverse reaction (hydrolysis) to occur.[4][13] To push the equilibrium towards the product, either use a large excess of the alcohol (e.g., using it as the solvent) or actively remove water as it forms.[3][5][6] For higher-boiling alcohols, a Dean-Stark apparatus is highly effective for water removal.[4]

  • Potential Cause 2: Inactive or insufficient catalyst.

    • Solution: Ensure your acid catalyst (e.g., sulfuric acid) is fresh and has not been compromised by absorbing atmospheric moisture. While catalytic amounts are needed, for sluggish reactions, a slight increase in catalyst loading (e.g., from 2 mol% to 5 mol%) can be beneficial. However, be cautious, as too much acid can promote side reactions with the furan ring.[7]

  • Potential Cause 3: Steric Hindrance.

    • Solution: If you are using a bulky alcohol (e.g., tert-butanol), the nucleophilic attack on the carbonyl carbon is sterically hindered, slowing the reaction rate dramatically.[12][14] For these cases, the Fischer esterification is not ideal. Consider alternative methods, such as converting the carboxylic acid to its more reactive acid chloride derivative first (using thionyl chloride or oxalyl chloride), followed by reaction with the alcohol.[3][14]

Q2: I'm observing significant darkening of the reaction mixture and the formation of insoluble black/brown material. What is happening?

A2: This is a classic sign of furan ring polymerization or degradation, a common side reaction under acidic conditions.[7]

  • Potential Cause 1: Acid catalyst is too strong or concentration is too high.

    • Solution: Concentrated sulfuric acid is highly effective but can be too harsh. Switch to a milder acid catalyst like p-toluenesulfonic acid (p-TsOH), which is a solid and easier to handle.[4] Lewis acids such as scandium(III) triflate can also be effective and are often milder.[15]

  • Potential Cause 2: Reaction temperature is too high.

    • Solution: While heat accelerates the desired reaction, it also accelerates the degradation pathway.[9] Lower the reflux temperature by choosing a lower-boiling co-solvent if applicable, or simply reduce the heat input. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.

  • Potential Cause 3: Reaction time is too long.

    • Solution: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to decomposition. Monitor the reaction closely and stop it as soon as the starting material is consumed.[7] Do not leave the reaction to run overnight without first establishing its stability over that time period.

Troubleshooting_Tree Start Problem: Low Yield / Incomplete Reaction CheckTLC Check TLC/HPLC: Starting Material (SM) or Degradation? Start->CheckTLC SM_Present Mainly SM Remains CheckTLC->SM_Present Degradation Darkening / Polymerization CheckTLC->Degradation Sol_Equilibrium Cause: Equilibrium Not Shifted Solution: Use excess alcohol or remove H₂O (Dean-Stark) SM_Present->Sol_Equilibrium Sol_Catalyst Cause: Inactive Catalyst Solution: Use fresh catalyst or slightly increase loading SM_Present->Sol_Catalyst Sol_Sterics Cause: Steric Hindrance Solution: Use alternative method (e.g., via acid chloride) SM_Present->Sol_Sterics Sol_Acid Cause: Acid too harsh Solution: Switch to milder acid (p-TsOH, Lewis Acid) Degradation->Sol_Acid Sol_Temp Cause: Temperature too high Solution: Lower reaction temp. Degradation->Sol_Temp Sol_Time Cause: Reaction time too long Solution: Monitor closely and quench upon completion Degradation->Sol_Time

Caption: A decision tree for troubleshooting common esterification issues.

Q3: How can I effectively purify my ester product, especially if it is sensitive?

A3: Purification can be challenging if the product is prone to degradation.

  • Solution: Standard column chromatography on silica gel is common. However, silica gel is acidic and can cause degradation of sensitive esters.[7] To mitigate this, you can either use deactivated (neutral) silica gel or add a small amount of a non-nucleophilic base, like triethylamine (~1%), to your eluent system. Alternatively, for non-volatile esters, recrystallization can be an excellent purification method that avoids acidic stationary phases.

Section 4: Frequently Asked Questions (FAQs)

Q: Which acid catalyst is best for this reaction?

A: There is no single "best" catalyst, as the optimal choice depends on the specific alcohol and reaction scale. The table below provides a comparison.

CatalystTypical Loading (mol%)AdvantagesDisadvantages
Sulfuric Acid (H₂SO₄) 1-5%Inexpensive, highly active, acts as a dehydrating agent.[11]Can be too harsh, causing degradation of the furan ring.[9] Difficult to control dosage.
p-Toluenesulfonic Acid (p-TsOH) 5-10%Solid (easy to handle), milder than H₂SO₄, effective.[4]More expensive than H₂SO₄.
Heterogeneous Catalysts (e.g., Ion Exchange Resins) VariesReusable, simplifies product work-up (filtration).[9]Can have lower activity, may require higher temperatures or longer times.

Q: Can I use a coupling reagent instead of a direct acid catalyst?

A: Yes, and for sensitive or sterically hindered substrates, this is often the preferred method. The Steglich esterification, which uses a carbodiimide like DCC or EDC along with a catalyst like DMAP, proceeds under mild, neutral conditions, avoiding the harsh acid that can damage the furan ring.[14][15] However, these reagents are more expensive and the byproducts (ureas) must be carefully removed during work-up.[16]

Q: What are the key considerations when scaling up this reaction for drug development?

A: Scaling up from the lab bench to a pilot plant introduces new challenges.[17]

  • Heat Transfer: Exothermic or endothermic events that are negligible in a 100 mL flask can become significant in a 100 L reactor. Ensure the reactor has adequate heating and cooling capacity to maintain the optimal temperature and avoid thermal runaways.[18]

  • Mixing: Efficient mixing is crucial for maintaining homogeneity and ensuring consistent heat distribution. What works with a small magnetic stir bar may require a carefully designed overhead stirrer at scale. Inefficient mixing can lead to localized "hot spots" where degradation can occur.[18]

  • Reagent Addition: The rate of addition for catalysts or reagents becomes much more critical at scale. A slow, controlled addition is necessary to manage any exotherms.

  • Process Robustness: The process must be validated to ensure it consistently produces the product within specifications, even with slight variations in raw material quality or operator actions.[19]

Section 5: References

  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (n.d.). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Taylor & Francis Online. Retrieved from --INVALID-LINK--

  • Gómez-Castro, F. I., et al. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). What is this compound and How is it Prepared?. Guidechem. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. University of Rochester. Retrieved from --INVALID-LINK--

  • Nordon, A., et al. (2014). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. PubMed. Retrieved from --INVALID-LINK--

  • Ampiah-Bonney, R. J., & Walmsley, A. D. (1999). Monitoring of the acid catalysed esterification of ethanol by acetic acid using Raman spectroscopy. Analyst (RSC Publishing). Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Synthesis routes of this compound. Benchchem. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Fallon, T., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Publishing. Retrieved from --INVALID-LINK--

  • Oxford Instruments. (2021). Esterification monitoring using X-Pulse: calculation of activation parameters. Spectroscopy Europe/World. Retrieved from --INVALID-LINK--

  • Chemicalbook. (n.d.). 5-CHLORO-BENZOFURAN-2-CARBOXYLIC ACID ETHYL ESTER synthesis. Chemicalbook. Retrieved from --INVALID-LINK--

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Fischer Esterification. Chemistry Steps. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Microwave-Promoted Esterification Reactions: Optimization and Scale-Up. ResearchGate. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Zhang, Y., et al. (2024). Fast Esterification Method Mediated by Coupling Reagent NDTP. PubMed Central. Retrieved from --INVALID-LINK--

  • BYJU'S. (n.d.). Fischer esterification reaction. BYJU'S. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting common side reactions in furan synthesis. BenchChem. Retrieved from --INVALID-LINK--

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. Retrieved from --INVALID-LINK--

  • Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2014099438A2 - Esterification of 2,5-furan-dicarboxylic acid. Google Patents. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). New procedure for synthesis alkyl esters of 5-acetyl-2-furan-carboxylic acid alkyl ester. ResearchGate. Retrieved from --INVALID-LINK--

  • Roth, G. A., & Anselmo, A. C. (2024). Drugs need to be formulated with scale-up in mind. PubMed. Retrieved from --INVALID-LINK--

  • Sputt. (2022). How to Scale Up Pharmaceutical Manufacturing. Sputt. Retrieved from --INVALID-LINK--

  • Van den Bogaert, B., et al. (2007). Anticipation of scale up issues in pharmaceutical development. ResearchGate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4562273A - Process for preparing esters of furan by a transesterification reaction. Google Patents. Retrieved from --INVALID-LINK--

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Reddit. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts. Retrieved from --INVALID-LINK--

  • Organic Chemistry. (2019). 08.08 Esterification of Carboxylic Acids. YouTube. Retrieved from --INVALID-LINK--

  • DINESH KUMAR. (2020). ACID CATALYSED ESTERIFICATION OF CARBOXYLIC ACID. YouTube. Retrieved from --INVALID-LINK--

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. Retrieved from --INVALID-LINK--

  • Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). Technical Disclosure Commons. Retrieved from --INVALID-LINK--

References

Technical Support Center: Overcoming Solubility Issues with 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the specialized guide for navigating the experimental challenges of 5-Chlorofuran-2-carboxylic acid. This document serves as a centralized resource for researchers, chemists, and drug development professionals, providing expert-driven insights and validated protocols to overcome the compound's inherent solubility limitations. Our objective is to equip you with the fundamental knowledge and practical techniques required for successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Foundational Concepts

This section addresses the most common issues encountered by users and explains the key chemical principles governing the solubility of this compound.

Q1: What is the underlying cause of this compound's poor solubility in neutral aqueous solutions?

The solubility behavior is a direct consequence of its molecular structure. The molecule contains a hydrophobic furan ring and a chloro-substituent, which impart a significant nonpolar character. While the carboxylic acid functional group is polar, it is a weak acid. In neutral water, it exists predominantly in its protonated, un-ionized form (R-COOH), which is less capable of forming favorable hydrogen bonds with water compared to its ionized counterpart. This results in low aqueous solubility.

Q2: I've read that the pKa of this compound is important for solubility. What is its pKa and how do I use this information?

The pKa is a critical parameter that dictates the ionization state of the carboxylic acid at a given pH. The pKa of this compound is approximately 2.84.[1] This value tells us the pH at which the compound is 50% in its protonated (R-COOH) form and 50% in its deprotonated, anionic carboxylate (R-COO⁻) form.

Practical Application: To maximize aqueous solubility, you must shift the equilibrium overwhelmingly towards the deprotonated carboxylate form, which is significantly more polar and water-soluble. A general but highly effective rule is to adjust the pH of your aqueous solution to be at least 2 units higher than the pKa. For this compound, this means working at a pH of 4.84 or higher .

Q3: My attempt to dissolve the compound directly in PBS (pH 7.4) resulted in a persistent suspension. What went wrong?

While the pH of PBS (7.4) is well above the pKa (2.84), direct dissolution of the solid powder into a buffered solution can be kinetically slow. The particles may be coated with a layer of less soluble material, or the rate of dissolution is simply too slow at the macroscopic level. The recommended best practice is not to add the solid directly to the final buffer. Instead, a concentrated stock solution should be prepared first using one of the methods outlined in Part 2.

Q4: Are there recommended organic solvents for creating a stock solution?

Yes, using an organic solvent is the most common and straightforward approach. This compound is soluble in ethanol and ether[2], and shows good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Methanol (Slightly).[1] DMSO is a preferred choice for creating high-concentration stock solutions (e.g., 10-100 mM) that can be stored frozen and diluted into aqueous media for experiments.

Crucial Experimental Control: When using an organic co-solvent, you must include a "vehicle control" in your experiments. This control group should be treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the compound to ensure that the observed effects are from your compound and not the solvent itself.

Part 2: Validated Solubilization Protocols & Troubleshooting

This section provides detailed, step-by-step instructions for preparing solutions of this compound.

Protocol 1: High-Concentration Stock Preparation using an Organic Co-Solvent

This is the preferred method for most applications due to its simplicity and reliability.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 146.53 g/mol )[3]

  • High-purity, anhydrous DMSO

  • Analytical balance

  • A-grade volumetric flask or calibrated micropipettes

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock, you need 1.465 mg of the compound.

    • Calculation: 146.53 g/mol * 0.010 mol/L * 0.001 L = 0.001465 g = 1.465 mg

  • Weighing: Accurately weigh 1.465 mg of this compound and place it into a clean vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied to expedite dissolution if needed.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Aqueous Solution Preparation via pH Adjustment

This method is essential for experiments where organic solvents are prohibited.

Objective: To prepare a 1 mg/mL solution in a phosphate buffer.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • 1 M HCl solution

  • Target aqueous buffer (e.g., 10 mM Phosphate Buffer)

  • Calibrated pH meter

  • Stir plate and magnetic stir bar

Procedure:

  • Initial Suspension: Weigh the desired amount of the compound (e.g., 10 mg) and add it to a volume of deionized water or your target buffer that is less than your final desired volume (e.g., 8 mL for a final volume of 10 mL). This will create a milky suspension.

  • Basification: While stirring, add the 1 M NaOH solution dropwise. The suspension will begin to clear as the compound deprotonates and dissolves.

  • Monitor pH: Continuously monitor the pH. Continue adding NaOH dropwise until all the solid has dissolved and the pH is stable (typically pH > 8.0).

  • pH Neutralization: Carefully back-titrate the solution by adding 1 M HCl dropwise to reach your final desired experimental pH (e.g., pH 7.4). Go slowly ; adding acid too quickly can cause the compound to precipitate locally before it can re-dissolve.

  • Final Volume: Adjust the final volume to 10 mL with your target buffer. The resulting solution should be clear. If any cloudiness appears, it indicates you have exceeded the solubility limit at that pH and concentration.

Part 3: Data Summary & Visualization
Table 1: Solubility Profile of this compound
Solvent SystemClassificationKey ConsiderationsReference
Water (neutral pH)Poorly SolubleSolubility is highly dependent on pH.[4]
Ethanol / EtherSolubleGood for general laboratory use.[2]
MethanolSlightly SolubleCan be used, but other solvents may be more effective.[1]
DMSOSolubleExcellent choice for high-concentration stock solutions.[1]
Aqueous Buffer (pH > 5)SolubleSolubilization is achieved by forming the carboxylate salt.[1][4]

Diagram 1: Experimental Workflow for Solubilization

Caption: Decision workflow for selecting the appropriate solubilization protocol.

Diagram 2: pH-Dependent Solubility Equilibrium

G low_ph low_ph high_ph high_ph low_ph:f1->high_ph:f1  Equilibrium shifts right  with addition of base (e.g., NaOH)  

Caption: The chemical equilibrium governing the pH-dependent solubility.

Part 4: Safety & Handling
  • Hazard Profile: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area or chemical fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

References

Technical Support Center: Navigating the Stability of 5-Chlorofuran-2-carboxylic Acid in Acidic Environments

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 5-Chlorofuran-2-carboxylic acid. Furan-containing molecules are notorious for their sensitivity to acidic conditions, and this compound is no exception. Understanding its stability profile is critical for successful synthesis, purification, and formulation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Part A: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and handling of this compound under acidic conditions.

Q1: What is the general stability profile of this compound in acid?

A: this compound exhibits limited stability in acidic environments, particularly with strong mineral acids or prolonged exposure. While it is more stable than furan itself, the core heterocyclic ring remains susceptible to acid-catalyzed degradation.[1] Many synthetic procedures involve acidification to a pH of 2-3 for product precipitation, indicating short-term stability is achievable under carefully controlled conditions.[2] However, lower pH values, elevated temperatures, and extended reaction times significantly increase the risk of decomposition.

Q2: How do the chloro and carboxylic acid substituents influence the furan ring's stability?

A: The stability of a furan ring in acid is governed by the electronic nature of its substituents.

  • Carboxylic Acid Group (-COOH): This is an electron-withdrawing group. It deactivates the furan ring towards electrophilic attack, including protonation, which is the initial step in acid-catalyzed degradation. This deactivating effect imparts a degree of stability against acid that is not present in simple alkyl-substituted furans.[1]

  • Chlorine Atom (-Cl): While halogens are deactivating due to their inductive effect, they are also ortho, para-directing because of resonance. In this case, the chloro group's electron-withdrawing nature further helps to stabilize the ring against protonation compared to unsubstituted furan.

Even with these stabilizing groups, the furan ring's inherent acid sensitivity is not eliminated, merely reduced.

Q3: What are the primary signs of degradation to watch for during my experiments?

A: Visual and analytical cues can signal the degradation of this compound.

  • Color Change: The most common indicator is a significant color change in the reaction mixture, often progressing from pale yellow to orange, dark brown, or even black. This is a classic sign of furan polymerization.

  • Insolubility: The formation of insoluble, tar-like materials is indicative of polymer formation.

  • Analytical Changes: In-process monitoring via TLC, LC-MS, or NMR will show a decrease in the starting material's signal and the appearance of multiple new, often broad or unresolvable, peaks.

Q4: Are certain types of acids or solvents more problematic than others?

A: Yes, the choice of acid and solvent is critical.

  • Acids to Use with Caution: Strong, non-nucleophilic mineral acids like sulfuric acid (H₂SO₄) and perchloric acid (HClO₄) are particularly aggressive and likely to cause rapid polymerization. Concentrated hydrochloric acid (HCl) can also be problematic.

  • Safer Alternatives: Weaker organic acids such as acetic acid or buffered systems are generally safer. If a strong acid is required for precipitation, it should be diluted, added slowly at low temperatures (0-5 °C), and the product should be isolated promptly.

  • Solvent Effects: Protic solvents can participate in ring-opening reactions after the initial protonation of the furan ring. Aprotic solvents are generally preferred if acidic conditions are unavoidable.

Part B: Troubleshooting Guide for Common Experimental Issues

This section provides a scenario-based approach to resolving specific problems encountered during experimentation.

Q1: My reaction mixture turned dark brown/black after I added HCl for workup. What's happening and how can I prevent it?

A: Causal Analysis: A dark brown or black color is the hallmark of furan polymerization. This occurs when the furan ring is protonated, creating a reactive cationic intermediate. This intermediate can then act as an electrophile, attacking another neutral furan molecule and initiating a chain reaction that forms polymeric tars.

Troubleshooting Workflow & Prevention Strategy

start Observation: Mixture turned black during acidic workup cause Root Cause: Acid-catalyzed polymerization of the furan ring. start->cause sub_solution1 Immediate Mitigation: Isolate any remaining product quickly via filtration/extraction. cause->sub_solution1 If it already happened prevention Prevention Strategy cause->prevention For next attempt step1 1. Lower Temperature: Conduct acidification at 0-5 °C to slow degradation kinetics. prevention->step1 step2 2. Dilute the Acid: Use dilute acid (e.g., 1N HCl) instead of concentrated. prevention->step2 step3 3. Minimize Contact Time: Isolate the precipitate immediately after formation. prevention->step3 step4 4. Alternative Acid: Consider using a weaker organic acid like acetic acid. prevention->step4

Caption: Troubleshooting workflow for furan polymerization.

Q2: I have a low yield and multiple impurity peaks on my LC-MS after a reaction involving an acidic step. How do I determine if it's a stability issue?

A: Causal Analysis: Low yield and multiple impurities point towards either incomplete reaction or product degradation. If the reaction itself was monitored and went to completion, the acidic step is the likely culprit. The impurities are probably a mix of ring-opened products and small oligomers that are still soluble.

Diagnostic Protocol:

  • Run a Control Experiment: Take a small, pure sample of your starting material (this compound) and subject it to the exact same acidic workup conditions (same acid, concentration, temperature, and time).

  • Analyze the Control: Analyze the result of the control experiment by LC-MS.

  • Compare Mass Spectra: Compare the mass spectra of the impurities in your reaction mixture with the degradation products from the control experiment. If the masses match, you have confirmed that the issue is the acid stability of your product.

Proposed Degradation Pathway

Under harsh acidic conditions, the furan ring protonation can lead to a cascade of reactions, including hydrolysis and ring-opening, which competes with polymerization.

A 5-Chlorofuran- 2-carboxylic acid B Protonated Intermediate (Loss of Aromaticity) A->B H⁺ C Nucleophilic Attack (e.g., by H₂O) B->C H₂O E Polymerization / Tar B->E + Neutral Furan D Ring-Opened Product (e.g., a 1,4-dicarbonyl) C->D Rearrangement

Caption: Proposed degradation pathways under acidic conditions.

Part C: Recommended Protocols & Methodologies

To ensure reproducibility and minimize degradation, we recommend the following standardized procedures.

Protocol 1: Recommended Procedure for Acid-Catalyzed Precipitation

This protocol is designed to maximize recovery while minimizing acid-induced degradation.

Materials:

  • Reaction mixture containing the sodium salt of this compound in an aqueous solution.

  • 1N Hydrochloric Acid (HCl), pre-chilled to 0-5 °C.

  • Ice bath.

  • pH meter or pH paper.

Procedure:

  • Place the vessel containing your aqueous solution in an ice bath and stir vigorously.

  • Once the solution temperature is below 10 °C, begin adding the pre-chilled 1N HCl dropwise.

  • Monitor the pH of the solution continuously.

  • Stop the acid addition once the pH reaches 2.5-3.0. Do not overshoot to a lower pH.[2]

  • Continue stirring in the ice bath for 15 minutes to allow for complete precipitation.

  • Immediately collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum at a low temperature (e.g., 30-40 °C).

Protocol 2: A Self-Validating Forced Degradation Study

This protocol helps you understand the stability limits of your compound under your specific conditions, a key part of method validation and formulation development.[3]

Objective: To determine the rate and products of degradation under controlled acidic stress.

Setup:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).

  • Set up four vials:

    • Vial A (Acidic): 1 mL stock solution + 1 mL 1N HCl.

    • Vial B (Control): 1 mL stock solution + 1 mL Deionized Water.

    • Vial C (Heat + Acid): 1 mL stock solution + 1 mL 1N HCl.

    • Vial D (Heat Control): 1 mL stock solution + 1 mL Deionized Water.

  • Place Vials C and D in a water bath or heating block set to a relevant temperature (e.g., 60 °C). Keep Vials A and B at room temperature.[3]

Execution:

  • At specified time points (e.g., t = 0, 2, 4, 8, 24 hours), withdraw a small aliquot (e.g., 50 µL) from each vial.

  • Quench the acidic samples by diluting them into a mobile phase or a buffered solution to stop further degradation.

  • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection or LC-MS.[3][4]

Data Analysis & Interpretation

ConditionExpected OutcomeInterpretation
Control (B, D) No significant change in peak area or purity.Confirms the compound is stable in the solvent and at the tested temperature without acid.
Acidic (A) Gradual decrease in main peak area; appearance of new peaks.Indicates acid-lability at room temperature. The rate can be calculated from the peak area vs. time plot.
Heat + Acid (C) Rapid decrease in main peak area; significant formation of degradation products.Reveals the synergistic effect of heat and acid on degradation, defining the upper limits of stability.

By comparing the chromatograms over time, you can establish a degradation profile, identify major degradation products, and validate that your analytical method can separate these impurities from the parent compound.

References

Technical Support Center: Characterization of Impurities in 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the impurity characterization of 5-Chlorofuran-2-carboxylic acid (5-CFA). It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address common challenges encountered during the analytical workflow.

Section 1: Understanding Potential Impurities (FAQs)

A robust impurity analysis begins with a theoretical understanding of what impurities might be present. These can originate from the synthetic route (process-related impurities) or from the degradation of the final compound (degradants).

Q1: What are the most probable process-related impurities in 5-CFA samples?

A1: The impurity profile is highly dependent on the synthetic pathway. A common route to 5-CFA is the oxidation of 5-chloro-2-furfural.[1] Another route involves the hydrolysis of an ester precursor, such as 5-chloro-2-furancarboxylic acid ethyl ester.[2] Based on these common syntheses, the following process-related impurities should be considered:

  • Unreacted Starting Materials: The most obvious potential impurities are the starting materials themselves.

    • 5-chloro-2-furfural: If the oxidation reaction is incomplete.

    • 5-Chloro-2-furancarboxylic acid ethyl ester: If the ester hydrolysis is incomplete.[2][3] This is often more non-polar than the final acid product and will have a higher Rf value on a normal-phase TLC plate or a shorter retention time in reversed-phase HPLC under certain conditions.[3]

  • Reagents and By-products:

    • Manganese oxides: If potassium permanganate is used as the oxidizing agent, residual manganese species can be present if not adequately removed during workup.[1]

    • Side-reaction products: The furan ring can be susceptible to various side reactions depending on the reagents and conditions used. For instance, over-oxidation could potentially lead to ring-opened products.

Q2: What are the likely degradation products of 5-CFA?

A2: Furan-based compounds, particularly halogenated ones, can be susceptible to degradation under certain conditions. Key degradation pathways to consider are:

  • Decarboxylation: Carboxylic acids, especially heterocyclic ones, can undergo decarboxylation (loss of CO2) when exposed to high temperatures.[3] This would result in the formation of 2-chlorofuran. This is a critical consideration during GC analysis, where high injector temperatures are used.

  • Hydrolysis/Ring Opening: The furan ring can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opened products.[4] While 5-CFA is an acid itself, exposure to harsh pH conditions during sample preparation or analysis (especially at elevated temperatures) should be evaluated for its potential to generate degradants.

  • Photodegradation: Many aromatic and heterocyclic compounds are light-sensitive. Samples should be stored in amber vials or protected from light to prevent the formation of photolytic degradants.

The following table summarizes the key potential impurities:

Impurity TypePotential ImpurityChemical StructureOrigin
Process-Related 5-chloro-2-furfuralCl-C₄H₂O-CHOIncomplete oxidation[1]
5-Chloro-2-furancarboxylic acid ethyl esterCl-C₄H₂O-COOEtIncomplete hydrolysis[2]
Degradant 2-ChlorofuranCl-C₄H₃ODecarboxylation
Degradant Ring-opened products(Various)Acid/base hydrolysis

Section 2: Analytical Strategy & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary technique for analyzing non-volatile impurities in pharmaceutical ingredients. Gas Chromatography (GC) can also be used, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC-UV/DAD)

Q3: How do I select an appropriate HPLC column and mobile phase for 5-CFA impurity profiling?

A3: A reversed-phase C18 column is the standard starting point for the analysis of small organic molecules like 5-CFA.

  • Column Choice: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size) provides a good balance of efficiency and backpressure.

  • Mobile Phase: As 5-CFA is an acid (pKa ≈ 2.84), controlling the mobile phase pH is critical for achieving good peak shape and reproducible retention times.

    • Aqueous Component: Use an acidic buffer to suppress the ionization of the carboxylic acid group. A phosphate buffer (e.g., 20 mM potassium phosphate) adjusted to a pH of around 2.5-3.0 with phosphoric acid is a robust choice.[5][6] This ensures the analyte is in its neutral form, leading to better retention and symmetric peaks on a C18 column.

    • Organic Component: Acetonitrile is typically a good choice. Methanol can also be used. A gradient elution, starting from a low percentage of organic modifier (e.g., 10%) and ramping up to a high percentage (e.g., 90%), is recommended to elute both polar and non-polar impurities within a reasonable run time.

  • Detection: A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows you to monitor at a specific wavelength (e.g., the λmax of 5-CFA) while also collecting spectra for all peaks to assess peak purity and aid in identification.

Troubleshooting HPLC Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing Secondary silanol interactions on the column; Mobile phase pH too high.Lower the mobile phase pH to fully suppress analyte ionization (target pH < pKa).[7] Use a modern, end-capped C18 column.
Poor Retention Mobile phase too strong; Column dewetting if using 100% aqueous mobile phase.[8]Decrease the initial percentage of organic solvent in your gradient. Ensure your C18 column is rated for aqueous stability if you need to run at very low organic concentrations.[8]
Drifting Retention Times Poor column equilibration; Mobile phase composition changing; Temperature fluctuations.Ensure adequate column equilibration time between runs.[9] Prepare fresh mobile phase daily and keep it well-mixed.[10] Use a column oven for stable temperature control.[9]
Baseline Noise/Drift Contaminated mobile phase or detector cell; Air bubbles in the system.Use high-purity HPLC-grade solvents and water.[11] Degas the mobile phase thoroughly.[9] Flush the detector cell with a strong solvent like isopropanol.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)

Q4: Can I use GC-MS for impurity analysis? Why is derivatization necessary?

A4: GC-MS is an excellent technique for volatile and thermally stable compounds. However, 5-CFA, being a carboxylic acid, is non-volatile and polar. Direct injection into a GC system will result in poor peak shape and potential thermal degradation (decarboxylation) in the hot injector.

  • The Need for Derivatization: To make the molecule suitable for GC, the polar carboxylic acid group must be converted into a less polar, more volatile ester or silyl ester. This process is called derivatization.

  • Recommended Agent: Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective method for derivatizing carboxylic acids. The reaction converts the -COOH group to a -COOSi(CH₃)₃ group, which is much more volatile and thermally stable.

  • Caution: When developing a derivatization method, it's important to ensure the reaction goes to completion to avoid measuring unreacted starting material as an impurity. Also, the furan ring's stability under acidic catalysts should be considered, although silylation reagents are generally non-acidic.[4]

Section 3: Protocols and Workflows

Workflow for Impurity Identification and Characterization

The following diagram outlines a logical workflow for identifying and characterizing an unknown impurity detected in a 5-CFA sample.

Caption: A typical workflow for the identification of unknown impurities.

Protocol: HPLC-UV Method for Impurity Profiling of 5-CFA

This protocol is a starting point and must be validated for your specific application.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and DAD/PDA detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium phosphate monobasic (KH₂PO₄)

    • Phosphoric acid (H₃PO₄)

    • High-purity water (e.g., Milli-Q)

    • This compound reference standard and sample.

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µmStandard phase for good retention of small organic molecules.
Mobile Phase A 20 mM KH₂PO₄ in water, pH 2.8 (adjusted with H₃PO₄)Buffered to suppress ionization of the carboxylic acid, ensuring good peak shape.[5]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 20 min, hold for 5 min, return to 10% B and equilibrate for 5 min.To separate impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.[6]
Injection Vol. 10 µLAdjust as needed based on sample concentration and sensitivity.
Detection DAD at 254 nm (or λmax of 5-CFA), collect spectra from 200-400 nm.Allows for quantification and peak purity assessment.
  • Sample Preparation:

    • Prepare a stock solution of 5-CFA sample at approximately 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.[6]

    • Use sonication if necessary to fully dissolve the sample.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

  • System Suitability:

    • Before running samples, inject a standard solution multiple times (n=5) to check for system precision (RSD% of retention time and peak area < 2%).

    • Check theoretical plates and tailing factor for the main 5-CFA peak to ensure column performance.

Troubleshooting Decision Tree for HPLC

This diagram provides a logical path for troubleshooting common HPLC issues.

Troubleshooting_Tree Start Problem Observed in Chromatogram Pressure Is System Pressure Out of Spec? Start->Pressure PeakShape Is Peak Shape Poor (Tailing/Fronting)? Pressure->PeakShape No HighP High Pressure Pressure->HighP Yes, High LowP Low Pressure Pressure->LowP Yes, Low Retention Are Retention Times Drifting? PeakShape->Retention No Tailing Tailing Peak PeakShape->Tailing Yes Drifting Drifting RT Retention->Drifting Yes Sol_HighP Check for Blockage (Frit, Guard Column) Backflush Column HighP->Sol_HighP Sol_LowP Check for Leaks Check Pump Seals Degas Mobile Phase LowP->Sol_LowP Sol_Tailing Lower Mobile Phase pH Check for Column Overload Use End-capped Column Tailing->Sol_Tailing Sol_Drifting Use Column Oven Check Mobile Phase Prep Ensure Equilibration Drifting->Sol_Drifting

Caption: A decision tree for troubleshooting common HPLC problems.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 5-Chlorofuran-2-carboxylic acid. As a key intermediate in the development of pharmaceuticals and other fine chemicals, its efficient synthesis is crucial.[1][2] This document provides in-depth, field-proven insights into its common synthetic routes, potential pitfalls, and solutions to frequently encountered challenges.

Section 1: Overview of Common Synthetic Pathways

The synthesis of this compound is typically approached via two primary, reliable methods: the hydrolysis of its corresponding ethyl ester and the oxidation of 5-chloro-2-furfuraldehyde. The choice between these routes often depends on the availability of starting materials and the scale of the reaction.

The causality behind these choices is straightforward: the ester hydrolysis is a simple, high-yielding saponification that is easy to monitor and purify. The oxidation route is also effective, particularly if the aldehyde is a more accessible precursor, though it requires careful control of the oxidant to prevent over-oxidation or side reactions.

Table 1: Comparison of Primary Synthetic Routes
FeatureRoute 1: Saponification of EsterRoute 2: Oxidation of Aldehyde
Starting Material 5-Chloro-2-furancarboxylic acid ethyl ester5-Chloro-2-furfuraldehyde
Key Reagents Sodium Hydroxide (NaOH), Ethanol, HCl/H₂SO₄Potassium Permanganate (KMnO₄) or Sodium Hypochlorite (NaClO)
Typical Yield ~90% or higherCan reach up to 98% under optimized conditions[1]
Pros Very clean reaction, simple workup, mild conditions (room temp).[3]High-yielding, utilizes a potentially cheaper starting material.
Cons Requires synthesis of the starting ester if not commercially available.Risk of side reactions, potential for colored impurities (e.g., MnO₂), requires careful temperature control.

Section 2: Detailed Experimental Protocol (Ester Hydrolysis)

This protocol describes a self-validating system for the saponification of 5-Chloro-2-furancarboxylic acid ethyl ester. The inclusion of in-process checks like TLC ensures reaction completion and minimizes downstream purification issues.

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-furancarboxylic acid ethyl ester (e.g., 8.0 g) in ethanol (50 ml).[3]

    • To this solution, add a 1N aqueous solution of sodium hydroxide (50 ml).[3]

  • Saponification:

    • Stir the biphasic mixture vigorously at room temperature for 1-2 hours.[3]

    • In-Process Check (Trustworthiness): Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase). The reaction is complete when the starting ester spot has completely disappeared. The product, being a salt, will remain at the baseline.

  • Solvent Removal and Initial Wash:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (using a rotary evaporator) to remove the ethanol.

    • Dissolve the remaining aqueous residue in water and transfer it to a separatory funnel.

    • Wash the aqueous layer with diethyl ether (2 x 30 ml) to remove any unreacted starting material or neutral organic impurities. Discard the organic layers.[3]

  • Acidification and Product Isolation:

    • Cool the aqueous layer in an ice bath.

    • Slowly acidify the solution to a pH of 2-3 using 1N hydrochloric acid. The target this compound will precipitate as a white solid.[1]

    • Causality Note: The carboxylic acid is soluble in its deprotonated (carboxylate) form in basic solution. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its lower solubility.

  • Extraction and Drying:

    • Extract the product from the acidified aqueous solution with ethyl acetate (3 x 50 ml).[3]

    • Combine the organic extracts and wash them with water and then with a saturated aqueous sodium chloride (brine) solution.[3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as anhydrous ethanol or by washing the collected solid with a cold diethyl ether-hexane mixture to afford the final product as white crystals.[1][3]

Section 3: Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My final yield is significantly lower than expected. What went wrong?

A1: Low yield can stem from several factors. Here is a checklist to diagnose the issue:

  • Incomplete Reaction: Always verify the reaction is complete via TLC before proceeding to the workup. If starting material remains, the reaction may require a longer duration or gentle heating.

  • Improper pH for Precipitation: The protonation of the carboxylate is critical for its isolation. Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) before extraction. Use a pH meter or pH paper for accuracy. If the pH is too high, the product will remain dissolved in the aqueous layer as its sodium salt.

  • Extraction Issues: The product has some water solubility. Ensure you perform multiple extractions (at least 3) with the organic solvent to maximize recovery from the aqueous phase.

  • Product Degradation: Furan rings can be sensitive to strong acids and heat. During workup, perform the acidification in an ice bath and avoid excessive heat during solvent evaporation. Tarry, dark-colored byproducts are a sign of degradation.[4]

Q2: The reaction involving oxidation of 5-chloro-2-furfuraldehyde stalled, with significant starting material remaining.

A2: This is a common issue with oxidation reactions.

  • Reagent Potency: Ensure your oxidizing agent (e.g., KMnO₄, NaClO) is fresh. Potassium permanganate solutions, in particular, can decompose over time.

  • Temperature Control: The oxidation of aldehydes can be exothermic. The procedure often calls for an initial low temperature (e.g., 10°C) during the addition of the oxidant to control the reaction rate, followed by heating to drive it to completion.[1] Deviating from this temperature profile can lead to an incomplete reaction or the formation of side products.

  • Insufficient Oxidant: Ensure you are using the correct stoichiometric amount of the oxidizing agent. It is sometimes beneficial to use a slight excess to ensure full conversion of the aldehyde.

Q3: My final product is a pale yellow or brown solid, not the expected white crystals. How can I purify it?

A3: Discoloration typically indicates the presence of polymeric or oxidized impurities, a common issue in furan chemistry.[4]

  • Recrystallization with Decolorizing Carbon: Dissolve the crude product in a minimal amount of a hot solvent (e.g., boiling water or ethanol).[1][4] Add a small amount of activated decolorizing carbon (charcoal), swirl, and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.

  • Filtration and Crystallization: Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel. Allow the clear filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals should be colorless.

  • Acid-Base Wash: A general method for purifying carboxylic acids involves dissolving the crude material in a basic solution (like aqueous sodium bicarbonate), washing with an organic solvent (like ether) to remove neutral impurities, and then re-acidifying the aqueous layer to precipitate the purified acid.[5]

Q4: During the workup, I'm struggling with emulsions forming in the separatory funnel.

A4: Emulsions are common during the extraction of acidic compounds from aqueous solutions.

  • Break the Emulsion: The most effective way to break an emulsion is to add a small amount of a saturated brine solution (aqueous NaCl). This increases the ionic strength of the aqueous phase, which helps to force the separation of the organic and aqueous layers.

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers. This reduces the likelihood of emulsion formation.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can allow the layers to separate.

Q5: What are the critical safety precautions I should take during this synthesis?

A5: Safety is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: Both the starting materials and solvents are volatile. Conduct the entire procedure in a well-ventilated fume hood.

  • Reagent Handling:

    • Acids and Bases: Handle concentrated acids (HCl) and bases (NaOH) with extreme care as they are corrosive.

    • Oxidizing Agents: Potassium permanganate is a strong oxidizer and should not be mixed with flammable organic materials without proper control.

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste protocols.[6]

Section 4: Visualized Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the synthesis.

TroubleshootingWorkflow start Problem Identified: Low Yield or Impure Product check_reaction Check Reaction Completion via TLC Is starting material present? start->check_reaction check_workup Review Workup Procedure Was pH correctly adjusted to 2-3? Were extractions sufficient? start->check_workup check_purity Assess Product Purity Is the product discolored? start->check_purity sol_reaction Solution: • Increase reaction time/temp • Check reagent quality check_reaction:f1->sol_reaction Yes end_node Pure this compound check_reaction:f1->end_node No, reaction complete sol_workup Solution: • Re-adjust pH and re-extract • Use brine to break emulsions check_workup:f1->sol_workup No check_workup:f2->sol_workup No check_workup:f2->end_node Yes, workup correct sol_purity Solution: • Recrystallize with charcoal • Perform acid-base wash check_purity:f1->sol_purity Yes check_purity:f1->end_node No, product is clean sol_reaction->end_node sol_workup->end_node sol_purity->end_node

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Increasing the efficiency of 5-Chlorofuran-2-carboxylic acid coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorofuran-2-carboxylic acid coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable synthetic building block. Here, we will address common challenges and provide in-depth, field-proven insights to enhance the efficiency and success of your coupling experiments.

The Impact of the 5-Chloro Substituent: An Overview

The presence of a chloro group at the 5-position of the furan ring significantly influences the reactivity of this compound. This electron-withdrawing group deactivates the furan ring towards electrophilic attack, which can be advantageous in preventing unwanted side reactions often seen with unsubstituted furans, such as polymerization under acidic conditions.[1][2] However, this deactivation can also render the carboxylic acid less reactive, necessitating careful selection of coupling reagents and optimization of reaction conditions.

Troubleshooting Guide: Amide and Ester Coupling Reactions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Amide Coupling Reactions

Question 1: I am observing a low yield in my amide coupling reaction with a primary amine. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Inadequate Carboxylic Acid Activation: The electron-withdrawing nature of the 5-chloro group can make the carboxylic acid less nucleophilic, requiring a potent activating agent.

    • Solution: Switch to a more powerful coupling reagent. While standard carbodiimides like EDC can be effective, especially with an additive like HOBt or NHS to form a more stable active ester and suppress side reactions, uronium-based reagents like HATU or HBTU are often superior for less reactive carboxylic acids.[3][4][5] HATU, in particular, is known for its high efficiency with sterically hindered and electron-deficient substrates.[3]

  • Suboptimal Reaction Conditions:

    • Solution:

      • Solvent: Ensure you are using an anhydrous aprotic solvent like DMF, NMP, or DCM. Water content can lead to hydrolysis of the activated intermediate.

      • Base: A non-nucleophilic base, such as DIPEA or triethylamine, is crucial to neutralize the acid formed during the reaction without competing with the amine nucleophile. Use of 2-4 equivalents is common.

      • Temperature: Most amide couplings proceed well at room temperature. However, for sluggish reactions, gentle heating (e.g., 40-50 °C) can be beneficial. Monitor for potential degradation at higher temperatures.

  • Side Reactions:

    • N-acylurea formation: This is a common side reaction with carbodiimide reagents like EDC, where the activated O-acylisourea intermediate rearranges.[4] The use of HOBt or NHS can mitigate this by trapping the intermediate as a more stable active ester.[4]

    • Guanidinylation of the amine: This can occur with uronium reagents like HATU if the amine is added before the carboxylic acid is fully activated.[4] It is best practice to pre-activate the carboxylic acid with HATU and the base for 15-30 minutes before adding the amine.[3]

Question 2: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts.

Answer:

Darkening of the reaction mixture often indicates decomposition of the furan ring. While the 5-chloro substituent provides some stability, furans are still susceptible to degradation under harsh conditions.

  • Acid Sensitivity: Although more stable than unsubstituted furan, strong acidic conditions should be avoided. If your amine salt is used (e.g., a hydrochloride salt), ensure sufficient base is present to liberate the free amine.

  • Reagent Purity: Impurities in solvents or reagents can initiate decomposition pathways. Always use high-purity, anhydrous solvents and fresh reagents.

  • Reaction Time and Temperature: Prolonged reaction times at elevated temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed.

Ester Coupling Reactions

Question 1: My Fischer esterification with a secondary alcohol is giving a poor yield.

Answer:

Fischer esterification, while simple, is an equilibrium-driven process and can be inefficient for sterically hindered alcohols or less reactive carboxylic acids.[6][7][8][9]

  • Equilibrium Limitations:

    • Solution: To drive the equilibrium towards the product, use the alcohol as the solvent (if feasible) or employ a Dean-Stark apparatus to remove the water byproduct.[7][9]

  • Steric Hindrance: Secondary alcohols are less reactive than primary alcohols in Fischer esterification.

    • Solution: For secondary or other precious alcohols, consider alternative esterification methods:

      • Steglich Esterification: This method uses DCC (or EDC) and a catalytic amount of DMAP and is performed under milder, neutral conditions, making it suitable for acid-sensitive substrates.[6]

      • Acid Chloride Formation: Convert the carboxylic acid to the more reactive 5-chlorofuran-2-carbonyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with the alcohol in the presence of a base like pyridine. This is a highly effective, non-equilibrium method.

Question 2: I am concerned about decarboxylation of this compound at elevated temperatures. Is this a valid concern?

Answer:

Yes, decarboxylation of heterocyclic carboxylic acids can occur at elevated temperatures, particularly in the presence of catalysts.[10]

  • Mitigation Strategies:

    • Choose milder reaction conditions: Opt for coupling methods that proceed at or near room temperature.

    • Avoid prolonged heating: Monitor the reaction closely and minimize the reaction time.

    • Catalyst choice: While not directly a coupling reaction, some decarboxylation protocols utilize copper or palladium catalysts.[11] Be mindful of this if your reaction involves these metals for other purposes.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose coupling reagent for forming amides with this compound?

For general purposes, HATU is an excellent first choice due to its high efficiency with electron-deficient carboxylic acids and its ability to minimize racemization if chiral amines are used.[3] For a more cost-effective option, EDC in combination with NHS or HOBt is a reliable alternative, though it may require longer reaction times or gentle heating.[4][5]

Q2: How do I best purify my 5-chlorofuran-2-carboxamide or ester product?

Standard purification techniques are generally effective:

  • Aqueous Workup: After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, DCM) and wash sequentially with a mild acid (e.g., 5% aq. HCl or citric acid) to remove basic residues, followed by a mild base (e.g., sat. aq. NaHCO₃) to remove unreacted carboxylic acid, and finally with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Chromatography/Recrystallization: The crude product can then be purified by flash column chromatography on silica gel.[3] Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.[13]

Q3: Can I use this compound in peptide synthesis?

Yes, it can be incorporated into peptide synthesis routines. Given its structure, it would act as an N-terminal capping agent. Standard peptide coupling reagents like HATU or HBTU in an automated or manual synthesizer would be suitable.[14]

Q4: What is the stability of this compound?

It is a stable, crystalline solid under standard laboratory conditions. However, as with many furan derivatives, it is advisable to store it in a cool, dark place and avoid strong acids and high temperatures for prolonged periods to prevent potential degradation.

Experimental Protocols

Protocol 1: General Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including primary and secondary amines.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq.).

  • Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).

  • Add HATU (1.1 eq.) to the solution, followed by DIPEA (2.5 eq.).

  • Stir the mixture at room temperature for 20 minutes for pre-activation.

  • Add the amine (1.1 eq.) to the reaction mixture.

  • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl (to help remove DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Esterification via Acid Chloride

This two-step protocol is robust and high-yielding, especially for secondary and sterically hindered alcohols.

Step 1: Formation of 5-Chlorofuran-2-carbonyl chloride

  • In a fume hood, add this compound (1.0 eq.) to a dry flask equipped with a reflux condenser and a gas outlet to a scrubber.

  • Add thionyl chloride (SOCl₂) (2-3 eq.) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 1-2 hours, or until gas evolution ceases.

  • Allow the mixture to cool to room temperature and remove the excess SOCl₂ under reduced pressure. The resulting crude 5-Chlorofuran-2-carbonyl chloride is often used directly in the next step.

Step 2: Ester Formation

  • Dissolve the crude 5-Chlorofuran-2-carbonyl chloride in an anhydrous aprotic solvent like DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the alcohol (1.0-1.2 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in the same anhydrous solvent.

  • Slowly add the alcohol/base solution to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude product by flash column chromatography.

Data and Reagent Comparison

Coupling ReagentProsConsBest For
HATU/HBTU High efficiency, fast reaction rates, low racemization.[3]Higher cost, potential for guanidinylation side reaction.[4]Difficult couplings, electron-deficient acids, chiral amines.
EDC/NHS (or HOBt) Water-soluble byproducts (easy removal), lower cost.[4]Slower reaction rates, potential for N-acylurea side reaction.[4]General purpose, large-scale synthesis, aqueous media couplings.
SOCl₂/Oxalyl Chloride Forms highly reactive acid chloride, drives reaction to completion.Harsh reagents, requires an extra step, generates corrosive HCl gas.Esterifications with hindered alcohols, when other methods fail.
DCC/DMAP (Steglich) Mild conditions, good for acid-sensitive substrates.DCC-urea byproduct can be difficult to remove, potential for racemization.Esterification of secondary/tertiary alcohols.[6]

Visualizing the Workflow

General Amide Coupling Workflow

AmideCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_purification Purification A 5-Chlorofuran- 2-carboxylic acid C Activated Intermediate (Active Ester) A->C Pre-activation (15-20 min) B Coupling Reagent (e.g., HATU) + Base B->C E Crude Product Mixture C->E Nucleophilic Attack (1-4 hours) D Amine D->E F Aqueous Workup E->F G Column Chromatography or Recrystallization F->G H Pure Amide Product G->H

Caption: A generalized workflow for the synthesis of 5-chlorofuran-2-carboxamides.

Troubleshooting Decision Tree for Low Amide Yield

TroubleshootingTree Start Low Yield Observed Q1 Is the reaction incomplete (starting material remains)? Start->Q1 Q2 Are there significant byproducts? Q1->Q2 No Sol1 Increase reaction time or gently heat (40-50 °C). Consider a more potent coupling reagent (e.g., HATU). Q1->Sol1 Yes Sol2 Check for N-acylurea (if using EDC). Ensure pre-activation before adding amine (if using HATU). Verify reagent purity and anhydrous conditions. Q2->Sol2 Yes Sol3 Re-evaluate stoichiometry of reagents. Check for product loss during workup/purification. Q2->Sol3 No

Caption: Decision tree for troubleshooting low yields in amide coupling reactions.

References

Technical Support Center: A Researcher's Guide to 5-Chlorofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorofuran-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during the handling and use of this versatile reagent. Our aim is to equip you with the necessary knowledge to anticipate and resolve common pitfalls, ensuring the integrity and success of your experiments.

I. Stability, Storage, and Handling: The Foundation of Reliable Results

Proper storage and handling are paramount to preserving the purity and reactivity of this compound. Neglecting these foundational aspects can lead to sample degradation and inconsistent experimental outcomes.

FAQ 1: My this compound has developed a yellow or brownish tint. Is it still usable?

A color change from its typical white or off-white appearance is a common indicator of degradation. This discoloration often arises from exposure to air, light, or moisture, which can catalyze decomposition pathways. While a slight tint may not significantly impact the outcome of all reactions, it is crucial to assess the purity before use, as the presence of degradation products can lead to side reactions and reduced yields.

Troubleshooting Flowchart: Discolored Reagent

A Discoloration Observed B Assess Purity (e.g., TLC, HPLC, NMR) A->B C Purity Acceptable for Application? B->C D Proceed with Caution (Consider a small-scale test reaction first) C->D Yes E Purify the Reagent C->E No F Purification Successful? E->F G Use Purified Reagent F->G Yes H Discard and Obtain a Fresh Batch F->H No

Caption: A decision-making workflow for handling discolored this compound.

For a reliable assessment of purity, High-Performance Liquid Chromatography (HPLC) is a recommended technique.[1]

FAQ 2: What are the optimal storage conditions for this compound to ensure its long-term stability?

To maintain the integrity of this compound, it should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] The compound should be protected from light and moisture. A tightly sealed container is essential to prevent hydrolysis and oxidation.

Storage Condition Rationale Recommended Practice
Temperature 2-8°CRefrigeration slows down potential decomposition reactions.
Atmosphere Inert (Nitrogen or Argon)[2]Prevents oxidation and degradation from atmospheric moisture.
Light Protection from lightFuran rings can be susceptible to photochemically induced degradation.
Container Tightly sealedPrevents ingress of moisture and air.

II. Purification Protocols: Ensuring Reagent Quality

The purity of your starting material directly influences the outcome of your reaction. Commercial batches may contain impurities from the manufacturing process, and previously opened containers may have undergone partial degradation.

FAQ 3: I suspect my this compound is impure. What is a reliable method for its purification?

Recrystallization is an effective method for purifying solid this compound.[3] However, a more robust method for removing both acidic and neutral impurities involves an acid-base extraction.

Step-by-Step Protocol for Acid-Base Extraction Purification

  • Dissolution: Dissolve the impure this compound in a suitable organic solvent like ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, leaving neutral impurities in the organic phase.

  • Separation: Separate the aqueous layer.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (pH ~2). The this compound will precipitate out.[3][4]

  • Extraction: Extract the precipitated acid back into an organic solvent like ethyl acetate.[3][4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified acid.[4]

III. Navigating Reactivity: Troubleshooting Common Synthetic Hurdles

This compound is a valuable synthetic intermediate, but its reactivity profile presents several potential challenges.

FAQ 4: My amide or ester coupling reaction with this compound is giving a low yield. What are the likely causes and solutions?

Low yields in coupling reactions are a frequent issue. Several factors can contribute to this problem.

Potential Causes of Low Yield in Coupling Reactions

A Low Reaction Yield B Poor Reagent Purity A->B C Suboptimal Reaction Conditions A->C D Inherent Reactivity Issues A->D E Side Reactions A->E B1 B1 B->B1 Degraded acid, impure coupling partner C1 C1 C->C1 Incorrect temperature, solvent, or coupling agent D1 D1 D->D1 Steric hindrance, electronic effects E1 E1 E->E1 Decarboxylation, nucleophilic attack on the furan ring

Caption: Common factors contributing to low yields in coupling reactions.

Troubleshooting Strategies:

  • Activate the Carboxylic Acid: Carboxylic acids themselves are generally not reactive enough for direct coupling with weak nucleophiles like alcohols or amines.[5][6] It is often necessary to activate the carboxylic acid first. A common method is to convert it to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[7]

  • Use a Coupling Agent: Alternatively, peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO⁻ can be employed to facilitate amide or ester formation under milder conditions.[8]

  • Ensure Anhydrous Conditions: Moisture can quench activated intermediates and hydrolyze coupling reagents, leading to lower yields. Ensure all glassware is dry and use anhydrous solvents.

  • Optimize Reaction Temperature: While some reactions require heat, excessive temperatures can lead to decarboxylation or other side reactions. Monitor the reaction progress (e.g., by TLC) to determine the optimal temperature and time.

FAQ 5: I am observing gas evolution and the formation of unexpected byproducts when heating my reaction mixture containing this compound. What is happening?

The observed gas evolution is likely due to decarboxylation, the loss of CO₂ from the carboxylic acid group. Furan-2-carboxylic acids are known to undergo decarboxylation, often facilitated by heat or acidic conditions.[9]

Decarboxylation Pathway

A This compound C 2-Chlorofuran + CO₂ A->C Decarboxylation B Heat / Acid Catalyst

Caption: Thermal or acid-catalyzed decarboxylation of this compound.

Mitigation Strategies:

  • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature.

  • Avoid Strong Acids: If the reaction is not acid-catalyzed, ensure the reaction medium is neutral or basic to suppress acid-catalyzed decarboxylation.

  • Alternative Synthetic Route: If decarboxylation is unavoidable under the required reaction conditions, consider an alternative synthetic strategy where the carboxylic acid functionality is introduced at a later stage.

IV. Safety First: Handling this compound with Care

Adherence to safety protocols is non-negotiable when working with any chemical reagent.

FAQ 6: What are the key safety precautions I should take when handling this compound?

While a comprehensive review of the Safety Data Sheet (SDS) is essential, the following points highlight the primary hazards and necessary precautions.

  • Irritation: this compound is an irritant to the skin, eyes, and respiratory system.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Spill Response: In case of a spill, avoid generating dust.[11] Carefully sweep up the solid material and place it in a sealed container for disposal.[11]

  • First Aid:

    • Skin Contact: Wash the affected area immediately with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[10]

    • In all cases of significant exposure, seek medical attention.

By understanding these common pitfalls and implementing the recommended solutions, researchers can handle this compound with greater confidence and achieve more reliable and reproducible results in their synthetic endeavors.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chlorofuran-2-carboxylic acid is a crucial heterocyclic building block in the synthesis of a wide range of pharmaceutical compounds and advanced materials. Its utility as a precursor for active pharmaceutical ingredients (APIs), such as α4β2 nicotinic acetylcholine receptor agonists for cognitive disorders, underscores the need for efficient and scalable synthetic methodologies[1]. This guide provides an in-depth comparison of the primary synthesis routes to this valuable compound, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis to aid researchers in selecting the optimal pathway for their specific needs.

Overview of Primary Synthetic Strategies

The synthesis of this compound predominantly proceeds through two logical and well-established pathways. Both routes start from readily available furan-based precursors, but differ significantly in their core transformation strategy.

  • Route A: Oxidation of 5-Chloro-2-furfural. This approach involves the selective oxidation of the aldehyde functional group of 5-chloro-2-furfural to a carboxylic acid.

  • Route B: Hydrolysis of this compound Ethyl Ester. This pathway relies on the saponification (base-catalyzed hydrolysis) of the corresponding ethyl ester to yield the target carboxylic acid.

The choice between these routes often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions.

Synthesis_Overview start_A 5-Chloro-2-furfural prod_A This compound start_A->prod_A start_B 5-Chlorofuran-2-carboxylic acid ethyl ester prod_B This compound start_B->prod_B Base Hydrolysis (e.g., NaOH)

Figure 1: High-level overview of the two primary synthetic pathways to this compound.

Route A: Oxidation of 5-Chloro-2-furfural

This classical approach is valued for its directness, converting a commercially available aldehyde into the desired carboxylic acid in a single step. The success of this route hinges on the choice of the oxidizing agent, which must be potent enough to oxidize the aldehyde without degrading the sensitive furan ring.

Mechanism & Rationale

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) are commonly employed.[2]

  • Potassium Permanganate (KMnO₄): In this reaction, the permanganate ion (MnO₄⁻) acts as the oxidant. The reaction typically proceeds in a neutral or alkaline medium. The aldehyde is first hydrated to form a geminal diol, which is then oxidized by the permanganate. The manganese is reduced, typically to manganese dioxide (MnO₂), a brown precipitate that is filtered off. The resulting carboxylate salt is then protonated with a strong acid to yield the final carboxylic acid. Controlling the temperature is critical; the reaction is often initiated at low temperatures (e.g., 10°C) to manage its exothermic nature before being heated to ensure completion.[2]

  • Sodium Hypochlorite (NaOCl): This method offers a milder and often more cost-effective alternative to permanganate. The hypochlorite ion (ClO⁻) oxidizes the aldehyde to the carboxylate. The reaction is typically run in an alkaline medium for a few hours, followed by acidification to yield the product. This method can achieve very high yields, reportedly up to 98%.[2]

Causality of Experimental Choices:

  • Solvent System: A mixture of water and an organic solvent like DMF may be used with KMnO₄ to improve the solubility of the organic starting material.[2]

  • Temperature Control: The initial low temperature for the KMnO₄ reaction is a key safety and selectivity measure. It prevents runaway reactions and minimizes potential side reactions, such as cleavage of the furan ring.

  • Acidification: The final acidification step is crucial. The pH must be lowered sufficiently (typically to pH 2-3) to fully protonate the carboxylate salt, causing the less water-soluble carboxylic acid to precipitate, enabling its isolation by filtration.[2]

Experimental Protocol (Potassium Permanganate Method)

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[2]

  • Setup: In a 100 mL four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add water (20 mL) and DMF (10 mL).

  • Cooling: Cool the flask in an ice bath to 10°C with continuous stirring.

  • Reagent Addition: Slowly and simultaneously add potassium permanganate (KMnO₄, ~6.5 g) and 5-chloro-2-furfural (~5.0 g) to the flask. Maintain the internal temperature below 15°C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture for 1 hour at 10°C. Gradually allow the mixture to warm to room temperature.

  • Heating: Transfer the flask to an oil bath and heat to 120°C for 3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Isolation: Concentrate the filtrate under reduced pressure. Cool the concentrated solution and adjust the pH to ~2 with 10% hydrochloric acid (HCl).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from anhydrous ethanol to yield this compound as a white solid.[2]

Route B: Hydrolysis of this compound Ethyl Ester

This route is an excellent alternative, particularly if the corresponding ethyl ester is readily available or can be synthesized efficiently. The core of this method is the saponification reaction, a robust and high-yielding transformation.

Mechanism & Rationale

Saponification is the base-promoted hydrolysis of an ester. The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a base like NaOH) on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide (EtO⁻) leaving group. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. The reaction is effectively irreversible due to this final acid-base step. A final acidification step is required to protonate the carboxylate salt and generate the desired carboxylic acid.

Caption: General mechanism of base-catalyzed ester hydrolysis (saponification).

Causality of Experimental Choices:

  • Base: Sodium hydroxide (NaOH) is a common, inexpensive, and effective base for saponification.[3]

  • Solvent: A mixture of ethanol and water is often used. Ethanol helps to solubilize the organic ester, creating a homogeneous reaction mixture with the aqueous NaOH solution, which accelerates the reaction rate.[3]

  • Temperature: The reaction is typically performed at room temperature, making it operationally simple and energy-efficient.[3]

  • Workup: After hydrolysis, the ethanol is often removed under reduced pressure. The remaining aqueous solution is washed with a nonpolar solvent like diethyl ether to remove any unreacted starting material or nonpolar impurities before acidification.[3]

Experimental Protocol (Ester Hydrolysis Method)

This protocol is a representative example based on literature procedures and should be adapted and optimized for specific laboratory conditions.[3]

  • Setup: In a 250 mL round-bottom flask, dissolve 5-chloro-2-furancarboxylic acid ethyl ester (8.0 g) in ethanol (50 mL).

  • Base Addition: Add 1N aqueous sodium hydroxide (50 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 1 hour. Monitor the reaction by TLC until the starting ester is no longer detectable.

  • Concentration: Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Washing: Dissolve the residue in water and wash with diethyl ether to remove impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1N hydrochloric acid until the pH is acidic and a precipitate forms.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with water and then with saturated aqueous sodium chloride (brine). Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: The resulting solid, this compound, can be further purified by washing the crystals with a mixture of diethyl ether and hexane.[3]

Comparative Analysis

FeatureRoute A: Oxidation of 5-Chloro-2-furfuralRoute B: Hydrolysis of Ethyl EsterRationale & Expert Insights
Starting Material 5-Chloro-2-furfuralThis compound ethyl esterAvailability and cost of the starting material is a primary decision driver. 5-Chloro-2-furfural is often more readily accessible.
Reagents Strong oxidants (KMnO₄, NaOCl), strong acid/baseCommon base (NaOH), strong acidRoute A requires handling strong, potentially hazardous oxidizing agents. Route B uses more common and benign laboratory reagents.
Reaction Conditions Low to high temperature (10°C to 120°C)Room temperatureThe milder conditions of Route B are advantageous for energy consumption and operational simplicity, reducing the risk of thermal decomposition.
Yield High (up to 98% reported with NaOCl)[2]High (Typical yield ~78% from 8g ester)[3]Both routes are high-yielding. The oxidation route with NaOCl appears to have a slight edge in reported yield, though ester hydrolysis is very reliable.
Workup & Purity Filtration of MnO₂; potential for over-oxidation byproductsLiquid-liquid extraction; generally very cleanThe workup for Route A can be complicated by the need to filter the fine MnO₂ precipitate. Route B's workup is a standard extraction, often leading to a cleaner crude product.
Scalability Moderate; exothermicity of oxidation needs careful management on a large scale.High; the reaction is mild and easily controlled, making it highly amenable to scale-up.For large-scale synthesis, the safety and control offered by the ester hydrolysis route are significant advantages.

Conclusion and Recommendations

Both the oxidation of 5-chloro-2-furfural and the hydrolysis of its corresponding ethyl ester are viable and effective methods for synthesizing this compound.

  • Route A (Oxidation) is an excellent choice for its directness, especially when 5-chloro-2-furfural is the available starting material. The use of sodium hypochlorite is particularly attractive due to its high reported yield and lower cost compared to permanganate.[2] However, careful temperature control is paramount, especially on larger scales.

  • Route B (Hydrolysis) is recommended for its operational simplicity, mild reaction conditions, and high scalability.[3] It is an exceptionally clean and reliable reaction. If the ethyl ester precursor is readily synthesized or available, this route is often preferred for its safety profile and ease of execution, particularly in process development settings.

The ultimate choice will depend on the specific constraints and objectives of the research or production campaign, including starting material availability, scale, and equipment.

References

A Comparative Guide to the Biological Activity of 5-Chlorofuran-2-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The furan-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Among its halogenated derivatives, 5-Chlorofuran-2-carboxylic acid presents a unique starting point for synthetic modifications aimed at enhancing therapeutic efficacy. While direct and extensive biological data on this compound itself is limited, a comparative analysis of its structural analogs provides invaluable insights into the structure-activity relationships (SAR) that govern their antimicrobial, anticancer, and anti-inflammatory properties. This guide offers an in-depth, objective comparison of these activities, supported by experimental data and detailed protocols, to empower researchers and drug development professionals in their quest for novel therapeutics.

The Furan Carboxylic Acid Core: A Versatile Pharmacophore

The furan ring, an oxygen-containing five-membered heterocycle, is a common motif in both natural products and synthetic pharmaceuticals. The carboxylic acid group at the 2-position provides a crucial handle for chemical modification, allowing for the synthesis of amides, esters, and other derivatives. The introduction of a chlorine atom at the 5-position, as in this compound, significantly alters the electronic properties of the ring, influencing its reactivity and interaction with biological targets. This halogenation often enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes.

Comparative Analysis of Biological Activities

Antimicrobial Activity: A Broad Spectrum of Inhibition

Furan derivatives have long been investigated for their potential to combat microbial infections. The antimicrobial efficacy of these compounds is highly dependent on the nature of the substituents on the furan ring.

A study comparing 3-(Furan-2-yl)propanoic acid with its methyl ester derivative showed that both compounds exhibit notable activity against the yeast Candida albicans and the bacteria Staphylococcus aureus and Escherichia coli[1]. The conversion of the carboxylic acid to its methyl ester did not significantly alter its antimicrobial potency, suggesting this part of the molecule may not be critical for its antimicrobial action in this specific scaffold[1].

Further derivatization has yielded more potent agents. For instance, carbamothioyl-furan-2-carboxamide derivatives have demonstrated significant inhibition against a range of bacterial and fungal strains, with Minimum Inhibitory Concentrations (MICs) in the range of 150.7–295 μg/mL[2]. Another study identified a novel 2(5H)-furanone derivative, 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105), which exhibited bactericidal properties against both methicillin-susceptible (MSSA) and -resistant (MRSA) S. aureus, with MIC values of 10 mg/L and 20 mg/L, respectively[3]. The study highlighted that both the sulfonyl group and the l-menthol moiety were crucial for its bactericidal activity[3].

Table 1: Comparative Antimicrobial Activity of Furan Derivatives

Compound/Derivative ClassTarget Microorganism(s)Activity Metric (MIC/I.Z)Reference
3-(Furan-2-yl)propanoic acid & its methyl esterC. albicans, S. aureus, E. coliNoteworthy activity[1]
Carbamothioyl-furan-2-carboxamidesVarious bacteria & fungiMIC: 150.7–295 μg/mL[2]
Furanone Derivative (F105)S. aureus (MSSA)MIC: 10 mg/L[3]
Furanone Derivative (F105)S. aureus (MRSA)MIC: 20 mg/L[3]
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis

The development of novel anticancer agents is a major focus of medicinal chemistry, and furan-based compounds have emerged as promising candidates[1]. The cytotoxic activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.

A silver(I) complex of furan-2-carboxylate demonstrated significant anticancer activity against Jurkat cell lines with an IC50 value of 8.00 μM, comparable to the established anticancer drug cisplatin (IC50 = 6.3 μM)[1]. This highlights the potential of incorporating metal ions to enhance the cytotoxic effects of the furan scaffold.

Structure-activity relationship studies have shown that substitutions on the furan ring and the nature of the amide or ester linkage are critical for anticancer potency. For example, a series of novel furan-based derivatives identified a pyridine carbohydrazide and an N-phenyl triazinone derivative with potent cytotoxic activity against the MCF-7 breast cancer cell line, exhibiting IC50 values of 4.06 µM and 2.96 µM, respectively[1]. These compounds were found to induce cell cycle arrest at the G2/M phase and promote apoptosis[1].

Furthermore, a series of 2,3-dihydro- and 5-chloro-2,3-dihydro-naphtho-[1,2-b]furan-2-carboxylic acid N-(substitutedphenyl)amide analogs were synthesized and evaluated as anticancer agents and inhibitors of NF-κB activity[4]. Compound 2g , which features a 5-chloro group on the naphthofuran ring and a 3',5'-bis(trifluoromethyl)phenyl group on the N-phenyl ring, exhibited outstanding cytotoxicity and NF-κB inhibitory activity[4]. This suggests that electron-withdrawing groups on the N-phenyl ring can significantly enhance anticancer activity[4].

Table 2: Comparative Anticancer Activity of Furan Derivatives

Compound/DerivativeCancer Cell Line(s)Activity Metric (IC50)Mechanism of ActionReference
Silver(I) complex of furan-2-carboxylateJurkat8.00 µMNot specified[1]
Pyridine carbohydrazide derivativeMCF-7 (Breast)4.06 µMG2/M cell cycle arrest, apoptosis[1]
N-phenyl triazinone derivativeMCF-7 (Breast)2.96 µMG2/M cell cycle arrest, apoptosis[1]
Naphthofuran analog (2g )HCT-116, NCI-H23, PC-3Potent at low concentrationsNF-κB inhibition[4]
Furopyridone derivative (4c )KYSE70, KYSE150 (Esophageal)0.888 µg/mL (24h), 0.655 µg/mL (48h)Not specified[5]
Anti-inflammatory Activity

Certain furan derivatives have also shown promise as anti-inflammatory agents. In a study on 2,5-dimethyl-N-arylfuran-3-carboxamides, 2,5-dimethyl-N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide demonstrated anti-inflammatory activity of 114.2% compared to ibuprofen in a carrageenan-induced paw edema model in rats[6]. This indicates that specific structural modifications can lead to potent anti-inflammatory effects.

Experimental Methodologies: A Guide to Practice

To ensure the reliability and reproducibility of biological activity data, standardized and well-validated experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the evaluation of this compound analogs.

Synthesis of a Key Intermediate: 5-Bromofuran-2-carboxylic Acid

This protocol describes a common synthetic step to create a versatile intermediate for further derivatization. The rationale behind this choice is that brominated furans can readily participate in cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

Materials:

  • 2-Furancarboxylic acid

  • Carbon tetrachloride (CCl4)

  • Glacial acetic acid

  • Bromine

  • 50 mL three-necked flask

  • Rotary evaporator

  • Deionized water

Procedure:

  • Add 2-furancarboxylic acid (2.5 g, 22.3 mmol), CCl4 (20 mL), and glacial acetic acid (2 mL) to a 50 mL three-necked flask.

  • Add bromine (2.4 mL, 40 mmol) dropwise to the flask at room temperature in three portions over 6 hours. The slow, portion-wise addition is crucial to control the exothermic reaction and prevent the formation of polybrominated byproducts.

  • Warm the reaction mixture and stir at 60 °C for 24 hours to ensure complete conversion.

  • Remove the solvent by rotary evaporation to yield a pale yellow solid.

  • Wash the crude product with hot deionized water to remove any remaining water-soluble impurities, yielding 5-bromofuroic acid as an off-white solid[7].

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This is the gold standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound. It provides a quantitative measure of antimicrobial activity.

Materials:

  • Test compounds (e.g., furan derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi)

  • 96-well microtiter plates

  • Positive control (e.g., gentamicin) and negative control (broth only)

Procedure:

  • Preparation of Compounds: Prepare a stock solution of each test compound in DMSO. A high concentration is prepared to minimize the final DMSO concentration in the assay, as DMSO can have its own inhibitory effects.

  • Bacterial/Fungal Inoculum: Culture the test microorganisms in the appropriate broth medium to reach the logarithmic growth phase. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the broth medium. This creates a range of concentrations to test.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism[1].

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to determine the IC50 (half-maximal inhibitory concentration) of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, KYSE70)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a specific density (e.g., 4 x 10^4 cells/well) and allow them to adhere overnight. This ensures the cells are in a healthy, proliferative state before treatment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration and determine the IC50 value[5].

Visualizing Workflows and Mechanisms

To better understand the experimental process and the underlying biological mechanisms, diagrams can be highly effective.

General Experimental Workflow for Biological Activity Screening

G cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies start This compound analogs Synthesize Analogs start->analogs purify Purification & Structural Confirmation (NMR, MS) analogs->purify antimicrobial Antimicrobial Assays (MIC) purify->antimicrobial Primary Screening anticancer Anticancer Assays (IC50) purify->anticancer Primary Screening anti_inflammatory Anti-inflammatory Assays purify->anti_inflammatory Primary Screening apoptosis Apoptosis Assays antimicrobial->apoptosis For Active Compounds cell_cycle Cell Cycle Analysis antimicrobial->cell_cycle For Active Compounds pathway Signaling Pathway Analysis (Western Blot) antimicrobial->pathway For Active Compounds anticancer->apoptosis For Active Compounds anticancer->cell_cycle For Active Compounds anticancer->pathway For Active Compounds anti_inflammatory->apoptosis For Active Compounds anti_inflammatory->cell_cycle For Active Compounds anti_inflammatory->pathway For Active Compounds G Compound Active Furan Derivative Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Induces Caspases Caspase Activation (e.g., Caspase-3) Mitochondria->Caspases Triggers Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis Executes

References

A Comparative Spectroscopic Guide to 5-Chlorofuran-2-carboxylic Acid and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-Chlorofuran-2-carboxylic acid, a key building block in medicinal chemistry, and its common synthetic precursors, 2-furoic acid and 5-chloro-2-furfuraldehyde. Designed for researchers, scientists, and drug development professionals, this document offers a practical framework for utilizing spectroscopic techniques to monitor reaction progress, confirm structural transformations, and assess the purity of these critical compounds.

Introduction

This compound serves as a vital intermediate in the synthesis of various pharmaceutical agents. Its purity and structural integrity are paramount to the successful development of downstream products. Spectroscopic analysis provides a rapid, reliable, and non-destructive means of characterizing this compound and its precursors. This guide focuses on the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to distinguish between the starting materials, intermediates, and the final product.

We will explore the synthetic pathway from the readily available 2-furoic acid, which can be halogenated and subsequently oxidized, or via the oxidation of 5-chloro-2-furfuraldehyde. Understanding the distinct spectral signatures at each stage is crucial for effective process control and quality assurance.

Synthetic Pathway Overview

The synthesis of this compound can be approached through a multi-step process. A common route involves the chlorination of a furan ring followed by the oxidation of a formyl group to a carboxylic acid. This transformation provides a clear basis for spectroscopic comparison, as the functional groups and substitution patterns on the furan ring change at each step.

Synthesis_Pathway 2_Furoic_Acid 2-Furoic Acid 5_Chloro_2_furfuraldehyde 5-Chloro-2-furfuraldehyde 2_Furoic_Acid->5_Chloro_2_furfuraldehyde Chlorination & Formylation 5_Chlorofuran_2_carboxylic_acid This compound 5_Chloro_2_furfuraldehyde->5_Chlorofuran_2_carboxylic_acid Oxidation

Caption: Synthetic route to this compound.

Comparative Spectroscopic Analysis

This section details the key spectroscopic features of this compound and its precursors. The analysis is structured to highlight the spectral changes that accompany each synthetic transformation, providing a clear rationale for experimental observations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these compounds, providing detailed information about the proton and carbon environments.

The ¹H NMR spectra of furan derivatives are characterized by distinct signals for the protons on the heterocyclic ring. The chemical shifts and coupling constants are highly sensitive to the nature and position of substituents.

  • 2-Furoic Acid: The spectrum typically shows three signals in the aromatic region corresponding to the three furan ring protons. The proton at the 5-position is the most deshielded.

  • 5-Chloro-2-furfuraldehyde: The introduction of an electron-withdrawing chlorine atom at the 5-position and a formyl group at the 2-position significantly alters the spectrum. The two remaining furan protons will appear as doublets. The aldehyde proton will be a highly deshielded singlet.

  • This compound: Similar to the aldehyde, the two furan protons will be present as doublets. The most notable change from the aldehyde precursor is the disappearance of the aldehyde proton signal and the appearance of a broad singlet for the carboxylic acid proton, typically at a much higher chemical shift (downfield).

Table 1: Comparative ¹H NMR Data (Predicted in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)Other Protons (ppm)
2-Furoic Acid ~7.2-7.3 (dd)~6.5-6.6 (dd)H-5: ~7.6 (dd), COOH: >10 (br s)
5-Chloro-2-furfuraldehyde ~7.2-7.3 (d)~6.4-6.5 (d)CHO: ~9.6 (s)
This compound ~7.2-7.3 (d)~6.4-6.5 (d)COOH: >11 (br s)

¹³C NMR provides complementary information about the carbon skeleton of the molecules. The chemical shifts of the furan ring carbons and the carbonyl carbons are particularly diagnostic.

  • 2-Furoic Acid: The spectrum will show five distinct signals: four for the furan ring carbons and one for the carboxylic acid carbonyl carbon.

  • 5-Chloro-2-furfuraldehyde: The presence of the chlorine atom causes a downfield shift for the C-5 carbon. The aldehyde carbonyl carbon will have a characteristic chemical shift in the range of 175-185 ppm.

  • This compound: The most significant change from the aldehyde is the shift of the carbonyl carbon. The carboxylic acid carbonyl carbon is typically found further downfield than the aldehyde carbonyl carbon.

Table 2: Comparative ¹³C NMR Data (Predicted in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)Carbonyl (ppm)
2-Furoic Acid ~145-147~118-120~112-114~147-149~160-165
5-Chloro-2-furfuraldehyde ~150-152~120-122~110-112~140-142~175-180
This compound ~148-150~120-122~112-114~142-144~160-165
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying functional groups. The key vibrational modes to monitor in this synthetic sequence are the O-H stretch of the carboxylic acid and the C=O stretch of the aldehyde and carboxylic acid.

  • 2-Furoic Acid: The spectrum is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ due to hydrogen bonding, and a strong C=O stretching absorption around 1680-1710 cm⁻¹[1].

  • 5-Chloro-2-furfuraldehyde: This compound will show a characteristic C=O stretching band for the aldehyde at a lower wavenumber than the carboxylic acid, typically in the range of 1670-1700 cm⁻¹. It will also exhibit C-H stretching for the aldehyde proton around 2720 and 2820 cm⁻¹.

  • This compound: The reappearance of the broad O-H stretch and a C=O stretch at a similar position to 2-furoic acid confirms the oxidation of the aldehyde to the carboxylic acid. The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹[2].

Table 3: Key FTIR Absorption Bands (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O StretchC-H Stretch (Aldehyde)
2-Furoic Acid 2500-3300 (broad)1680-1710-
5-Chloro-2-furfuraldehyde -1670-1700~2720, ~2820
This compound 2500-3300 (broad)1680-1710-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used for confirmation of identity.

  • 2-Furoic Acid: The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation includes the loss of -OH and -COOH groups[3].

  • 5-Chloro-2-furfuraldehyde: The molecular ion peak will be observed, and a characteristic isotopic pattern for the chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) will be a key identifier. Fragmentation may involve the loss of the formyl group or a chlorine atom.

  • This compound: The molecular ion peak with the characteristic chlorine isotopic pattern will be present. Fragmentation will likely involve the loss of the carboxylic acid group, a chlorine atom, or both.

Table 4: Expected Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
2-Furoic Acid C₅H₄O₃112.08[M-OH]⁺, [M-COOH]⁺
5-Chloro-2-furfuraldehyde C₅H₃ClO₂130.53[M]⁺, [M+2]⁺, [M-CHO]⁺, [M-Cl]⁺
This compound C₅H₃ClO₃146.53[M]⁺, [M+2]⁺, [M-COOH]⁺, [M-Cl]⁺

Detailed Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following detailed protocols are provided.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). filter Filter solution into a 5 mm NMR tube. dissolve->filter instrument Place NMR tube in the spectrometer. shim Shim the magnetic field for homogeneity. instrument->shim acquire Acquire ¹H and ¹³C spectra using standard pulse sequences. shim->acquire ft Fourier transform the FID. phase_baseline Phase and baseline correct the spectrum. ft->phase_baseline reference Reference the spectrum to the solvent peak or an internal standard. phase_baseline->reference integrate Integrate ¹H signals and pick peaks for both spectra. reference->integrate cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial. Ensure the sample is fully dissolved. Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. For ¹³C NMR, use a proton-decoupled pulse sequence.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shifts using the residual solvent peak as a reference. Integrate the peaks in the ¹H spectrum and perform peak picking for both ¹H and ¹³C spectra.

FTIR Spectroscopy (Solid Sample)
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent (e.g., acetone or methylene chloride)[4].

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl) and allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate[4][5].

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background correction using a spectrum of the clean, empty salt plate. Identify and label the significant absorption bands.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate. For the carboxylic acids, derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal chromatographic performance.

  • GC-MS Parameters:

    • Injector: Split/splitless injector, typically at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected molecular weights and fragments (e.g., m/z 40-300).

  • Data Analysis: Identify the peak corresponding to the analyte in the total ion chromatogram. Analyze the mass spectrum of the peak to determine the molecular ion and fragmentation pattern.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its precursors. By understanding the characteristic spectral features of each compound, researchers can confidently monitor the progress of the synthesis, verify the structure of the final product, and ensure its purity. This guide provides a foundational framework for the application of these techniques in a drug discovery and development context, emphasizing the importance of a data-driven, analytical approach to chemical synthesis.

References

A Researcher's Guide to Purity Assessment of Synthesized 5-Chlorofuran-2-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of chemical synthesis and drug development, the purity of a compound is not merely a quality metric; it is the bedrock of reliable and reproducible research. For a compound like 5-Chlorofuran-2-carboxylic acid, an important building block in medicinal chemistry, ensuring its purity is paramount.[1] This guide provides a comprehensive, experience-driven approach to assessing the purity of synthesized this compound using High-Performance Liquid Chromatography (HPLC), a powerful and widely-used analytical technique. We will delve into the rationale behind methodological choices, present a detailed experimental protocol, and compare HPLC with alternative analytical methods.

The Critical Role of Purity in Synthesized Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Impurities, which can arise from starting materials, side reactions, or degradation products, can have significant consequences.[2] They can lead to inaccurate biological assay results, the formation of undesired byproducts in subsequent synthetic steps, and potential toxicity in final drug products. Therefore, a robust and validated analytical method for purity determination is not just a regulatory requirement but a scientific necessity.[3][4]

HPLC: The Gold Standard for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of non-volatile and thermally labile compounds like this compound.[5] Its high resolving power allows for the separation of the main compound from closely related impurities, providing a quantitative measure of purity.[5]

For a moderately polar compound like this compound, which possesses both a polar carboxylic acid group and a less polar chlorofuran ring, reversed-phase HPLC is the ideal separation mode.[6][7] In this technique, a non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase (a mixture of water and an organic solvent like acetonitrile or methanol). The separation is driven by the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while less polar compounds will be retained longer by the stationary phase.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a self-validating system, where the results themselves provide confidence in the method's performance. The principles outlined are grounded in established chromatographic theory and ICH (International Council for Harmonisation) guidelines for analytical method validation.[3][8]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point for method development.[9]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[10]

  • Mobile Phase B: Acetonitrile.

  • Sample Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).

  • Standard: A certified reference standard of this compound.

  • Sample: The synthesized this compound to be tested.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: ACN) prep_sample Prepare Sample & Standard Solutions (in Diluent) prep_mobile->prep_sample instrument_setup Instrument Setup & Equilibration prep_sample->instrument_setup injection Inject Sample & Standard instrument_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (e.g., 254 nm) separation->detection peak_integration Peak Integration detection->peak_integration purity_calc Calculate % Purity (Area Normalization) peak_integration->purity_calc Purity_Analysis_Decision cluster_methods Analytical Methods cluster_considerations Key Considerations start Purity Assessment Needed for This compound volatility Volatility & Thermal Stability start->volatility quantification Quantitative Accuracy start->quantification impurity_id Impurity Identification start->impurity_id hplc HPLC gcms GC-MS nmr qNMR titration Titration volatility->hplc Non-volatile, thermally labile volatility->gcms Volatile, thermally stable quantification->hplc High accuracy & precision quantification->nmr Absolute quantification quantification->titration Assay of acidic content impurity_id->hplc Separation of impurities impurity_id->gcms Identification of volatile impurities impurity_id->nmr Structural elucidation

References

A Comparative Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid: A Novel Approach Validation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of versatile building blocks is paramount. 5-Chlorofuran-2-carboxylic acid is one such crucial intermediate, finding its application in the synthesis of various pharmaceutical agents. This guide provides an in-depth comparison of established synthetic routes to this compound and introduces a novel, validated method. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent evaluation of each method's merits and drawbacks.

Introduction to Synthetic Strategies

The synthesis of this compound has traditionally been approached via two main pathways: the oxidation of a pre-functionalized aldehyde and the hydrolysis of a corresponding ester. While reliable, these methods present their own challenges in terms of reagent toxicity, waste generation, and process efficiency. This guide will compare these established methods with a newly devised approach: the direct electrophilic chlorination of furan-2-carboxylic acid. Each method will be evaluated based on yield, reaction conditions, safety, and green chemistry principles.

Comparative Analysis of Synthetic Methodologies

The selection of a synthetic route is a critical decision in chemical process development, balancing factors such as yield, cost, safety, and environmental impact. The following table provides a high-level comparison of the three synthetic methods for this compound discussed in this guide.

Parameter Method 1: Oxidation of 5-Chloro-2-furfuraldehyde Method 2: Hydrolysis of Ethyl 5-Chlorofuran-2-carboxylate Method 3 (Novel): Direct Chlorination of Furan-2-carboxylic Acid
Starting Material 5-Chloro-2-furfuraldehydeEthyl 5-chlorofuran-2-carboxylateFuran-2-carboxylic acid
Key Reagents Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaOCl)Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)N-Chlorosuccinimide (NCS), Acetic Acid
Typical Yield ~98% (with KMnO₄ or NaOCl)[1]~98%[2]~85-90% (projected)
Reaction Time 2-4 hours[1]1-5 hours[2]4-6 hours
Temperature 10°C to 120°C (KMnO₄)[1]Room temperature to 80°C[2]Room temperature to 50°C
Key Advantages High yield, reliable.High yield, relatively clean reaction.Fewer synthetic steps, readily available starting material.
Key Disadvantages Use of hazardous oxidizing agents, MnO₂ waste (KMnO₄).Requires synthesis of the starting ester.Potential for side reactions, requires careful control of regioselectivity.
Green Chemistry Poor atom economy, hazardous reagents.Good atom economy for the hydrolysis step, but the synthesis of the starting material adds steps and waste.Potentially better overall atom economy, avoids harsh oxidants.

Method 1: Oxidation of 5-Chloro-2-furfuraldehyde

This is a classical and high-yielding approach to this compound. The underlying principle is the oxidation of the aldehyde functional group to a carboxylic acid.

Causality of Experimental Choices

The choice of oxidizing agent is critical in this synthesis. Strong oxidants like potassium permanganate (KMnO₄) or sodium hypochlorite (NaOCl) are effective in converting the aldehyde to a carboxylic acid with high efficiency.[1] The reaction is typically performed in an aqueous medium, often with a co-solvent like DMF to aid solubility.[1] The temperature is carefully controlled, especially during the addition of the oxidant, to prevent runaway reactions and side product formation. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Experimental Protocol
  • In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 14.6 g (0.1 mol) of 5-chloro-2-furfuraldehyde in 100 mL of a 1:1 mixture of water and DMF.

  • Cool the mixture to 10°C in an ice bath.

  • Slowly add a solution of 15.8 g (0.1 mol) of potassium permanganate in 150 mL of water from the dropping funnel, maintaining the temperature below 20°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Heat the reaction mixture to 60°C for 1 hour to ensure complete reaction.

  • Cool the mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • Wash the precipitate with 50 mL of hot water.

  • Combine the filtrates and cool in an ice bath.

  • Slowly acidify the filtrate with 10% hydrochloric acid to a pH of 2.

  • Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Method 2: Hydrolysis of Ethyl 5-Chlorofuran-2-carboxylate

This method, also known as saponification, involves the base-mediated hydrolysis of the corresponding ethyl ester to the carboxylic acid.

Causality of Experimental Choices

The hydrolysis of the ester is achieved using a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent or a mixture of alcohol and water.[2] The alcohol helps to solubilize the ester. The reaction is driven by the formation of the stable carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final product. This method is very clean and generally gives high yields, but it necessitates the prior synthesis of the starting ester.

Experimental Protocol
  • In a 250 mL round-bottom flask, dissolve 19.1 g (0.1 mol) of ethyl 5-chlorofuran-2-carboxylate in 100 mL of ethanol.

  • Add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water.

  • Heat the mixture to reflux and stir for 1 hour.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted ester.

  • Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid to pH 2.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford this compound.

Method 3 (Novel): Direct Electrophilic Chlorination of Furan-2-carboxylic Acid

This novel approach aims to streamline the synthesis by directly chlorinating the readily available furan-2-carboxylic acid. This method avoids the use of pre-chlorinated starting materials and harsh oxidizing agents.

Causality of Experimental Choices

Furan is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, preferentially at the 2 and 5-positions.[3][4][5] The carboxylic acid group at the 2-position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack. However, the oxygen atom of the furan ring is still activating, and electrophilic substitution is directed to the vacant 5-position. N-Chlorosuccinimide (NCS) is chosen as a mild and easy-to-handle chlorinating agent, which provides an electrophilic chlorine source.[6][7][8] Acetic acid is used as a solvent as it can facilitate the reaction without causing significant side reactions.

Experimental Protocol
  • In a 250 mL round-bottom flask protected from light, dissolve 11.2 g (0.1 mol) of furan-2-carboxylic acid in 100 mL of glacial acetic acid.

  • Add 14.7 g (0.11 mol) of N-chlorosuccinimide (NCS) to the solution in portions over 30 minutes, while stirring at room temperature.

  • Heat the reaction mixture to 50°C and stir for 4-6 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Stir the mixture for 30 minutes to allow the product to precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water to remove acetic acid and succinimide.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.

Visualization of Synthetic Pathways

To better illustrate the relationships between the different synthetic strategies, the following workflow diagram is provided.

G cluster_0 Established Methods cluster_1 Novel Method 5-Chloro-2-furfuraldehyde 5-Chloro-2-furfuraldehyde Oxidation Oxidation 5-Chloro-2-furfuraldehyde->Oxidation KMnO4 or NaOCl Ethyl 5-chlorofuran-2-carboxylate Ethyl 5-chlorofuran-2-carboxylate Hydrolysis Hydrolysis Ethyl 5-chlorofuran-2-carboxylate->Hydrolysis NaOH or KOH 5-Chlorofuran-2-carboxylic acid_1 This compound Oxidation->5-Chlorofuran-2-carboxylic acid_1 5-Chlorofuran-2-carboxylic acid_2 This compound Hydrolysis->5-Chlorofuran-2-carboxylic acid_2 Furan-2-carboxylic acid Furan-2-carboxylic acid Direct Chlorination Direct Chlorination Furan-2-carboxylic acid->Direct Chlorination NCS, Acetic Acid 5-Chlorofuran-2-carboxylic acid_3 This compound Direct Chlorination->5-Chlorofuran-2-carboxylic acid_3

Caption: Comparative workflow of synthetic routes to this compound.

Reaction Mechanism: Direct Electrophilic Chlorination

The mechanism of the novel direct chlorination method involves a classic electrophilic aromatic substitution pathway.

Caption: Mechanism of electrophilic chlorination of furan-2-carboxylic acid.

Conclusion and Future Outlook

This guide has provided a comparative analysis of three synthetic methods for producing this compound. The established oxidation and hydrolysis methods are high-yielding but have drawbacks related to hazardous reagents and additional synthetic steps. The novel direct chlorination method presents a promising alternative with a potentially improved green chemistry profile and a more streamlined process.

Further optimization of the direct chlorination method, including catalyst screening and solvent selection, could lead to even higher yields and shorter reaction times. The validation of this new synthetic route offers researchers and process chemists a valuable addition to their synthetic toolbox, potentially leading to more efficient and sustainable production of this important chemical intermediate.

References

A Comparative Benchmarking Guide: 5-Chlorofuran-2-carboxylic Acid Versus Key Chlorinated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The strategic incorporation of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. With over 250 FDA-approved chlorinated drugs on the market, the profound impact of this halogen on molecular properties is undeniable.[1][2] The substitution of a hydrogen atom with chlorine can dramatically enhance biological potency, modulate metabolic stability, and fine-tune physicochemical properties, a phenomenon sometimes termed the "magic chloro effect".[3][4]

This guide provides an in-depth technical benchmark of 5-Chlorofuran-2-carboxylic acid, a versatile five-membered heterocyclic building block. We will objectively compare its performance against other widely utilized chlorinated heterocycles, such as chloropyridines and chloropyrimidines. The analysis is structured to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the appropriate scaffold for their specific applications. Our evaluation will be grounded in three critical pillars for preclinical development: physicochemical properties, chemical reactivity, and metabolic stability.

Benchmarking_Parameters main Benchmarking Framework for Chlorinated Heterocycles sub1 Physicochemical Properties main->sub1 sub2 Chemical Reactivity main->sub2 sub3 Metabolic Stability main->sub3 prop1 pKa (Acidity/Basicity) sub1->prop1 prop2 LogP (Lipophilicity) sub1->prop2 prop3 Solubility sub1->prop3 react1 Nucleophilic Aromatic Substitution (SNA_r_) sub2->react1 react2 Palladium-Catalyzed Cross-Coupling sub2->react2 meta1 Phase I Metabolism (e.g., Oxidation) sub3->meta1 meta2 Phase II Metabolism (e.g., Glucuronidation) sub3->meta2 meta3 Ring Cleavage Potential sub3->meta3

Caption: Key parameters for benchmarking chlorinated heterocycles.

Comparative Physicochemical Properties

The physicochemical profile of a building block is a critical determinant of the resulting drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. Parameters such as pKa and LogP dictate a molecule's charge state and lipophilicity, which in turn influence its ability to cross biological membranes and interact with its target.

Expertise & Experience: Why These Properties Matter In drug design, achieving a balance is paramount. A high LogP value can improve membrane permeability but may also lead to poor solubility and increased non-specific binding. The pKa is crucial as it determines the ionization state of the molecule at physiological pH (approx. 7.4). For an acidic moiety like the carboxylic acid on our lead compound, a lower pKa means it will be predominantly deprotonated (negatively charged), which can enhance aqueous solubility but may hinder cell penetration. Comparing these values provides an early-stage filter for selecting scaffolds suitable for a specific biological target or delivery route.

Table 1: Physicochemical Property Comparison

CompoundStructureMolecular Weight ( g/mol )pKa (Predicted)LogP (Predicted)
This compound this compound146.53[5]2.84[6]1.63[7]
2-Chloropyridine 2-Chloropyridine113.54[8]0.49 (conjugate acid)[8]1.22[8]
3-Chloropyridine 3-Chloropyridine113.54[9]2.84 (conjugate acid)[9]1.33[9]
2-Chloropyrimidine 2-Chloropyrimidine114.53-0.45 (Experimental)

Data sourced from PubChem and other chemical databases where available. Predicted values are used for direct comparison where experimental data is inconsistent.

From the data, this compound exhibits moderate lipophilicity (LogP 1.63) and, due to its carboxylic acid group, a low pKa, indicating it is acidic. In contrast, the chloropyridines and chloropyrimidine are basic, with their pKa values referring to their conjugate acids. This fundamental difference in acidity/basicity is a primary selection criterion for scaffold hopping and lead optimization.

Benchmarking Chemical Reactivity

The utility of a heterocyclic building block is defined by its reactivity and amenability to forming complex structures. We will focus on two of the most important transformations in medicinal chemistry: nucleophilic aromatic substitution (SNA_r_) and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (SNA_r_)

SNA_r_ is a fundamental reaction for introducing diversity by displacing the chloro substituent with various nucleophiles (e.g., amines, thiols, alcohols). The reaction rate is highly dependent on the electronic properties of the heterocyclic core.

Expertise & Experience: The Causality of SNA_r_ Reactivity The reactivity of aryl chlorides in SNA_r_ is governed by the stability of the intermediate Meisenheimer complex, which bears a negative charge. Electron-deficient aromatic systems, such as pyrimidines and pyridines, contain electron-withdrawing nitrogen atoms that can stabilize this negative charge through resonance, thereby accelerating the reaction.[10] Pyrimidines, with two nitrogen atoms, are generally more reactive than pyridines.[11] The furan ring, lacking such activating nitrogen atoms, is significantly less electron-deficient. Consequently, the chloro substituent on this compound is expected to be substantially less reactive towards nucleophilic displacement compared to its counterparts on pyridine or pyrimidine rings. This lower reactivity can be advantageous, allowing for selective reactions at other sites on the molecule, but it is a limitation if displacement of the chlorine is the desired transformation. For chloropyridines, substitution occurs more readily at the 2- and 4-positions, which can effectively stabilize the intermediate, compared to the 3-position.[12]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig amination are powerful tools for C-C and C-N bond formation. A major challenge has historically been the low reactivity of aryl chlorides compared to bromides and iodides, often requiring specialized, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the initial oxidative addition step.[13][14]

Expertise & Experience: Overcoming the Inertness of Aryl Chlorides The success of a cross-coupling reaction with an aryl chloride hinges on the oxidative addition of the C-Cl bond to the Pd(0) catalyst. This step is the most challenging due to the high strength of the C-Cl bond. Electron-poor heterocycles, such as chloropyridines and chloropyrimidines, are "activated" towards oxidative addition, making them generally better substrates than electron-rich or neutral systems.[13] Therefore, one can predict that this compound would be a more challenging substrate for cross-coupling than 2-chloropyridine. However, modern catalyst systems have been developed that are highly effective for a wide range of (hetero)aryl chlorides, making these reactions feasible for most substrates, though often requiring careful optimization of the catalyst, ligand, base, and solvent.[15][16][17]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Workup reagents 1. Add Aryl Chloride, Boronic Acid, & Base to reaction vessel. solvent 2. Add Solvent (e.g., Toluene/Water). reagents->solvent degas 3. Degas mixture (Argon sparging). solvent->degas catalyst 4. Add Pd Catalyst & Ligand under Argon. degas->catalyst heat 5. Heat to specified temperature (e.g., 100 °C). catalyst->heat monitor 6. Monitor by LC-MS until completion. heat->monitor workup 7. Aqueous Workup: Extract with organic solvent. monitor->workup purify 8. Purify by Column Chromatography. workup->purify

Caption: Generalized workflow for a Pd-catalyzed Suzuki coupling experiment.

Comparative Metabolic Stability

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, typically assessed in vitro using human liver microsomes (HLM) or hepatocytes. A compound that is metabolized too quickly will have a short half-life and poor in vivo exposure.

Expertise & Experience: Predicting Metabolic Hotspots The chemical structure of a heterocycle provides clues to its potential metabolic fate. Furan rings, for instance, are sometimes associated with metabolic instability. They can be oxidized by Cytochrome P450 enzymes to form reactive intermediates that may lead to ring opening.[18] In contrast, pyridine and pyrimidine rings are generally considered more metabolically robust. The position of the chlorine atom can also influence metabolism; it can block a potential site of oxidation, thereby increasing metabolic stability, a common strategy in drug design.[19] However, the presence of a halogen does not guarantee stability and can sometimes lead to the formation of unique metabolites.[20] Therefore, while this compound offers a unique chemical space, its furan core warrants careful evaluation for metabolic liabilities early in a discovery program.

Metabolism_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent Chlorinated Heterocycle (Parent Drug) oxidation Oxidation (Hydroxylation) parent->oxidation Functionalization dehalogenation Reductive Dehalogenation parent->dehalogenation Functionalization ring_opening Epoxidation -> Ring Opening (Potential Furan Pathway) parent->ring_opening Functionalization glucuronidation Glucuronidation (on -OH, -COOH, -NH2) parent->glucuronidation Conjugation oxidation->glucuronidation Conjugation sulfation Sulfation (on -OH) oxidation->sulfation

Caption: Potential metabolic pathways for chlorinated heterocycles.

Self-Validating Experimental Protocols

To provide actionable data, the following protocols are designed as self-validating systems. Each includes clear steps, rationale, and expected outcomes for benchmarking purposes.

Protocol 1: Comparative SNA_r_ with Piperidine

This protocol directly compares the reactivity of different chloro-heterocycles with a common amine nucleophile.

  • Objective: To determine the relative rate of substitution of the chloro group by piperidine.

  • Methodology:

    • To three separate microwave vials, add the chloro-heterocycle (0.5 mmol, 1.0 eq) of this compound, 2-chloropyridine, and 2-chloropyrimidine, respectively.

    • To each vial, add piperidine (0.75 mmol, 1.5 eq) and N,N-Dimethylformamide (DMF, 2 mL).

    • Add an internal standard (e.g., biphenyl, 0.25 mmol) to each vial for quantitative analysis.

    • Seal the vials and place them in a pre-heated aluminum block at 100 °C.

    • Take an aliquot (10 µL) from each reaction at t = 0, 1, 2, 4, 8, and 24 hours. Quench with water and dilute with acetonitrile.

    • Analyze the aliquots by LC-MS to monitor the disappearance of starting material and the formation of the product relative to the internal standard.

  • Trustworthiness (Self-Validation): The reaction is run in parallel under identical conditions, eliminating process variables. The use of an internal standard allows for accurate quantitative comparison of reaction rates. The expected outcome is a clear reactivity trend, likely 2-chloropyrimidine > 2-chloropyridine >> this compound.

Protocol 2: Comparative Suzuki Coupling with Phenylboronic Acid

This protocol benchmarks the performance of the heterocycles in a standard, robust cross-coupling reaction.

  • Objective: To evaluate the efficiency and yield of the Suzuki coupling reaction.

  • Methodology:

    • In parallel reaction tubes, place the chloro-heterocycle (0.5 mmol, 1.0 eq), phenylboronic acid (0.6 mmol, 1.2 eq), and potassium carbonate (1.5 mmol, 3.0 eq).

    • Add the catalyst system: Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and SPhos (4 mol%).

    • Add a solvent mixture of toluene (2 mL) and water (0.5 mL).

    • Seal the tubes, purge with argon for 10 minutes, and then heat to 100 °C with vigorous stirring for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, dry over sodium sulfate, and concentrate.

    • Purify the crude product via flash column chromatography. Calculate the isolated yield.

  • Trustworthiness (Self-Validation): Using a well-established, powerful catalyst system (Pd(OAc)₂/SPhos) provides a high probability of success for even challenging substrates. Comparing the isolated yields under identical, optimized conditions gives a direct and reliable measure of the substrate's relative reactivity in this key transformation.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of each compound.

  • Methodology:

    • Prepare a stock solution of each test compound (10 mM in DMSO).

    • In a 96-well plate, pre-warm a solution of Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4) at 37 °C.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and NADPH (final concentration 1 mM). For the t=0 time point, add the compound to a quenched solution (containing acetonitrile).

    • Incubate the plate at 37 °C. At specified time points (e.g., 0, 5, 15, 30, 60 min), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural log of the percent remaining compound versus time. The slope of the line gives the rate constant (k), and the half-life is calculated as t½ = 0.693/k.

  • Trustworthiness (Self-Validation): The protocol includes a t=0 sample as a baseline and a control incubation without the NADPH cofactor to check for non-enzymatic degradation. Running known high- and low-clearance compounds (e.g., verapamil and warfarin) in parallel validates the assay's performance.

Conclusion

This guide provides a multi-faceted benchmark of this compound against other common chlorinated heterocycles.

  • This compound stands out as an acidic building block with moderate lipophilicity. Its key feature is the relative inertness of its C-Cl bond to nucleophilic aromatic substitution, which can be exploited for regioselective chemistry elsewhere on the molecule. While it is a more challenging substrate for palladium-catalyzed cross-coupling compared to activated systems like chloropyridines, modern catalysts make these transformations viable. The primary consideration for its use is the potential metabolic lability of the furan core, which must be assessed on a case-by-case basis.

  • Chloropyridines and Chloropyrimidines are basic, electron-deficient scaffolds. Their C-Cl bonds are activated towards both SNA_r_ and palladium-catalyzed cross-coupling, making them highly versatile and reactive building blocks. They are generally considered metabolically robust, contributing to their prevalence in approved pharmaceuticals.

The choice of scaffold is ultimately context-dependent. This compound offers a unique trajectory for structural diversification where its specific electronic and physicochemical properties are advantageous. For applications requiring rapid displacement of chlorine or facile cross-coupling, the more traditional chloropyridine or chloropyrimidine scaffolds remain the reagents of choice.

References

A Comparative Guide to the Synthesis of 5-Chlorofuran-2-carboxylic Acid: A Cost-Benefit Analysis for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Chlorofuran-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceuticals. This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound, focusing on a comprehensive cost-benefit analysis that extends beyond simple chemical yield to include economic, safety, and environmental considerations. The insights provided herein are designed to empower chemists to make informed decisions tailored to their specific laboratory or production needs.

Introduction: The Significance of this compound

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its furan ring system and carboxylic acid functionality make it a versatile scaffold for the construction of complex molecular architectures. The chloro-substituent provides a handle for further functionalization, making it a desirable starting material in medicinal chemistry. Given its importance, the selection of an optimal synthetic route is a critical decision that can impact project timelines, budgets, and overall sustainability.

Primary Synthetic Pathways: A Head-to-Head Comparison

The two most established methods for the synthesis of this compound are the oxidation of 5-chloro-2-furfuraldehyde and the hydrolysis of 5-chloro-2-furoic acid ethyl ester. Each of these routes presents a unique set of advantages and disadvantages.

Method 1: Oxidation of 5-Chloro-2-furfuraldehyde

This approach is a direct and common method for the synthesis of this compound. The primary variables in this pathway are the choice of oxidizing agent, with potassium permanganate and sodium hypochlorite being the most frequently employed.

This strong oxidizing agent can effectively convert the aldehyde to a carboxylic acid. A typical reaction involves treating 5-chloro-2-furfuraldehyde with potassium permanganate in an aqueous medium.

As a less hazardous and more cost-effective alternative to permanganate, sodium hypochlorite (the active ingredient in bleach) is also a viable oxidant for this transformation. The reaction is typically carried out in a neutral or alkaline medium.

Method 2: Hydrolysis of 5-Chloro-2-furoic Acid Ethyl Ester

This method involves the saponification of the corresponding ethyl ester to yield the carboxylic acid. This is a straightforward and high-yielding reaction, but its overall cost-effectiveness is highly dependent on the availability and price of the starting ester.

Quantitative Performance Metrics: A Data-Driven Comparison

To facilitate a clear comparison, the following table summarizes the key performance indicators for each synthetic method. It is important to note that yields and reaction times can vary based on the specific reaction conditions and scale.

MetricOxidation with KMnO4Oxidation with NaOClHydrolysis of Ethyl Ester
Typical Yield 85-95%Up to 98%[1]>95%
Reaction Time 3-5 hours[1]~2 hours[1]~1 hour[2]
Reaction Temperature Room temperature to 120°C[1]Room temperatureRoom temperature to 30°C[1]
Purity of Crude Product Moderate to HighHighVery High
Purification Complexity Filtration of MnO2, extraction, recrystallizationExtraction, recrystallizationExtraction, recrystallization

Cost-Benefit Analysis: Beyond the Yield

A holistic evaluation of a synthetic method requires a detailed analysis of its associated costs, safety profile, and environmental impact.

Economic Considerations

The following table provides an estimated cost comparison for the synthesis of one mole of this compound (146.53 g) via each method. Prices for chemicals are based on currently available market data and can fluctuate.

Cost ComponentOxidation with KMnO4Oxidation with NaOClHydrolysis of Ethyl Ester
Starting Material 5-Chloro-2-furaldehyde (~$15/g)5-Chloro-2-furaldehyde (~$15/g)5-Chloro-2-furoic acid ethyl ester (price varies)
Primary Reagent Potassium Permanganate (~$50/kg)[3]Sodium Hypochlorite (12.5% solution, ~$4/gallon)[4]Sodium Hydroxide (~
600600-600−
800/ton)[5]
Solvents & Workup Water, Ethyl AcetateWater, Ethyl AcetateEthanol, Water, Ethyl Acetate
Energy Consumption Moderate (heating may be required)LowLow
Waste Disposal High (manganese dioxide waste)Moderate (aqueous waste)Low (aqueous waste)
Estimated Total Cost Moderate to High Low to Moderate Dependent on ester price
Safety and Environmental Impact

The choice of reagents has significant implications for laboratory safety and environmental sustainability.

  • Potassium Permanganate: This is a strong oxidizer that poses a fire and explosion risk when in contact with combustible materials[6]. The primary waste product, manganese dioxide (MnO2), is a solid that requires proper disposal[7]. While not acutely toxic in the same way as some organic waste, large quantities of manganese-containing waste can be an environmental concern.

  • Sodium Hypochlorite: While generally safer to handle than permanganate, sodium hypochlorite is corrosive and can release toxic chlorine gas if mixed with acids[8]. The manufacturing of bleach is an energy-intensive process with its own environmental footprint[9]. The primary waste stream is aqueous and may contain chlorinated organic byproducts, which can be harmful to aquatic life[8][10][11].

  • Sodium Hydroxide: This is a corrosive base that requires careful handling. However, in a hydrolysis reaction, it is typically neutralized, and the resulting salt solution is generally considered to have a lower environmental impact than the waste from oxidation reactions.

Emerging Alternatives: Greener Synthetic Pathways

In line with the principles of green chemistry, the development of more sustainable synthetic methods is a key area of research. For the synthesis of furan derivatives, catalytic and biocatalytic approaches are showing significant promise.

Catalytic Oxidation

Modern catalytic methods offer the potential for higher efficiency and selectivity with a reduced environmental impact. For instance, the use of heterogeneous catalysts can simplify product purification and allow for catalyst recycling. While specific examples for the direct catalytic oxidation of 5-chloro-2-furfuraldehyde are not yet widespread in the literature, related transformations of other furanic aldehydes to their corresponding carboxylic acids have been successfully demonstrated using various metal-based catalysts. These approaches often utilize molecular oxygen or air as the terminal oxidant, representing a significant improvement over stoichiometric oxidants.

Biocatalytic Synthesis

The use of enzymes or whole-cell systems for chemical transformations is a rapidly growing field. Biocatalysis offers the advantages of high selectivity, mild reaction conditions (typically at or near ambient temperature and pressure in aqueous media), and a significantly reduced environmental footprint.

Research has shown that microorganisms such as Pseudomonas putida can effectively oxidize furfural to furoic acid with high yields[6][12][13][14]. While this has not yet been specifically demonstrated for this compound, the enzymatic machinery involved holds promise for the conversion of substituted furfurals. This approach represents a frontier in the sustainable production of this valuable intermediate.

Experimental Protocols

Method 1a: Oxidation of 5-Chloro-2-furfuraldehyde with Potassium Permanganate

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-furfuraldehyde (1 equivalent) in a suitable solvent such as a mixture of water and DMF.

  • Cool the mixture in an ice bath to approximately 10°C.

  • Slowly add a solution of potassium permanganate (approximately 1.1 equivalents) in water to the stirred mixture, maintaining the temperature below 20°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1 hour, then heat to 120°C for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

  • Combine the filtrate and washings and acidify to a pH of approximately 2 with 10% hydrochloric acid.

  • Extract the aqueous solution with ethyl acetate (3 x volumes).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

Method 2: Hydrolysis of 5-Chloro-2-furoic Acid Ethyl Ester

Disclaimer: This protocol is for informational purposes only and should be carried out by trained professionals in a suitable laboratory setting with appropriate safety precautions.

  • In a round-bottom flask, dissolve 5-chloro-2-furoic acid ethyl ester (1 equivalent) in ethanol.

  • Add a 1N aqueous solution of sodium hydroxide (1.1 equivalents) to the ester solution.

  • Stir the mixture at room temperature for approximately 1 hour, or until TLC analysis shows the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer with 1N hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to obtain this compound.

Logical Relationships and Workflows

Synthesis Pathway Overview

Synthesis_Pathways cluster_oxidation Method 1: Oxidation cluster_hydrolysis Method 2: Hydrolysis 5-Chloro-2-furfuraldehyde 5-Chloro-2-furfuraldehyde 5-Chlorofuran-2-carboxylic acid_ox This compound 5-Chloro-2-furfuraldehyde->5-Chlorofuran-2-carboxylic acid_ox Oxidation KMnO4 KMnO4 KMnO4->5-Chlorofuran-2-carboxylic acid_ox NaOCl NaOCl NaOCl->5-Chlorofuran-2-carboxylic acid_ox 5-Chloro-2-furoic acid ethyl ester 5-Chloro-2-furoic acid ethyl ester 5-Chlorofuran-2-carboxylic acid_hy This compound 5-Chloro-2-furoic acid ethyl ester->5-Chlorofuran-2-carboxylic acid_hy Hydrolysis NaOH NaOH NaOH->5-Chlorofuran-2-carboxylic acid_hy

Caption: Primary synthetic routes to this compound.

Decision-Making Workflow for Method Selection

Decision_Workflow start Start: Need to Synthesize This compound cost_priority Is Cost the Primary Concern? start->cost_priority safety_env_priority Are Safety and Environmental Impact the Top Priority? cost_priority->safety_env_priority No ester_availability Is the Ethyl Ester Readily Available and Affordable? cost_priority->ester_availability Yes naocl_method Consider NaOCl Oxidation: Lower cost, less hazardous waste safety_env_priority->naocl_method No biocatalysis_option Explore Biocatalytic Options: Greenest but may require development safety_env_priority->biocatalysis_option Yes oxidation_choice Choose Oxidation Method ester_availability->oxidation_choice No hydrolysis_choice Choose Hydrolysis Method ester_availability->hydrolysis_choice Yes oxidation_choice->naocl_method end End: Method Selected hydrolysis_choice->end Proceed with Synthesis naocl_method->end Proceed with Synthesis kmno4_method Consider KMnO4 Oxidation: Higher cost, solid waste kmno4_method->end Proceed with Synthesis biocatalysis_option->end Proceed with Development/Synthesis

Caption: A logical workflow for selecting the optimal synthesis method.

Conclusion and Recommendations

The synthesis of this compound can be approached through several viable routes, each with a distinct profile of costs, benefits, and risks.

  • For cost-sensitive applications where the starting aldehyde is readily available, oxidation with sodium hypochlorite presents a compelling option due to its high yield, mild reaction conditions, and the low cost of the primary reagent.

  • If the ethyl ester is commercially available at a competitive price , hydrolysis is an excellent choice, offering high purity and a simple, fast procedure with a favorable environmental profile.

  • Oxidation with potassium permanganate , while effective, is generally less favorable due to the higher cost of the reagent and the generation of solid manganese dioxide waste.

  • For laboratories and organizations committed to green chemistry and sustainable practices , investing in the development of biocatalytic methods represents a forward-thinking strategy that aligns with the future of chemical synthesis.

Ultimately, the optimal choice will depend on a careful consideration of the specific priorities of the project, including budget, timeline, scale, and commitment to safety and environmental stewardship. This guide provides the foundational data and framework to make that decision with confidence.

References

A Comparative Guide to the In Vitro Evaluation of 5-Chlorofuran-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of Furan-Based Scaffolds

The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1] The strategic incorporation of various functional groups onto this heterocyclic core allows for the fine-tuning of a molecule's biological activity. Among these, derivatives of 5-Chlorofuran-2-carboxylic acid are of significant interest. The presence of a chlorine atom, an electron-withdrawing group, can substantially influence the molecule's electronic properties and, consequently, its interaction with biological targets.[1] The carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the compound's pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive overview of the essential in vitro testing methodologies for evaluating the antimicrobial and anticancer potential of novel this compound derivatives. As a Senior Application Scientist, my objective is to not only present standardized protocols but also to elucidate the scientific rationale behind these experimental choices, ensuring a robust and self-validating approach to your research. We will explore the core assays, data interpretation, and the generation of comparative data to guide structure-activity relationship (SAR) studies.

Comparative Landscape: Evaluating Antimicrobial Efficacy

A primary and critical step in the assessment of novel chemical entities is the determination of their antimicrobial activity. The goal is to quantify the concentration at which a compound can inhibit or kill microbial growth. For this, the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is the gold standard.[2]

Experimental Protocol: Broth Microdilution for MIC Determination

This method provides a quantitative measure of a compound's potency against a panel of relevant microorganisms. A self-validating experimental design is crucial for the reliability of the obtained data. This includes the use of positive and negative controls.

Principle: A standardized suspension of a target microorganism is exposed to serial dilutions of the test compounds in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • Perform two-fold serial dilutions of the compounds in the broth medium within a 96-well microtiter plate. The concentration range should be selected based on the expected potency.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Crucial Controls:

      • Positive Control: Bacteria with no compound to ensure the viability and growth of the microorganism.

      • Negative Control: Broth medium only to check for contamination.

      • Solvent Control: Bacteria with the highest concentration of the solvent used to dissolve the compounds to ensure it has no inhibitory effect on its own.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_readout Incubation & Readout Inoculum Bacterial Inoculum (0.5 McFarland) Plate Inoculate Plate Inoculum->Plate Compounds Compound Serial Dilutions Compounds->Plate Controls Include Controls (Positive, Negative, Solvent) Plate->Controls Incubate Incubate (37°C, 16-20h) Controls->Incubate Read Visual Inspection for Turbidity Incubate->Read MIC Determine MIC Read->MIC

Caption: Workflow for the Broth Microdilution Assay.

Comparative Data Analysis: Antimicrobial Activity

The following table presents illustrative MIC values for a hypothetical series of this compound derivatives against common Gram-positive and Gram-negative bacteria. This data is intended for comparative purposes to demonstrate how results can be structured to inform SAR.

Compound IDR-Group ModificationMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)
CFC-001 -COOH (Parent)64>128
CFC-002 -CONH₂ (Amide)32128
CFC-003 -COOCH₃ (Methyl Ester)64>128
CFC-004 -CONH-CH₂-Ph (Benzylamide)1664
Ciprofloxacin (Positive Control)0.50.015

Interpretation: This hypothetical data suggests that modification of the carboxylic acid to an amide (CFC-002), and particularly to a benzylamide (CFC-004), may enhance antimicrobial activity, especially against the Gram-positive S. aureus. The parent compound and its methyl ester show weaker activity. Such comparisons are vital for guiding the synthesis of more potent analogues.

Comparative Landscape: Assessing Anticancer Potential

The evaluation of novel compounds for anticancer activity is a cornerstone of drug discovery.[3] A fundamental in vitro assay for this purpose is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is a reliable method for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7 breast cancer cell line) in a 96-well plate at a predetermined density.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.

    • Essential Controls:

      • Vehicle Control: Cells treated with the solvent used to dissolve the compounds.

      • Untreated Control: Cells in medium alone.

      • Blank Control: Medium only (no cells).

    • Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours to allow for formazan crystal formation.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Read the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Data Analysis: Anticancer Activity

The following table provides an illustrative comparison of the cytotoxic activity of hypothetical this compound derivatives against the MCF-7 human breast cancer cell line.

Compound IDR-Group ModificationIC₅₀ (µM) vs. MCF-7
CFC-001 -COOH (Parent)>100
CFC-002 -CONH₂ (Amide)75.2
CFC-004 -CONH-CH₂-Ph (Benzylamide)12.5
CFC-005 -CONH-(4-morpholinophenethyl)1.8
Doxorubicin (Positive Control)1.1

Interpretation: This hypothetical data, inspired by findings for related benzofuran structures, suggests that converting the carboxylic acid to a carboxamide enhances cytotoxic activity.[4] Furthermore, the addition of a morpholinophenethyl group (CFC-005) dramatically increases potency, bringing it into a range comparable with the established anticancer drug Doxorubicin.[4] This highlights the importance of exploring different amide substitutions to optimize anticancer efficacy.

Delving Deeper: Investigating Mechanisms of Action

Understanding how a compound exerts its biological effect is crucial for its development as a therapeutic agent. For furan derivatives, several mechanisms of action have been proposed for their anticancer effects.

Hypothetical Signaling Pathway for Anticancer Activity

Many furan derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[3] A plausible mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation, such as the PI3K/Akt pathway.

Hypothetical Apoptosis Induction Pathway

G cluster_pathway Apoptosis Induction by a Furan Derivative Furan 5-Chlorofuran-2- carboxylic acid Derivative PI3K PI3K Furan->PI3K Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical signaling pathway for apoptosis induction.

Explanation of the Pathway:

The hypothetical this compound derivative may inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival. Inhibition of this pathway can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio can trigger the mitochondrial apoptotic cascade, leading to the activation of caspase-9 and subsequently caspase-3, ultimately resulting in programmed cell death.

Conclusion and Future Directions

This guide has outlined a systematic approach for the in vitro evaluation of this compound derivatives, focusing on their antimicrobial and anticancer potential. The provided protocols for MIC and MTT assays serve as a robust starting point for generating reliable and comparable data. The illustrative data and the hypothetical mechanism of action underscore the importance of SAR studies in optimizing the biological activity of these promising compounds.

Future research should focus on expanding the panel of microbial strains and cancer cell lines to establish a broader activity spectrum. For the most potent compounds, further in vitro assays to elucidate the precise mechanism of action are warranted. These may include studies on enzyme inhibition, gene expression analysis, and cell cycle analysis. A thorough in vitro characterization is an indispensable prerequisite for advancing promising candidates to the next stages of drug discovery and development.

References

A Comparative Structural and Reactivity Analysis of 5-Chlorofuran-2-carboxylic acid and 5-Bromofuran-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

In the strategic design of novel pharmaceuticals and functional materials, the selection of appropriate molecular building blocks is a critical decision that dictates synthetic feasibility and ultimate biological or material properties. Among the vast arsenal of heterocyclic synthons, 5-halofuran-2-carboxylic acids serve as versatile intermediates. The carboxylic acid moiety offers a handle for amide bond formation, esterification, or bioisosteric replacement, while the halogen atom provides a reactive site for carbon-carbon bond formation.[1][2][3][4]

This guide presents a detailed comparative analysis of two prominent members of this class: 5-Chlorofuran-2-carboxylic acid (Cl-FCA) and 5-Bromofuran-2-carboxylic acid (Br-FCA). We will explore their fundamental structural differences, compare their spectroscopic signatures, and critically evaluate how the choice of halogen—chlorine versus bromine—profoundly impacts their chemical reactivity, particularly in cross-coupling reactions. This objective comparison, supported by physicochemical data and established chemical principles, aims to empower researchers to make informed decisions in their synthetic strategies.

Part 1: Physicochemical and Structural Properties
PropertyThis compound5-Bromofuran-2-carboxylic acidData Source(s)
CAS Number 618-30-4585-70-6[5][6]
Molecular Formula C₅H₃ClO₃C₅H₃BrO₃[5][6]
Molecular Weight 146.53 g/mol 190.98 g/mol [5][6]
Appearance Colorless to white solid/crystalWhite to cream flakes[6][7]
Melting Point Not consistently reported~190 °C[8]

The most significant structural divergence originates from the carbon-halogen (C-X) bond. The C-Br bond is inherently longer and weaker than the C-Cl bond. This is due to the larger atomic radius of bromine and the lower electronegativity difference between carbon and bromine compared to carbon and chlorine. This fundamental difference in bond strength is the primary determinant of the differential reactivity observed in these two molecules, particularly in reactions involving the cleavage of the C-X bond.[9]

Part 2: Comparative Spectroscopic Signatures

While a full spectral analysis would require dedicated experimental work under identical conditions, we can predict the key differences in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra based on established principles.

¹H and ¹³C NMR Spectroscopy: The electronic environment of the furan ring protons (at positions 3 and 4) will be subtly influenced by the halogen at position 5. Due to the higher electronegativity of chlorine, the adjacent furan protons in Cl-FCA may experience slightly more deshielding and appear at a marginally downfield chemical shift compared to those in Br-FCA. The most distinct feature in the ¹³C NMR spectrum would be the signal for the carbon atom bonded to the halogen (C5). The C-Cl carbon signal will appear at a different chemical shift compared to the C-Br carbon. The carboxylic acid proton is expected to appear as a broad singlet in the downfield region of the ¹H NMR spectrum, typically between 10-12 ppm, for both molecules.[10]

Infrared (IR) Spectroscopy: Both molecules will exhibit characteristic IR absorptions for the carboxylic acid group. This includes a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong carbonyl (C=O) stretch around 1680-1710 cm⁻¹.[10][11] The primary difference would be in the far-infrared region, where the C-Cl and C-Br stretching vibrations appear, though this is often outside the range of standard laboratory spectrophotometers.

Part 3: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most critical distinction for synthetic chemists is the reactivity of the C-X bond. In palladium-catalyzed cross-coupling reactions—such as Suzuki-Miyaura, Heck, and Sonogashira couplings—the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9][12]

The general reactivity trend for halogens in these reactions is I > Br > Cl > F.[13][14] This order is directly correlated with the bond dissociation energy of the C-X bond. The weaker C-Br bond in Br-FCA allows for faster oxidative addition under milder conditions compared to the stronger C-Cl bond in Cl-FCA.[9]

Key Implications for Synthetic Strategy:

  • 5-Bromofuran-2-carboxylic acid (Br-FCA) is the preferred substrate for researchers seeking higher reaction yields and milder reaction conditions (e.g., lower temperatures, less reactive catalysts). Its enhanced reactivity makes it a more versatile and reliable coupling partner.[9][13]

  • This compound (Cl-FCA) is generally less reactive and often requires more forcing conditions, such as higher temperatures, more specialized and electron-rich ligands on the palladium catalyst, and stronger bases to achieve comparable yields to its bromo-counterpart.[9][12] However, the lower cost and wider availability of chlorinated starting materials can make Cl-FCA an attractive option for large-scale synthesis, provided a robust catalytic system can be developed.

The following diagram illustrates the workflow for a comparative reactivity study.

G cluster_0 Preparation cluster_1 Reaction Setup (Identical Conditions) cluster_2 Reaction & Analysis A 5-Chloro-FCA (1 eq) D Reaction 1 (Cl-FCA + C) A->D B 5-Bromo-FCA (1 eq) E Reaction 2 (Br-FCA + C) B->E C Arylboronic Acid (1.2 eq) Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) Base (e.g., K₂CO₃, 2 eq) Solvent (e.g., Dioxane/H₂O) C->D C->E F Heat to 90°C D->F E->F G Monitor by TLC/LC-MS (e.g., at 1h, 4h, 12h) F->G Sample H Work-up & Purification G->H I Compare Yields & Purity H->I

Workflow for comparing Suzuki coupling reactivity.
Part 4: Experimental Protocol: A Representative Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for a Suzuki-Miyaura cross-coupling reaction, which can be adapted to compare the reactivity of Cl-FCA and Br-FCA. Note that for the chloro-derivative, a more advanced catalyst system (e.g., using Buchwald-type ligands) might be necessary for efficient conversion.[15]

Objective: To synthesize 5-Aryl-furan-2-carboxylic acid via a Suzuki-Miyaura coupling.

Materials:

  • 5-Halofuran-2-carboxylic acid (Cl-FCA or Br-FCA) (1.0 mmol)

  • Arylboronic acid (1.2 to 1.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Hydrochloric acid (1M, for acidification)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (drying agent)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and reflux condenser, add the 5-halofuran-2-carboxylic acid (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under the inert atmosphere, add 1,4-dioxane (e.g., 10 mL). In a separate vial, dissolve the sodium carbonate (2.0 mmol) in water (e.g., 2 mL) and add this aqueous solution to the reaction mixture via syringe.[15]

  • Heating and Monitoring: Heat the reaction mixture to 90 °C with vigorous stirring.[15] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reactions with Br-FCA are expected to be significantly faster.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a pad of Celite to remove the palladium catalyst.[15]

  • Extraction: Transfer the filtrate to a separatory funnel. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, causing the product to precipitate or become extractable into an organic solvent. Extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.[16]

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 5-aryl-furan-2-carboxylic acid.

Conclusion

The choice between this compound and 5-Bromofuran-2-carboxylic acid is a classic example of the trade-off between substrate cost/availability and chemical reactivity.

  • 5-Bromofuran-2-carboxylic acid is the superior choice for laboratory-scale synthesis, methods development, and situations where mild conditions and high yields are paramount. Its weaker C-Br bond facilitates more efficient palladium-catalyzed cross-coupling reactions.[13][14]

  • This compound , while more challenging to activate, represents a more economical option for large-scale industrial applications. Its use necessitates investment in developing more robust catalytic systems capable of cleaving the stronger C-Cl bond efficiently.[9]

Ultimately, a deep understanding of the structural and electronic properties of these two building blocks allows researchers and drug development professionals to tailor their synthetic routes, optimize reaction conditions, and accelerate the discovery and production of new chemical entities.

References

Efficacy of different catalysts in 5-Chlorofuran-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Catalytic Synthesis of 5-Chlorofuran-2-carboxylic Acid

Introduction: The Significance of this compound

This compound is a crucial heterocyclic building block in the synthesis of a wide array of high-value chemicals. Its unique structural motif, featuring both a carboxylic acid and a reactive chlorine atom on a furan ring, makes it a versatile intermediate for pharmaceuticals, agrochemicals, and specialty polymers. The efficient and selective synthesis of this compound is a topic of considerable interest, driving research into catalytic systems that can offer high yields, operational simplicity, and improved environmental profiles over traditional stoichiometric methods.

This guide provides a comparative analysis of different catalytic and synthetic strategies for producing this compound. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their synthetic endeavors.

Synthetic Pathways: An Overview

The primary and most direct route to this compound involves the oxidation of a suitable precursor, namely 5-chloro-2-furfuraldehyde. Alternative theoretical pathways could involve the chlorination of furan-2-carboxylic acid, though this often presents challenges with selectivity and is less commonly reported. This guide will focus on the oxidation pathway, which is better documented and offers more avenues for catalytic improvement.

Synthetic_Pathways cluster_main Primary Synthetic Route Furfural Furfural 5_Chloro_2_furfuraldehyde 5-Chloro-2-furfuraldehyde Furfural->5_Chloro_2_furfuraldehyde Chlorination Target This compound 5_Chloro_2_furfuraldehyde->Target Oxidation (Focus of this Guide)

Caption: Primary synthetic pathway to this compound.

Comparative Efficacy of Synthetic Methodologies

The choice of an oxidative system for converting the aldehyde group of 5-chloro-2-furfuraldehyde to a carboxylic acid is the most critical decision affecting yield, purity, and process sustainability. We will compare traditional stoichiometric oxidants with modern catalytic systems.

Stoichiometric Oxidants: The High-Yield Baseline

Traditional synthesis relies on strong, stoichiometric oxidizing agents. These methods are often robust and high-yielding, providing a valuable performance benchmark.

  • Potassium Permanganate (KMnO₄): This is a powerful and effective oxidant for converting aldehydes to carboxylic acids. In a neutral or alkaline medium, KMnO₄ oxidizes 5-chloro-2-furfuraldehyde with reported yields reaching up to 98%[1].

    • Causality: The high oxidation potential of the permanganate ion (MnO₄⁻) ensures a rapid and complete conversion. However, this strength can also be a drawback, as it requires careful temperature control to prevent over-oxidation and decomposition of the furan ring. The reaction produces a stoichiometric amount of manganese dioxide (MnO₂) sludge, which presents a significant waste disposal challenge.

  • Sodium Hypochlorite (NaOCl): Commercial bleach can also serve as an effective oxidant for this transformation[1].

    • Causality: Hypochlorite is a less aggressive oxidant than permanganate, which can sometimes offer better control. However, it is also highly reactive and can participate in undesired side reactions, such as electrophilic chlorination of the furan ring, if conditions are not meticulously controlled.

Heterogeneous Catalytic Oxidation: A Greener Horizon

Heterogeneous catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and the potential use of milder, more environmentally benign oxidants like molecular oxygen (O₂) or air. While specific data for 5-chloro-2-furfuraldehyde is sparse, we can extrapolate from the extensive research on the oxidation of its parent compound, furfural.

  • Copper-Based Catalysts: Copper oxide has been mentioned as a catalyst for the air oxidation of 5-chloro-2-furfuraldehyde[1].

    • Causality: Copper catalysts are known to activate molecular oxygen, facilitating the aerobic oxidation of aldehydes. They represent a more sustainable and cost-effective alternative to noble metals, though they may require higher temperatures and pressures.

  • Supported Noble Metal Catalysts (Au, Pd, Pt, Ru): Gold, palladium, and platinum nanoparticles supported on various materials (e.g., metal oxides, carbon) are exceptionally active for the selective oxidation of furanic aldehydes, often under mild conditions[2][3][4][5][6]. For instance, AuPd/Mg(OH)₂ has been shown to be highly effective for furfural oxidation[6].

    • Causality: These metals have a high affinity for adsorbing and activating both the aldehyde group and molecular oxygen. The reaction typically proceeds via a base-assisted mechanism where a surface-bound hemiacetal intermediate is dehydrogenated. The presence of the electron-withdrawing chlorine atom on the furan ring in 5-chloro-2-furfuraldehyde may influence the catalyst's electronic properties and activity, necessitating specific catalyst design and optimization. The potential for catalyst poisoning by the halide is a key consideration that must be experimentally evaluated.

Catalytic_Cycle cluster_cycle Plausible Catalytic Cycle for Aerobic Oxidation on a Noble Metal Surface Cat Metal-O₂* Adsorption R-CHO Adsorption Cat->Adsorption R-CHO, Base Hemiacetal Hemiacetal Formation (R-CH(OH)(O-Base)) Adsorption->Hemiacetal Dehydrogenation β-Hydride Elimination Hemiacetal->Dehydrogenation - H₂ Product R-COOH Desorption Dehydrogenation->Product Product->Cat Regeneration caption Plausible mechanism for heterogeneous catalytic oxidation of an aldehyde.

Caption: Plausible mechanism for heterogeneous catalytic oxidation of an aldehyde.

Biocatalysis: The Ultimate in Selectivity

Enzymatic and whole-cell biocatalysis represents a frontier in chemical synthesis, offering unparalleled selectivity under extremely mild aqueous conditions.

  • Whole-Cell Biocatalysts: Microorganisms such as Pseudochrobactrum sp. and Lysinibacillus sp. have been identified for the highly efficient oxidation of 5-hydroxymethylfurfural (HMF), achieving yields of up to 99%[7][8]. Similarly, engineered E. coli has been used to convert furfural to furoic acid[9].

    • Causality: These transformations are mediated by specific oxidoreductase enzymes (e.g., aldehyde dehydrogenases) within the cell. The enzyme's active site provides a precisely tailored environment for the substrate, ensuring that only the aldehyde group is oxidized without affecting other parts of the molecule. The primary challenges in applying this to 5-chloro-2-furfuraldehyde would be substrate toxicity to the microorganism and potential dehalogenation by other enzymatic pathways. Screening for robust, chlorine-tolerant strains would be the critical first step.

Data Summary and Performance Comparison

The following table summarizes the performance of the discussed methods. Note that data for some catalytic systems are extrapolated from similar substrates and represent promising research avenues rather than established protocols.

Method TypeCatalyst / ReagentSubstrateTypical ConditionsYield (%)Key Advantages & Disadvantages
Stoichiometric Potassium Permanganate (KMnO₄)5-Chloro-2-furfuraldehydeAlkaline medium, 10-120°C[1]~98[1]Pro: Very high yield, robust. Con: Poor atom economy, generates MnO₂ waste.
Stoichiometric Sodium Hypochlorite (NaOCl)5-Chloro-2-furfuraldehydeNeutral/Alkaline medium[1]HighPro: Inexpensive reagent. Con: Potential for side reactions, waste generation.
Heterogeneous Copper Oxide (CuO)5-Chloro-2-furfuraldehydeAir, 45°C[1]ModeratePro: Recyclable catalyst, uses air. Con: May require harsher conditions than noble metals.
Heterogeneous (Proposed) Au, Pd, Pt, or Ru on a support5-Chloro-2-furfuraldehydeO₂, Base, Water/Solvent, <100°C[2][3][4][5][6]High (est.)Pro: High activity, green oxidant, recyclable. Con: Catalyst cost, potential for Cl-poisoning.
Biocatalysis (Proposed) Whole-cells (e.g., E. coli)5-Chloro-2-furfuraldehydeAqueous buffer, ~30°C, pH ~7.0[7][9]High (est.)Pro: Unmatched selectivity, green process. Con: Substrate toxicity, potential dehalogenation.

Experimental Protocols

A standardized workflow is essential for evaluating and comparing catalyst performance objectively.

Experimental_Workflow Start Reaction Setup (Substrate, Solvent, Catalyst) Reaction Controlled Reaction (Temp, Time, Pressure) Start->Reaction Monitoring In-situ Monitoring (TLC, GC/LC) Reaction->Monitoring Workup Catalyst Separation (Filtration/Centrifugation) Reaction->Workup Monitoring->Reaction Extraction Aqueous Workup & Product Extraction Workup->Extraction Analysis Purity & Yield Analysis (NMR, LC-MS, GC-MS) Extraction->Analysis Product Isolated Product Analysis->Product

References

Safety Operating Guide

Proper Disposal of 5-Chlorofuran-2-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of chemical waste management is a critical responsibility for all laboratory personnel. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chlorofuran-2-carboxylic acid, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined herein are grounded in established safety principles and waste management standards.

Understanding the Hazard Profile of this compound

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound (C₅H₃ClO₃) is a halogenated organic compound with the following key hazard classifications[1]:

  • Skin Irritation (H315): Causes skin irritation upon contact.

  • Serious Eye Irritation (H319): Causes serious eye irritation.

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.

These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Table 1: Hazard Information for this compound

Hazard ClassificationGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific target organ toxicity, single exposureH335: May cause respiratory irritation

Source: PubChem CID 234853[1]

Pre-Disposal and Handling Protocol

Proper handling is the first step in a safe disposal process. Adherence to these steps minimizes exposure and prevents accidental releases.

2.1. Personal Protective Equipment (PPE)

A foundational aspect of laboratory safety is the consistent and correct use of PPE. Before handling this compound, ensure the following are worn:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes[2][3].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for tears or punctures before use[2][3].

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect against skin contact[4].

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge[4].

2.2. Engineering Controls

Whenever possible, handle this compound within a certified chemical fume hood to minimize the inhalation of dust or vapors[2]. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[2].

Step-by-Step Disposal Procedure

The disposal of this compound must follow a clearly defined waste management stream. As a chlorinated organic compound, it is classified as a halogenated organic waste [5][6].

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste"[5]. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Avoid Mixing: Crucially, do not mix this compound with other waste streams, particularly:

    • Non-halogenated organic waste[5].

    • Inorganic acids or bases[5][7].

    • Oxidizing agents[8].

Step 2: Container Labeling

Accurate and thorough labeling of waste containers is a regulatory requirement and essential for the safety of waste handlers. The label must include:

  • The words "Hazardous Waste"[5].

  • The full chemical name: "this compound".

  • The specific hazards: "Irritant".

  • The accumulation start date.

Step 3: Waste Accumulation

  • Secure Containment: Ensure the cap of the waste container is securely fastened at all times, except when adding waste[2].

  • Storage Location: Store the waste container in a designated satellite accumulation area that is well-ventilated and away from general laboratory traffic[2].

Step 4: Final Disposal

  • Approved Disposal Facility: Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company[2][8]. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility[5].

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Handling This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Handle in a Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated fume_hood->waste_generated classify Classify Waste Stream waste_generated->classify halogenated Halogenated Organic Waste classify->halogenated Contains Chlorine non_halogenated Non-Halogenated Waste classify->non_halogenated No Halogens inorganic Inorganic Waste classify->inorganic Aqueous Acid/Base segregate Segregate into a Designated 'Halogenated Organic Waste' Container halogenated->segregate label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label_container store Store in Satellite Accumulation Area label_container->store dispose Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

4.1. Exposure Response

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][8].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[2][8].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

4.2. Spill Response

  • Minor Spills: For small spills, cautiously neutralize with a suitable agent (such as sodium bicarbonate) if appropriate, and then absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for disposal as halogenated organic waste[4].

  • Major Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately[4].

By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

A Researcher's Guide to Handling 5-Chlorofuran-2-carboxylic Acid: A Framework for Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling of 5-Chlorofuran-2-carboxylic acid. Designed for professionals in research and drug development, this document moves beyond a simple checklist to instill a deep understanding of the causality behind each safety recommendation. By grounding our procedures in established chemical hazard data and best practices, we aim to create a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a halogenated organic compound whose hazard profile necessitates a stringent approach to personal protection. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1].

The primary risks associated with this solid compound stem from:

  • Dermal Contact: Direct skin contact can lead to irritation[1].

  • Ocular Exposure: Accidental splashes or transfer of powder to the eyes can cause serious irritation[1].

  • Inhalation: As a fine powder, the compound can become airborne during handling (e.g., weighing, transferring), leading to respiratory tract irritation[1].

This risk profile is consistent with analogous compounds like 5-Chlorobenzofuran-2-carboxylic acid, which is also identified as a skin, eye, and respiratory irritant[2]. Therefore, all handling procedures must be designed to eliminate these routes of exposure through a multi-layered personal protective equipment (PPE) strategy.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not arbitrary; it is a direct response to the specific hazards identified. All personnel handling this compound must adhere to the following minimum PPE standards.

PPE CategoryItem SpecificationRationale for Use
Eye & Face Protection ANSI Z87.1 Compliant Chemical Splash GogglesProtects against airborne powder and accidental splashes, which are known to cause serious eye irritation[1][3]. A face shield should be worn over goggles when there is a significant risk of splashing[4].
Hand Protection Disposable Nitrile GlovesProvides a barrier against skin contact to prevent irritation[1][5]. Gloves should be inspected before use and changed immediately upon contamination or after extended use.
Body Protection Fully-Buttoned Cotton or Nomex® Laboratory CoatProtects skin on the arms and torso from accidental spills. Synthetic fabrics should be avoided due to their potential to melt or react with certain chemicals[3][5].
Respiratory Protection Engineering Control: Certified Chemical Fume HoodThe primary and most effective means of respiratory protection is to handle the solid compound exclusively within a properly functioning chemical fume hood to control airborne dust and vapors[5].
Footwear Closed-toe, Closed-heel ShoesProtects feet from spills and falling objects. Shoes must fully cover the foot[3][5].

Operational Guide: A Step-by-Step Handling Workflow

This protocol outlines the standard procedure for weighing the solid compound and preparing a solution.

Objective: To safely weigh 1 gram of this compound and prepare a 100 mL solution.

Mandatory Engineering Control: All steps must be performed inside a certified chemical fume hood.

Workflow Diagram:

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Verify Fume Hood Functionality A->B C 3. Assemble Equipment (Spatula, Weigh Paper, Beaker, Solvent) B->C D 4. Place Balance & Compound in Hood C->D E 5. Carefully Weigh Solid Compound D->E F 6. Transfer Solid to Beaker E->F G 7. Add Solvent & Dissolve F->G H 8. Decontaminate Spatula & Surfaces G->H I 9. Segregate & Label Waste H->I J 10. Doff PPE Correctly I->J

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Methodology:

  • Don PPE: Before initiating any work, put on all required personal protective equipment as detailed in the table above.

  • Verify Fume Hood: Ensure the chemical fume hood is operational, the sash is at the appropriate height, and the airflow is confirmed.

  • Assemble Materials: Gather all necessary items, including the chemical container, spatula, weigh paper or boat, beaker, and the chosen solvent, and place them in the fume hood.

  • Weigh Compound: Carefully weigh the required amount of this compound onto the weigh paper. Perform this action slowly to minimize the generation of airborne dust.

  • Transfer: Gently transfer the weighed solid into the beaker.

  • Dissolve: Add the solvent to the beaker and stir until the solid is fully dissolved.

  • Decontaminate: Clean any non-disposable equipment (like a spatula) that came into contact with the chemical.

  • Segregate Waste: Dispose of all contaminated disposable items (gloves, weigh paper) into the designated "Hazardous Halogenated Organic Waste" container[6][7].

  • Doff PPE: Remove personal protective equipment in the correct order to avoid cross-contamination (gloves first, then lab coat, then goggles). Wash hands thoroughly.

Decontamination and Waste Disposal Plan

Proper waste management is critical for laboratory safety and environmental compliance. This compound is a halogenated organic acid and must be disposed of accordingly[6][8].

Waste Segregation Diagram:

G cluster_solid Solid Waste cluster_liquid Liquid Waste Start Waste Generated Decision1 Is it contaminated with This compound? Start->Decision1 Solid_Waste Contaminated Solids (Gloves, Weigh Paper, PPE) Decision1->Solid_Waste Yes (Solid) Liquid_Waste Unused or Waste Solutions Decision1->Liquid_Waste Yes (Liquid) Non_Haz Non-Hazardous General Lab Waste Decision1->Non_Haz No Solid_Container Sealable Container: 'Halogenated Organic Solid Waste' Solid_Waste->Solid_Container EHS_Pickup Store for EHS Pickup Solid_Container->EHS_Pickup Liquid_Container Compatible Container: 'Halogenated Organic Liquid Waste' Liquid_Waste->Liquid_Container Liquid_Container->EHS_Pickup

Caption: A decision tree for the proper segregation and disposal of waste.

Disposal Protocol:

  • Segregation: All materials that have come into direct contact with this compound are considered hazardous waste. This includes gloves, weigh boats, paper towels, and contaminated PPE[5].

  • Liquid Waste: Collect all solutions containing the compound in a designated, sealed, and clearly labeled hazardous waste container made of a compatible material like borosilicate glass or high-density polyethylene[8]. The label must read "Hazardous Waste: Halogenated Organic Liquids" and list the chemical constituents[9].

  • Solid Waste: Collect all contaminated solid waste in a separate, sealed container labeled "Hazardous Waste: Halogenated Organic Solids"[6].

  • Storage and Disposal: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials[9]. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department[8]. Never mix halogenated waste with other waste streams unless explicitly permitted[8].

Emergency Response Procedures

Spill Response:

  • Evacuate and Alert: Immediately clear the affected area and inform nearby personnel[8].

  • Don PPE: Before attempting cleanup, don the appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow. Do not use combustible materials like sawdust[8].

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container and label it appropriately[8].

  • Clean: Clean the spill area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][10].

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention[2][10].

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur[2][10].

  • Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention[2].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorofuran-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Chlorofuran-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.